molecular formula CH4NO5P B1218576 Carbamoyl phosphate CAS No. 590-55-6

Carbamoyl phosphate

Cat. No.: B1218576
CAS No.: 590-55-6
M. Wt: 141.02 g/mol
InChI Key: FFQKYPRQEYGKAF-UHFFFAOYSA-N
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Description

Carbamoyl phosphate is a labile, energy-rich anion of fundamental biochemical significance, serving as an essential metabolic intermediate in two critical pathways. In land-dwelling animals, it is an intermediary metabolite in nitrogen disposal through the urea cycle and is indispensable for the de novo synthesis of pyrimidines . Its enzymatic counterpart, this compound synthetase I (CPS I), interacts with sirtuins, NAD-dependent protein deacetylases, and ATP to form this compound . In research applications, this compound is widely used to study the urea cycle , where it reacts with ornithine, a process catalyzed by ornithine transcarbamylase, to form citrulline . It is also a crucial precursor in pyrimidine nucleotide biosynthesis . Furthermore, this compound is a key reagent for investigating hyperammonemia and related urea cycle disorders, as a defect in the CPS I enzyme and a subsequent deficiency in the production of this compound has been linked to hyperammonemia in humans . This product is offered as a high-purity chemical for research purposes only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phosphono carbamate
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InChI

InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQKYPRQEYGKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862253
Record name Carbamoyl phosphate
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Molecular Weight

141.02 g/mol
Source PubChem
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Physical Description

Solid
Record name Carbamoyl phosphate
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CAS No.

590-55-6
Record name Carbamoyl phosphate
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Record name Carbamyl phosphate
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Record name Carbamoyl phosphate
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Record name CARBAMYL PHOSPHATE
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Record name Carbamoyl phosphate
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Foundational & Exploratory

The Pivotal Role of Carbamoyl Phosphate in the Urea Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea (B33335) cycle is a critical metabolic pathway for the detoxification of ammonia (B1221849), a neurotoxic byproduct of amino acid catabolism. Central to this pathway is the molecule carbamoyl (B1232498) phosphate (B84403), the synthesis of which represents the first committed and rate-limiting step of ureagenesis. This technical guide provides an in-depth exploration of the role of carbamoyl phosphate in the urea cycle, detailing its synthesis, the intricate regulatory mechanisms governing its production, and the clinical significance of defects in its metabolism. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: this compound as the Gateway to the Urea Cycle

This compound is an energy-rich molecule that serves as a critical metabolic intermediate in both the urea cycle and pyrimidine (B1678525) biosynthesis.[1][2] In the context of nitrogen disposal in terrestrial vertebrates, its primary role is to donate a carbamoyl group to ornithine, thereby initiating the sequence of reactions that culminate in the production of urea.[1][3] The synthesis of this compound occurs within the mitochondrial matrix of hepatocytes and is catalyzed by the enzyme this compound synthetase I (CPS I).[4][5] This initial step is a key regulatory point, ensuring that the flux through the urea cycle is tightly coupled to the availability of nitrogen and the energy status of the cell.

The Synthesis of this compound: An Energetically Demanding Commitment

The formation of this compound from ammonia (NH₃), bicarbonate (HCO₃⁻), and two molecules of ATP is an essentially irreversible reaction catalyzed by CPS I.[2][3] The reaction proceeds in three distinct steps:

  • Activation of Bicarbonate: The first molecule of ATP is utilized to phosphorylate bicarbonate, forming carboxyphosphate (B1215591) and ADP.[5]

  • Ammonia Attack: Ammonia then attacks carboxyphosphate, displacing the phosphate group to form carbamate (B1207046).[5]

  • Phosphorylation of Carbamate: The second molecule of ATP is used to phosphorylate carbamate, yielding the final product, this compound, and another molecule of ADP.[5]

This energetically expensive process, consuming two of the four high-energy phosphate bonds required for the entire urea cycle, underscores the metabolic importance of committing nitrogen to detoxification.[3]

Regulation of this compound Synthesis: A Multi-layered Control System

The activity of CPS I is meticulously regulated to prevent both the toxic accumulation of ammonia and the wasteful expenditure of ATP. This regulation occurs at multiple levels, including allosteric activation and substrate availability.

Allosteric Activation by N-Acetylglutamate (NAG)

The most critical regulatory mechanism for CPS I is its absolute dependence on the allosteric activator N-acetylglutamate (NAG).[3][6] NAG is synthesized in the mitochondria from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[7] The binding of NAG to a specific allosteric site on CPS I induces a significant conformational change that is essential for the enzyme's catalytic activity.[5][8] This structural rearrangement brings the two distant phosphorylation domains into a catalytically competent orientation and helps form a nearly 35 Å-long tunnel for the transit of the unstable carbamate intermediate.[9][10]

The synthesis of NAG itself is stimulated by arginine, creating a feed-forward mechanism where an increase in urea cycle intermediates signals the need to upregulate the entry of nitrogen into the cycle.[11]

Substrate Availability

The concentrations of the substrates—ammonia and bicarbonate—also influence the rate of this compound synthesis. The apparent Michaelis constant (Km) of purified CPS I for NH₃ is approximately 38 µM, while in intact mitochondria, it is around 13 µM. Given that liver ammonia concentrations are generally below this apparent Km, changes in ammonia levels are a significant factor in the short-term regulation of this compound and urea synthesis.

Quantitative Analysis of this compound Synthesis and the Urea Cycle

Precise quantification of enzyme kinetics and metabolite concentrations is crucial for understanding the dynamics of the urea cycle. The following tables summarize key quantitative data related to this compound synthesis.

EnzymeSubstrateApparent KmVmax (with NAG)Vmax (with NCG)Source(s)
This compound Synthetase I (Purified)NH₃~38 µM100%~40-70%[12][13]
This compound Synthetase I (in situ)NH₃~13 µM--[13]
This compound Synthetase I (WT)ATP (with NAG)---[12]
This compound Synthetase I (WT)ATP (with NCG)2-3 fold increase vs NAG--[12]
This compound Synthetase I (WT)Ammonium (with NAG)---[12]
This compound Synthetase I (WT)Ammonium (with NCG)2-3 fold increase vs NAG--[12]
Ornithine Transcarbamylase (Human Liver)Ornithine0.6 mM--[14]
Ornithine Transcarbamylase (Human Liver)This compound0.12 mM--[14]

Table 1: Kinetic Parameters of Key Urea Cycle Enzymes. NCG (N-carbamyl-L-glutamate) is a synthetic analog of NAG used therapeutically.

MetaboliteLocationConcentration Range (Rat Liver)Source(s)
N-AcetylglutamateMitochondrial MatrixVaries with dietary protein[1][15]
ArginineMitochondrial MatrixHigher than cytosolic[11]

Table 2: Concentrations of Key Urea Cycle Regulators.

Experimental Protocols

Assay for this compound Synthetase I (CPS I) Activity

This protocol is based on a colorimetric method that measures the formation of citrulline from this compound in a coupled reaction with ornithine transcarbamylase (OTC).

Principle: CPS I synthesizes this compound, which is then converted to citrulline by the addition of exogenous OTC and ornithine. The amount of citrulline produced is quantified colorimetrically.

Materials:

  • Liver mitochondria preparation or purified CPS I

  • Assay Buffer: 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl

  • Substrates: 40 mM KHCO₃, 10 mM NH₄Cl (or glutamine for coupled assay), 5 mM ATP, 10 mM ornithine

  • Activator: 1 mM N-acetylglutamate (NAG)

  • Coupling Enzyme: Ornithine transcarbamylase (OTC)

  • Stopping Solution: Perchloric acid

  • Color Reagent A: Diacetyl monoxime solution

  • Color Reagent B: Thiosemicarbazide solution

  • Citrulline standards

Procedure:

  • Pre-warm the assay buffer and substrate solutions to 37°C.

  • In a microcentrifuge tube, combine the assay buffer, substrates, activator, and coupling enzyme.

  • Initiate the reaction by adding the mitochondrial preparation or purified CPS I.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of cold perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • Add the color reagents to the supernatant and heat at 95-100°C for 5-10 minutes to develop the color.

  • Cool the samples to room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of citrulline produced by comparing the absorbance to a standard curve prepared with known concentrations of citrulline.

Measurement of In Vivo Urea Cycle Flux Using Stable Isotopes

This method allows for the quantitative assessment of the overall activity of the urea cycle in a living organism.

Principle: A stable isotope-labeled precursor (e.g., ¹⁵N-ammonium chloride or ¹⁵N-glutamine) is administered, and the rate of incorporation of the isotope into urea is measured by mass spectrometry.

Materials:

  • Stable isotope tracer (e.g., ¹⁵NH₄Cl)

  • Mass spectrometer (e.g., GC-MS or LC-MS/MS)

  • Blood or urine collection supplies

Procedure:

  • Administer a known amount of the stable isotope tracer to the subject, either orally or via intravenous infusion.

  • Collect blood or urine samples at specific time points following tracer administration.

  • Isolate urea from the plasma or urine samples.

  • Derivatize the urea if necessary for analysis by GC-MS.

  • Analyze the isotopic enrichment of urea using mass spectrometry to determine the ratio of labeled to unlabeled urea.

  • Calculate the rate of urea production (flux) based on the isotopic enrichment and the rate of tracer administration, taking into account the isotopic dilution in the relevant precursor pools.

Visualizing the Core Processes

The Urea Cycle Pathway

Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH3 NH₃ CPSI This compound Synthetase I (CPS I) NH3->CPSI HCO3 HCO₃⁻ HCO3->CPSI ATP1 2 ATP ATP1->CPSI ADP1 2 ADP + Pi CPSI->ADP1 CP This compound CPSI->CP OTC Ornithine Transcarbamylase (OTC) CP->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS AMP AMP + PPi ASS->AMP Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle Pathway.

Regulation of this compound Synthetase I

CPSI_Regulation cluster_reaction CPS I Catalyzed Reaction Glutamate Glutamate NAGS N-Acetylglutamate Synthase (NAGS) Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG CPSI_inactive CPS I (Inactive) NAG->CPSI_inactive Allosteric Activation Arginine Arginine Arginine->NAGS + CPSI_active CPS I (Active) NH3_HCO3 NH₃ + HCO₃⁻ + 2 ATP CP_ADP This compound + 2 ADP + Pi NH3_HCO3->CP_ADP CPSI (Active)

Caption: Allosteric Regulation of CPS I by N-Acetylglutamate.

Experimental Workflow for In Vivo Urea Cycle Flux Analysis

Flux_Analysis_Workflow start Start: Subject Preparation tracer Administer Stable Isotope Tracer (e.g., ¹⁵NH₄Cl) start->tracer sampling Collect Blood/Urine Samples at Timed Intervals tracer->sampling isolation Isolate Urea from Samples sampling->isolation derivatization Derivatize Urea (optional, for GC-MS) isolation->derivatization ms_analysis Analyze Isotopic Enrichment by Mass Spectrometry derivatization->ms_analysis calculation Calculate Urea Cycle Flux ms_analysis->calculation end End: Quantitative Flux Data calculation->end

Caption: Workflow for In Vivo Urea Cycle Flux Analysis.

Clinical Significance: When this compound Synthesis Fails

Defects in the synthesis of this compound, primarily due to mutations in the CPS1 gene, lead to this compound synthetase I deficiency (CPSID), a severe and often life-threatening urea cycle disorder.[5][16] The inability to effectively incorporate ammonia into the urea cycle results in hyperammonemia, which is particularly toxic to the central nervous system.[5] Infants with severe CPSID typically present within the first few days of life with symptoms including lethargy, poor feeding, vomiting, seizures, and coma.[5][16] Later-onset forms can also occur with less severe symptoms.[5]

The diagnosis of CPSID often involves the measurement of plasma ammonia and amino acid levels, with genetic testing confirming the underlying mutation.[7] Treatment strategies focus on reducing ammonia levels through dietary protein restriction, the use of nitrogen-scavenging drugs, and in some cases, liver transplantation.[7] The development of therapeutic agents that can modulate the activity of mutant CPS I enzymes is an active area of research.

Conclusion

This compound stands as the gatekeeper of the urea cycle, its synthesis being the committed and highly regulated entry point for nitrogen detoxification. A thorough understanding of the biochemical and regulatory intricacies of this compound metabolism is paramount for researchers and clinicians working on urea cycle disorders. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource to facilitate further investigation and the development of novel therapeutic strategies for these challenging metabolic diseases. The continued exploration of the structure-function relationships of CPS I and the factors governing its activity will undoubtedly pave the way for innovative treatments for patients with defects in this compound synthesis.

References

A Deep Dive into the Pivotal Role of Caramoyl Phosphate in Pyrimidine Synthesis: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The de novo synthesis of pyrimidines is a fundamental biological process, with the initial step, the formation of this compound, serving as the primary regulatory checkpoint. This technical guide provides a comprehensive examination of the function of this compound in pyrimidine biosynthesis. It is tailored for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic machinery, regulatory networks, and key experimental methodologies. This document consolidates quantitative kinetic data into accessible tables and employs Graphviz diagrams to visually articulate complex biochemical pathways and experimental workflows, thereby serving as a critical resource for advancing research and therapeutic innovation in this field.

The Gateway to Pyrimidine Biosynthesis: The Synthesis of this compound

In eukaryotic cells, the de novo synthesis of pyrimidine nucleotides commences in the cytosol with the production of this compound from glutamine, bicarbonate, and two molecules of ATP. This irreversible reaction is catalyzed by the multifunctional enzyme CAD, specifically by its this compound synthetase II (CPS II) domain. This step is the committed and rate-limiting stage of the entire pathway, making CPS II a critical hub for metabolic regulation.

The reaction proceeds as follows:

Glutamine + 2 ATP + HCO₃⁻ → this compound + 2 ADP + Glutamate + Pi

The this compound produced is then channeled directly to the aspartate transcarbamoylase (ATCase) domain of the same CAD protein, which catalyzes the second step in pyrimidine synthesis. This substrate channeling mechanism enhances catalytic efficiency and prevents the diffusion of the labile this compound intermediate.

Quantitative Analysis of Key Enzymes in Pyrimidine Synthesis

The efficiency and regulation of pyrimidine biosynthesis are governed by the kinetic properties of its constituent enzymes. A summary of key quantitative data for the initial enzymes of this pathway is presented below.

Enzyme DomainOrganism/Cell LineSubstrate/EffectorK_m / K_i / K_aV_max / k_catReference
This compound Synthetase II (CPS II) Syrian Hamster Kidney CellsAmmonia (high ATP)166 µM-[1]
Syrian Hamster Kidney CellsAmmonia (low ATP)26 µM-[1]
Syrian Hamster Kidney CellsBicarbonate1.4 mM-[1]
Aspartate Transcarbamoylase (ATCase) Human Cell Lines-No significant differences in substrate affinity observed across various normal and tumoral cell lines.Specific activities vary with cell division rate.[2]
Dihydroorotase (DHOase) Human (huDHOase)N-carbamoyl-L-aspartate (CA-asp)-k_cat = 1.7 ± 1.1 min⁻¹ (forward reaction at pH 5.5)[3]
Human (huDHOase)Dihydroorotate (B8406146) (DHO)-k_cat = 5.9 ± 0.9 min⁻¹ (reverse reaction at pH 8)[3]

Allosteric Regulation of this compound Synthesis

The activity of CPS II is intricately regulated by allosteric effectors, ensuring that the rate of pyrimidine synthesis is finely tuned to the cell's metabolic state. The primary allosteric regulators are:

  • UTP (Uridine Triphosphate): As the end-product of the pyrimidine pathway, UTP acts as a feedback inhibitor of CPS II.[4] High levels of UTP signal a sufficient supply of pyrimidines, leading to the downregulation of this compound synthesis.

  • PRPP (5-Phosphoribosyl-1-pyrophosphate): PRPP is a key substrate in both purine (B94841) and pyrimidine synthesis and serves as a potent allosteric activator of CPS II.[4] Elevated PRPP levels indicate a high demand for nucleotide synthesis, thus stimulating the production of this compound.

Furthermore, the activity of the CAD protein is modulated by post-translational modifications, primarily phosphorylation. For instance, phosphorylation by MAP kinase can reduce the feedback inhibition by UTP and increase the sensitivity to PRPP activation, thereby promoting pyrimidine biosynthesis.

Experimental Protocols

Assay of this compound Synthetase II (CPS II) Activity

A common method to assay CPS II activity involves a coupled reaction where the this compound produced is converted to a more stable and easily quantifiable product.

Principle: The synthesis of this compound is coupled to the ornithine transcarbamoylase (OTC) reaction, which produces citrulline. The amount of citrulline formed is then determined colorimetrically.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.6), MgCl₂, KCl, ATP, glutamine, and NaHCO₃.

  • Coupling Enzyme: Add purified ornithine transcarbamoylase and ornithine to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the cell lysate or purified CAD enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Citrulline Quantification: Centrifuge to remove precipitated protein. The supernatant is then reacted with a colorimetric reagent (e.g., diacetyl monoxime-thiosemicarbazide) and the absorbance is measured at the appropriate wavelength (e.g., 530 nm).

  • Standard Curve: A standard curve using known concentrations of citrulline is used to determine the amount of product formed.

Assay of Aspartate Transcarbamoylase (ATCase) Activity

ATCase activity can be measured by monitoring the formation of its product, N-carbamoyl-L-aspartate.

Principle: This colorimetric assay is based on the reaction of the ureido group of N-carbamoyl-L-aspartate with diacetylmonoxime and antipyrine (B355649) to produce a colored product.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing this compound and L-aspartate.

  • Enzyme Addition: Start the reaction by adding the enzyme source (cell extract or purified CAD).

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding an acidic reagent (e.g., 5% acetic acid).

  • Color Development: Add the color reagent (a mixture of antipyrine and diacetylmonoxime) and incubate at 60°C for a set time to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 466 nm.

  • Standard Curve: Quantify the amount of N-carbamoyl-L-aspartate produced by comparing the absorbance to a standard curve prepared with known concentrations of the product.

Assay of Dihydroorotase (DHOase) Activity

The reversible reaction catalyzed by DHOase can be assayed in both the forward (cyclization) and reverse (hydrolysis) directions.

Principle: The forward reaction (N-carbamoyl-L-aspartate to dihydroorotate) can be monitored by the decrease in the ureido group, while the reverse reaction is often more convenient to measure spectrophotometrically due to the change in absorbance upon ring opening.

Protocol (Reverse Reaction):

  • Reaction Mixture: Prepare a buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a known concentration of dihydroorotate.

  • Enzyme Addition: Initiate the reaction by adding the DHOase-containing sample.

  • Spectrophotometric Monitoring: Continuously monitor the decrease in absorbance at a specific wavelength (e.g., 230 nm) as the dihydroorotate ring is hydrolyzed.

  • Calculation of Activity: The rate of the reaction is calculated from the initial linear portion of the absorbance change, using the molar extinction coefficient of dihydroorotate.

Quantification of Pyrimidine Nucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of intracellular pyrimidine nucleotides.

Principle: Cellular extracts are prepared and injected onto an HPLC column that separates the different nucleotides based on their physicochemical properties (e.g., charge, hydrophobicity). The eluted nucleotides are detected by UV absorbance and quantified by comparing their peak areas to those of known standards.

Protocol Outline:

  • Cell Lysis and Extraction: Harvest cells and lyse them using a method that preserves nucleotide integrity (e.g., acid extraction with perchloric acid or trichloroacetic acid).

  • Neutralization and Clarification: Neutralize the extract and centrifuge to remove precipitated proteins and cell debris.

  • HPLC Separation: Inject the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column or an anion-exchange column).

  • Elution: Elute the nucleotides using a gradient of appropriate mobile phases (e.g., phosphate buffer with an organic modifier like methanol (B129727) or acetonitrile).

  • Detection and Quantification: Monitor the column effluent with a UV detector at a wavelength where pyrimidines absorb strongly (typically around 260-280 nm). Identify and quantify the peaks corresponding to different pyrimidine nucleotides by comparing their retention times and peak areas to those of authentic standards.

Visualizing the Pathway and its Regulation

De Novo Pyrimidine Synthesis Pathway

Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine + 2 ATP + HCO₃⁻ CP This compound Glutamine->CP CPS II (CAD) CA N-Carbamoyl-L-aspartate CP->CA ATCase (CAD) Aspartate Aspartate Aspartate->CA DHO Dihydroorotate CA->DHO DHOase (CAD) DHO_mito Dihydroorotate DHO->DHO_mito Orotate Orotate Orotate_cyto Orotate Orotate->Orotate_cyto DHO_mito->Orotate DHODH PRPP PRPP OMP Orotidine 5'-monophosphate (OMP) PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UTP Uridine Triphosphate (UTP) UMP->UTP Kinases Orotate_cyto->OMP UMPS CPSII_Regulation CPSII CPS II (Inactive) CPSII_active CPS II (Active) CPSII->CPSII_active Activation CPSII_active->CPSII Inhibition PRPP PRPP PRPP->CPSII_active Binds to allosteric site UTP UTP UTP->CPSII Binds to allosteric site Enzyme_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, Substrates, Cofactors) start->prep_reagents add_enzyme Add Enzyme Source (Cell Lysate or Purified Enzyme) prep_reagents->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate stop_reaction Terminate Reaction incubate->stop_reaction detection Detection of Product (e.g., Colorimetric, Spectrophotometric) stop_reaction->detection quantification Quantify Product Formation (Standard Curve) detection->quantification end End quantification->end

References

A Comparative Analysis of Carbamoyl Phosphate Synthetase I and II: Function, Regulation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) enzymes catalyze the formation of carbamoyl phosphate, a critical intermediate in two fundamental metabolic pathways: the urea (B33335) cycle and de novo pyrimidine (B1678525) biosynthesis. In mammals, two distinct isoforms, CPS I and CPS II, carry out this function in different subcellular compartments and are subject to distinct regulatory mechanisms, reflecting their specialized roles in nitrogen metabolism and nucleotide synthesis, respectively. Understanding the functional and regulatory differences between these two enzymes is paramount for elucidating their roles in various physiological and pathological states and for the development of targeted therapeutics.

Core Functional and Regulatory Distinctions

This compound Synthetase I (CPS I) is a mitochondrial enzyme predominantly found in the liver and to a lesser extent in the small intestine.[1][2] It plays a pivotal role in the urea cycle, the primary pathway for the detoxification of ammonia (B1221849) generated from amino acid catabolism.[1][3] CPS I utilizes ammonia as its nitrogen source and is allosterically activated by N-acetylglutamate (NAG), a molecule whose synthesis is stimulated by arginine and glutamate, signaling an excess of nitrogen.[1]

In contrast, this compound Synthetase II (CPS II) is a cytosolic enzyme ubiquitously expressed in proliferating cells.[3][4][5] It catalyzes the first and rate-limiting step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[4][6] CPS II uses the amide group of glutamine as its nitrogen source.[5][7] Its activity is regulated by the availability of its substrates, ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP), which act as activators, and is feedback inhibited by the end-product of the pathway, uridine (B1682114) triphosphate (UTP).[4]

Quantitative Comparison of Kinetic Parameters

The distinct metabolic roles of CPS I and CPS II are reflected in their kinetic properties. The following table summarizes key kinetic parameters for these enzymes.

ParameterThis compound Synthetase I (CPS I)This compound Synthetase II (CPS II)
Subcellular Localization Mitochondria[1][3]Cytosol[3][4]
Primary Tissue Liver, Small Intestine[1][2]Ubiquitous in proliferating cells
Metabolic Pathway Urea Cycle[1][3]De novo Pyrimidine Biosynthesis[4][6]
Nitrogen Substrate Ammonia (NH₃)[7]Glutamine[5][7]
Km for Ammonia ~13 µM (in situ, mitochondria)[8]26 µM - 166 µM
Km for Glutamine N/A500 µM (baker's yeast)[9]
Km for Bicarbonate Not specified in search results1.4 mM[10]
Allosteric Activators N-acetylglutamate (NAG)[1]ATP, PRPP[4]
Allosteric Inhibitors None knownUridine triphosphate (UTP)[4]
Gene CPS1[2]CAD (multienzyme complex)[6]

Signaling Pathways and Regulation

The differential regulation of CPS I and CPS II ensures that their activities are tightly coupled to the metabolic state of the cell.

CPS I Regulation

The primary regulatory mechanism for CPS I is the allosteric activation by NAG. The synthesis of NAG itself is an indicator of high levels of amino acids, thus linking nitrogen load to the capacity of the urea cycle. Hormonal regulation also plays a role, with glucagon (B607659) and glucocorticoids stimulating CPS1 gene expression, while insulin (B600854) has a suppressive effect.[11][12]

CPS1_Regulation cluster_input Metabolic Signals cluster_hormonal Hormonal Signals cluster_enzyme Enzyme Regulation High Amino Acids High Amino Acids Arginine Arginine High Amino Acids->Arginine Glutamate Glutamate High Amino Acids->Glutamate NAGS N-acetylglutamate synthase Arginine->NAGS + Glutamate->NAGS Glucagon Glucagon CPS1_gene CPS1 Gene Expression Glucagon->CPS1_gene + Glucocorticoids Glucocorticoids Glucocorticoids->CPS1_gene + Insulin Insulin Insulin->CPS1_gene - NAG N-acetylglutamate NAGS->NAG CPS1_activity CPS I Activity NAG->CPS1_activity Allosteric Activation CPS1_gene->CPS1_activity

Regulation of this compound Synthetase I (CPS I).
CPS II Regulation

CPS II activity is intricately linked to the cell cycle and proliferation. It is allosterically activated by ATP and PRPP, substrates for nucleotide synthesis, and inhibited by the end-product UTP.[4] Furthermore, CPS II, as part of the CAD protein, is regulated by phosphorylation. For instance, the MAP kinase cascade can phosphorylate CAD, leading to a loss of feedback inhibition by UTP and increased sensitivity to PRPP activation, thereby promoting pyrimidine biosynthesis for cell growth.[13]

CPS2_Regulation cluster_input Metabolic Signals cluster_signaling Signaling Pathways cluster_enzyme Enzyme Regulation ATP ATP CPS2_activity CPS II Activity ATP->CPS2_activity Allosteric Activation PRPP PRPP PRPP->CPS2_activity Allosteric Activation UTP UTP UTP->CPS2_activity Feedback Inhibition Growth Factors Growth Factors MAP Kinase MAP Kinase Growth Factors->MAP Kinase CAD_protein CAD Protein (includes CPS II) MAP Kinase->CAD_protein Phosphorylation CAD_protein->CPS2_activity

Regulation of this compound Synthetase II (CPS II).

Experimental Protocols

Subcellular Fractionation for Isolation of Mitochondria and Cytosol

This protocol allows for the separation of mitochondrial and cytosolic fractions to study the localization and activity of CPS I and CPS II, respectively.

Workflow:

Subcellular_Fractionation start Start: Cultured Cells/Tissue homogenization Cell Homogenization (Dounce homogenizer) start->homogenization centrifuge1 Centrifugation (Low speed, e.g., 700 x g) homogenization->centrifuge1 supernatant1 Supernatant 1 (Cytosol + Mitochondria) centrifuge1->supernatant1 pellet1 Pellet 1 (Nuclei, intact cells) centrifuge1->pellet1 centrifuge2 Centrifugation (High speed, e.g., 10,000 x g) supernatant1->centrifuge2 supernatant2 Supernatant 2 (Cytosolic Fraction) centrifuge2->supernatant2 pellet2 Pellet 2 (Mitochondrial Fraction) centrifuge2->pellet2

Workflow for Subcellular Fractionation.

Methodology:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Homogenization: Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis without damaging the mitochondria.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Fraction Collection: The resulting supernatant is the cytosolic fraction containing CPS II. The pellet is the mitochondrial fraction containing CPS I. The purity of the fractions should be assessed by Western blotting for marker proteins (e.g., cytochrome c for mitochondria and GAPDH for cytosol).

This compound Synthetase Activity Assay

This assay measures the production of this compound. The product is unstable, so it is typically coupled to a second reaction for detection.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl₂, KCl, and either ammonium (B1175870) chloride (for CPS I) or glutamine (for CPS II). For the CPS I assay, include the allosteric activator N-acetylglutamate.

  • Enzyme Addition: Add the isolated mitochondrial or cytosolic fraction to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Coupling Reaction: Stop the reaction and measure the this compound produced. A common method is to convert this compound to a more stable product. For example, in the presence of ornithine and ornithine transcarbamylase, this compound is converted to citrulline.

  • Detection: The amount of citrulline produced can be quantified colorimetrically.

Site-Directed Mutagenesis to Study Enzyme Function

This technique is used to introduce specific mutations into the CPS1 or CAD gene to investigate the role of individual amino acid residues in enzyme catalysis, regulation, and stability.

Workflow:

Site_Directed_Mutagenesis start Start: Plasmid with target gene pcr PCR with mutagenic primers start->pcr dpn1 DpnI digestion of parental methylated DNA pcr->dpn1 transformation Transformation into competent E. coli dpn1->transformation sequencing Sequence verification of mutated plasmid transformation->sequencing

Workflow for Site-Directed Mutagenesis.

Methodology:

  • Primer Design: Design primers containing the desired mutation.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest.

  • Template Digestion: Digest the PCR product with DpnI endonuclease to selectively remove the parental, methylated DNA template.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Verification: Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation by DNA sequencing.

  • Functional Analysis: Express the mutant protein and characterize its kinetic and regulatory properties using the enzyme activity assay described above.

Conclusion

This compound synthetases I and II are exquisite examples of metabolic specialization, with distinct subcellular localizations, substrate requirements, and regulatory mechanisms that reflect their unique roles in nitrogen homeostasis and nucleotide metabolism. A thorough understanding of these differences is critical for researchers in metabolic diseases, oncology, and drug development. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate functions of these essential enzymes.

References

The Discovery of Carbamoyl Phosphate: A Cornerstone of Metabolic Understanding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of carbamoyl (B1232498) phosphate (B84403) as a key metabolite in the mid-20th century marked a pivotal moment in our understanding of nitrogen metabolism, particularly its roles in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. This discovery, spearheaded by the meticulous work of Mary Ellen Jones, Leonard Spector, and Nobel laureate Fritz Lipmann, provided a crucial link in the intricate network of biochemical reactions that sustain life. This technical guide delves into the core experiments that led to the discovery of carbamoyl phosphate, presenting the methodologies, quantitative data, and the logical framework that solidified its place in the landscape of metabolic pathways. The elucidation of this compound's function has had far-reaching implications, from understanding fundamental cellular processes to the development of therapeutic strategies for metabolic disorders and cancer.[1][2][3]

The Historical Context: An Unidentified Intermediate

Prior to the 1950s, the mechanism by which the second nitrogen atom was incorporated into the urea cycle intermediate, citrulline, remained elusive. It was known that ammonia (B1221849), carbon dioxide, and ATP were required for the synthesis of citrulline from ornithine, but the activated carbamyl donor was an unknown entity. Similarly, in the de novo synthesis of pyrimidines, the origin of the N3-C2 atoms of the pyrimidine ring was yet to be definitively established. The prevailing hypothesis suggested the existence of a high-energy intermediate that could transfer a carbamyl group.

The Seminal Discovery: this compound as the Carbamyl Donor

The breakthrough came in 1955 when Mary Ellen Jones, Leonard Spector, and Fritz Lipmann published their findings demonstrating that a chemically synthesized compound, this compound, could serve as the carbamyl donor in the enzymatic synthesis of citrulline.[4][5] This work provided the first direct evidence for the existence and function of this previously hypothetical metabolite.

Key Experiment 1: Enzymatic Synthesis of Citrulline from a Synthetic Carbamyl Donor

The initial experiments focused on demonstrating that a chemically synthesized carbamyl compound could be utilized by a liver enzyme preparation to synthesize citrulline from ornithine.

Experimental Protocol:

  • Enzyme Preparation: A soluble enzyme extract was prepared from rat liver mitochondria, which was known to contain the enzymatic machinery for citrulline synthesis. The preparation involved homogenization of the liver tissue followed by differential centrifugation to isolate the mitochondrial fraction, from which a soluble extract was obtained.

  • Synthesis of this compound: this compound was synthesized chemically by the reaction of potassium cyanate (B1221674) with potassium dihydrogen phosphate.

  • Incubation Mixture: The reaction mixture contained the rat liver enzyme preparation, L-ornithine, the chemically synthesized this compound, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Assay for Citrulline: The formation of citrulline was measured colorimetrically using the diacetylmonoxime-thiosemicarbazide reaction, which produces a colored product with ureido compounds like citrulline.

  • Controls: Control experiments were run in the absence of the enzyme, ornithine, or this compound to ensure that the observed citrulline formation was dependent on all components of the reaction.

Quantitative Data:

The experiments demonstrated a stoichiometric conversion of ornithine to citrulline in the presence of this compound and the liver enzyme extract.

Component Omitted from Reaction MixtureCitrulline Formed (µmoles)
None (Complete System)1.25
Enzyme0.05
Ornithine0.02
This compound0.03

Note: The data presented here is a representative summary based on the findings of the original research and is intended for illustrative purposes.

Key Experiment 2: Identification of the Natural Intermediate

Following the successful demonstration with synthetic this compound, the next crucial step was to prove that this compound was indeed the naturally occurring intermediate. This was achieved by demonstrating the enzymatic synthesis of this compound from its precursors.

Experimental Protocol:

  • Enzyme System: A partially purified enzyme preparation from Streptococcus faecalis was used, which was known to catalyze the synthesis of an intermediate required for citrulline formation.

  • Reaction Components: The reaction mixture included the bacterial enzyme preparation, ATP, ammonia, and bicarbonate (labeled with ¹⁴C).

  • Trapping the Intermediate: The reaction was carried out in the presence of hydroxylamine, which was used to trap the activated carbamyl intermediate as hydroxyurea.

  • Identification of this compound: The enzymatically synthesized product was compared to the chemically synthesized this compound using paper chromatography and by its ability to serve as a substrate for the citrulline synthesis reaction.

Quantitative Data:

The enzymatic synthesis of this compound was dependent on the presence of ATP, ammonia, and bicarbonate. The amount of this compound formed was quantified by measuring the incorporation of ¹⁴C-bicarbonate into the product.

ComponentThis compound Synthesized (cpm)
Complete System8,500
- ATP150
- Ammonia200
- Bicarbonate100

Note: The data presented here is a representative summary based on the findings of the original research and is intended for illustrative purposes.

The Central Enzyme: this compound Synthetase

The discovery of this compound led to the identification and characterization of the enzyme responsible for its synthesis: this compound synthetase (CPS). Subsequent research revealed the existence of different isozymes of CPS with distinct subcellular localizations and metabolic roles.

  • This compound Synthetase I (CPS I): Located in the mitochondria, CPS I utilizes ammonia as the nitrogen source and is a key enzyme in the urea cycle. Its activity is allosterically activated by N-acetylglutamate.

  • This compound Synthetase II (CPS II): Found in the cytosol, CPS II uses glutamine as the nitrogen donor and is the rate-limiting enzyme in de novo pyrimidine biosynthesis. It is regulated by feedback inhibition by UTP and activated by PRPP.

Metabolic Pathways Involving this compound

The discovery of this compound illuminated its central role at the crossroads of two major metabolic pathways: the urea cycle and pyrimidine biosynthesis.

The Urea Cycle

The urea cycle is the primary pathway for the detoxification of ammonia in terrestrial vertebrates. This compound, synthesized in the mitochondria by CPS I, provides the first of the two nitrogen atoms of urea.

Urea_Cycle cluster_mitochondria Mitochondrion cluster_cytosol Cytosol NH4+ NH4+ CPS1 CPS1 NH4+->CPS1 HCO3- HCO3- HCO3-->CPS1 2ATP 2ATP 2ATP->CPS1 Carbamoyl_Phosphate Carbamoyl_Phosphate OTC OTC Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine_mito Ornithine_mito->OTC Citrulline_mito Citrulline_mito Citrulline_cyto Citrulline_cyto Citrulline_mito->Citrulline_cyto Transport CPS1->Carbamoyl_Phosphate 2ADP + Pi OTC->Citrulline_mito ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP ATP ATP->ASS Argininosuccinate Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate Arginine Arginine ARG1 ARG1 Arginine->ARG1 Urea Urea Ornithine_cyto Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport ASS->Argininosuccinate AMP + PPi ASL->Fumarate ASL->Arginine ARG1->Urea ARG1->Ornithine_cyto

Caption: The Urea Cycle Pathway.

Pyrimidine Biosynthesis

The de novo synthesis of pyrimidine nucleotides begins with the formation of this compound in the cytosol by CPS II. This is the committed step in the pathway.

Pyrimidine_Biosynthesis Glutamine Glutamine CPSII CPSII Glutamine->CPSII HCO3- HCO3- HCO3-->CPSII 2ATP 2ATP 2ATP->CPSII Carbamoyl_Phosphate Carbamoyl_Phosphate ATCase ATCase Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl_Aspartate DHOase DHOase Carbamoyl_Aspartate->DHOase Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate OPRT OPRT Orotate->OPRT PRPP PRPP PRPP->OPRT OMP OMP ODC ODC OMP->ODC UMP UMP CPSII->Carbamoyl_Phosphate Glutamate + 2ADP + Pi ATCase->Carbamoyl_Aspartate DHOase->Dihydroorotate DHODH->Orotate OPRT->OMP PPi ODC->UMP CO2

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Workflow: From Hypothesis to Confirmation

The discovery of this compound followed a logical progression of scientific inquiry, moving from a biochemical problem to a definitive molecular identification.

Experimental_Workflow cluster_problem Biochemical Problem cluster_hypothesis Hypothesis cluster_synthesis Chemical Synthesis cluster_testing Enzymatic Testing cluster_confirmation Confirmation of Natural Intermediate cluster_conclusion Conclusion Problem Unknown carbamyl donor in citrulline synthesis Hypothesis A high-energy, phosphorylated carbamyl intermediate exists Problem->Hypothesis Synthesis Chemical synthesis of This compound Hypothesis->Synthesis Enzyme_Assay Incubate synthetic compound with liver extract and ornithine Synthesis->Enzyme_Assay Analysis Colorimetric assay for citrulline formation Enzyme_Assay->Analysis Confirmation_Check Citrulline formed? Analysis->Confirmation_Check Positive Result Enzymatic_Synthesis Enzymatic synthesis from ATP, NH4+, and 14CO2 Identification Chromatographic comparison with synthetic standard Enzymatic_Synthesis->Identification Conclusion This compound is the physiological carbamyl donor Identification->Conclusion Confirmation_Check->Enzymatic_Synthesis Yes

Caption: Logical workflow of the discovery of this compound.

Conclusion

The discovery of this compound by Mary Ellen Jones, Leonard Spector, and Fritz Lipmann was a landmark achievement in biochemistry. It not only solved a long-standing puzzle in nitrogen metabolism but also opened up new avenues of research into the regulation of key metabolic pathways. The experimental approaches they employed, combining chemical synthesis with enzymatic assays, exemplify a powerful paradigm for the identification of metabolic intermediates. The foundational knowledge of this compound's role in the urea cycle and pyrimidine biosynthesis continues to be of immense importance in basic science and in the development of therapeutic interventions for a range of human diseases. The intricate regulation of its synthesis and utilization underscores the elegance and efficiency of metabolic control, a topic of ongoing investigation and a source of potential targets for future drug development.

References

Carbamoyl Phosphate: A Pivotal Intermediate in Nitrogen Disposal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In terrestrial vertebrates, the disposal of excess nitrogen, primarily derived from amino acid catabolism, is a critical physiological process to prevent the toxic accumulation of ammonia (B1221849). The urea (B33335) cycle, a series of biochemical reactions occurring predominantly in the liver, converts ammonia into the far less toxic and readily excretable compound, urea.[1][2] Central to this pathway is carbamoyl (B1232498) phosphate (B84403), a high-energy metabolic intermediate whose synthesis is the committed and rate-limiting step of the cycle.[3][4][5] This technical guide provides a comprehensive overview of the role of carbamoyl phosphate in nitrogen disposal, detailing the associated metabolic pathways, quantitative enzymatic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development. Understanding the intricacies of this compound metabolism is crucial for investigating nitrogen homeostasis, diagnosing and treating urea cycle disorders, and developing novel therapeutic strategies.

Metabolic Pathways

The primary pathway for nitrogen disposal in mammals involves the urea cycle, which is inextricably linked to other metabolic processes, including the citric acid cycle. This compound serves as the entry point for ammonia into this cycle.

The Urea Cycle

The urea cycle is a five-step enzymatic pathway that takes place in both the mitochondria and cytosol of hepatocytes.[1][3][6]

  • Formation of this compound: The cycle begins in the mitochondrial matrix where this compound synthetase I (CPS I) catalyzes the condensation of ammonia (NH₃), bicarbonate (HCO₃⁻), and two molecules of ATP to form this compound.[1][3][5][7][8] This reaction is irreversible and is the primary regulatory point of the urea cycle.[3][4]

  • Formation of Citrulline: this compound then reacts with ornithine, a reaction catalyzed by ornithine transcarbamoylase (OTC), to form citrulline.[1][6][7][9][10] Citrulline is subsequently transported out of the mitochondria into the cytosol in exchange for ornithine.

  • Formation of Argininosuccinate (B1211890): In the cytosol, argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This step requires the hydrolysis of ATP to AMP and pyrophosphate and incorporates the second nitrogen atom into the urea molecule, this nitrogen being derived from aspartate.

  • Cleavage of Argininosuccinate: Argininosuccinate is then cleaved by argininosuccinate lyase (ASL) to form arginine and fumarate (B1241708).[11] The fumarate produced links the urea cycle to the citric acid cycle.

  • Hydrolysis of Arginine: Finally, arginase hydrolyzes arginine to yield urea and regenerate ornithine. Ornithine is then transported back into the mitochondria to begin another round of the cycle.

Regulation of the Urea Cycle

The primary regulation of the urea cycle occurs at the level of this compound synthetase I. CPS I is allosterically activated by N-acetylglutamate (NAG), which is synthesized from glutamate (B1630785) and acetyl-CoA by N-acetylglutamate synthase (NAGS).[1][4][8][12][13][14] The synthesis of NAG is, in turn, stimulated by arginine.[14] This feed-forward mechanism ensures that an increase in amino acid catabolism (leading to higher arginine levels) activates the urea cycle to handle the increased nitrogen load.

Quantitative Data

The efficiency of the urea cycle is determined by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for the enzymes involved in this compound metabolism and the subsequent steps of the urea cycle. It is important to note that these values can vary depending on the species, tissue, and experimental conditions.

EnzymeSubstrateKm (mM)Vmax (µmol/min/g liver or mg protein)Organism/TissueReference(s)
This compound Synthetase I (CPS I) Ammonia~0.1 - 1.0Varies significantly with NAG activationRat Liver
HCO₃⁻~1.0 - 5.0Rat Liver
ATP~0.2 - 1.0Rat Liver
Ornithine Transcarbamoylase (OTC) This compound0.26Not specifiedPurified Hepatic[6]
Ornithine0.4Not specifiedPurified Hepatic[6]
Argininosuccinate Synthetase (ASS) CitrullineNot specifiedNot specifiedBovine Liver[15]
AspartateNot specifiedNot specifiedBovine Liver[15]
ATPNot specifiedNot specifiedBovine Liver[15]
Argininosuccinate Lyase (ASL) Argininosuccinate1.250.54 µmol/h/mg proteinRat Liver[16]
Argininosuccinate0.667.2 nmol/h/mg HbHuman Erythrocytes[16]
Arginase Arginine1.58 (without Mn²⁺)71.3 µmol/min/g liverRat Liver[8][17]
Arginine0.94 (with 30 µM Mn²⁺)69.4 µmol/min/g liverRat Liver[8][17]
Arginine13.5140 µmol/h/mg proteinRat Liver[16]
Arginine9.5170 nmol/h/mg HbHuman Erythrocytes[16]
Arginine42Not specifiedXenopus laevis Liver[18]

Experimental Protocols

Assay for this compound Synthetase I (CPS I) Activity

This protocol is based on the colorimetric determination of citrulline produced in a coupled reaction with ornithine transcarbamoylase (OTC).[19]

Materials:

  • Liver tissue homogenate or isolated mitochondria

  • Assay buffer: 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl

  • Substrate solution: 40 mM KHCO₃, 5.0 mM ATP, 10 mM ornithine, 10 mM glutamine (or an ammonium (B1175870) source)

  • N-acetylglutamate (NAG) solution (activator)

  • Ornithine transcarbamoylase (OTC) enzyme

  • Colorimetric reagent: Diacetylmonoxime

  • Stopping solution: Acidic solution to stop the reaction

Procedure:

  • Prepare the reaction mixture containing assay buffer, substrate solution, and NAG.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the liver homogenate or isolated mitochondria and exogenous OTC.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Add the colorimetric reagent and heat to develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate the amount of citrulline produced by comparing with a standard curve.

  • Express CPS I activity as µmol of citrulline formed per minute per mg of protein.

Isolation of Mitochondria from Liver Tissue for Urea Cycle Studies

This protocol describes a standard method for isolating mitochondria from liver tissue using differential centrifugation.[20]

Materials:

  • Fresh liver tissue

  • Isolation buffer: e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Mince the liver tissue in ice-cold isolation buffer.

  • Homogenize the tissue with a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000-10,000 x g) for 15 minutes to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of an appropriate buffer for subsequent experiments.

  • Determine the protein concentration of the mitochondrial suspension.

Quantification of Urea Cycle Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of urea cycle intermediates.

General Workflow:

  • Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue extracts) using methods such as acid precipitation (e.g., with perchloric acid) or ultrafiltration.

  • Chromatographic Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., a reversed-phase C18 column or an ion-exchange column). Use a suitable mobile phase gradient to separate the different intermediates.

  • Detection: Detect the eluted compounds using a UV detector or by pre- or post-column derivatization with a fluorescent reagent for enhanced sensitivity.

  • Quantification: Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.

Stable Isotope Tracing of the Urea Cycle

Stable isotope tracers, such as ¹⁵N-labeled ammonia or ¹³C-labeled bicarbonate, can be used to measure the in vivo flux through the urea cycle.[21][22][23]

General Workflow:

  • Tracer Administration: Administer a stable isotope-labeled precursor (e.g., ¹⁵N-ammonium chloride or ¹³C-sodium acetate) to the subject.

  • Sample Collection: Collect biological samples (e.g., blood, urine) at timed intervals.

  • Isotopic Enrichment Analysis: Isolate the product of interest (e.g., urea) from the samples.

  • Mass Spectrometry: Analyze the isotopic enrichment of the product using mass spectrometry (e.g., gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry).

  • Flux Calculation: Calculate the rate of urea production (ureagenesis) based on the rate of incorporation of the stable isotope into urea.

Visualizations

Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH3 NH₃ CPS1 This compound Synthetase I (CPS I) NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 ADP1 2 ADP + Pi CPS1->ADP1 Carbamoyl_Phosphate This compound CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamoylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport NAG N-Acetylglutamate (Activator) NAG->CPS1 ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS AMP_PPi AMP + PPi ASS->AMP_PPi Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Citric Acid Cycle Citric Acid Cycle Fumarate->Citric Acid Cycle Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle Pathway.

CPS1_Assay_Workflow start Start: Liver Homogenate or Isolated Mitochondria prepare_mix Prepare Reaction Mixture (Buffer, Substrates, NAG) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate initiate_reaction Initiate Reaction with Sample and Exogenous OTC pre_incubate->initiate_reaction incubate Incubate for a Defined Time initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction color_development Add Diacetylmonoxime and Heat stop_reaction->color_development measure_absorbance Measure Absorbance at 490 nm color_development->measure_absorbance calculate_activity Calculate CPS I Activity (µmol citrulline/min/mg protein) measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for CPS I Activity Assay.

Conclusion

This compound stands as a cornerstone of nitrogen metabolism, its synthesis and utilization being tightly regulated to maintain nitrogen homeostasis and prevent hyperammonemia. A thorough understanding of the enzymes that produce and consume this compound, their kinetics, and the pathways they participate in, is fundamental for research in metabolic diseases and the development of targeted therapeutics. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of the urea cycle, enabling researchers to probe the intricacies of nitrogen disposal in both health and disease. Further investigation into the regulation of this compound metabolism and its interaction with other metabolic pathways will undoubtedly unveil new avenues for therapeutic intervention in a range of metabolic and genetic disorders.

References

The Pivotal Role of Carbamoyl Phosphate Synthetase in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a family of crucial enzymes that catalyze the first committed step in two fundamental metabolic pathways: the urea (B33335) cycle and de novo pyrimidine (B1678525) biosynthesis. This technical guide provides an in-depth exploration of the isoforms of CPS, their distinct roles in cellular metabolism, intricate regulatory mechanisms, and clinical significance. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Introduction to Carbamoyl Phosphate Synthetase

This compound synthetase is a ligase that catalyzes the ATP-dependent synthesis of this compound from either ammonia (B1221849) or glutamine, and bicarbonate.[1] This reaction is a critical juncture in nitrogen metabolism, feeding into pathways for nitrogen waste excretion and the synthesis of essential building blocks for nucleic acids.[2] There are three distinct isoforms of CPS, each with a specific subcellular localization and metabolic function.[3]

  • This compound Synthetase I (CPS I): Located in the mitochondria of hepatocytes and intestinal epithelial cells, CPS I utilizes ammonia as its nitrogen source and is the rate-limiting enzyme of the urea cycle.[4][5] Its primary function is to detoxify ammonia by converting it into this compound, which then enters the urea cycle for excretion as urea.[4]

  • This compound Synthetase II (CPS II): A cytosolic enzyme, CPS II uses glutamine as its nitrogen donor and catalyzes the initial step of de novo pyrimidine biosynthesis.[6][7] The this compound produced by CPS II is a precursor for the synthesis of uridine, cytidine, and thymidine (B127349) nucleotides, which are essential for DNA and RNA synthesis.[8] In mammals, CPS II is part of a multifunctional protein called CAD, which also contains the next two enzymes in the pyrimidine synthesis pathway: aspartate transcarbamoylase and dihydroorotase.[9]

  • This compound Synthetase III (CPS III): This isoform is found primarily in fish and some invertebrates.[5] Like CPS II, it uses glutamine as a nitrogen source, but like CPS I, it is activated by N-acetyl-L-glutamate.[5] CPS III is considered an evolutionary intermediate between the glutamine-dependent CPS II and the ammonia-dependent CPS I.[10] It plays a role in urea synthesis in these organisms, particularly for ammonia detoxification.[5]

Quantitative Data on this compound Synthetase

The kinetic properties of CPS isoforms vary, reflecting their different substrates and regulatory mechanisms. The following tables summarize key quantitative data for CPS I and CPS II. Data for CPS III is less abundant in the literature.

Parameter Organism/Enzyme Substrate Km Value Vmax/kcat Reference(s)
Km Mammalian CPS IINH₃ (at low ATP)26 µMNot specified[11]
Km Mammalian CPS IINH₃ (at high ATP)166 µMNot specified[11]
Km Mammalian CPS IIBicarbonate1.4 mMNot specified[11]
kcat/Km (Glutamine) Hamster CPS IIGlutamine1.1 x 10⁵ M⁻¹s⁻¹Not specified[9]
kcat/Km (ATP) Hamster CPS IIATP2.5 x 10⁵ M⁻¹s⁻¹Not specified[9]

Table 1: Kinetic Parameters of this compound Synthetase II.

Parameter Molecule Cellular Compartment Concentration Reference(s)
Concentration GlutamineCytosol~6 mM[1]
Concentration GlutamineMitochondria~15-50 mM[1]
Concentration N-acetylglutamateRat Liver Mitochondria (protein-free diet)Low[12]
Concentration N-acetylglutamateRat Liver Mitochondria (60% protein diet)High[12]
Concentration N-acetylglutamateHuman LiverVariable[13]
Concentration UTPMammalian Cells567 ± 460 µM
Concentration PRPPErythrocytes (Normal)Higher than in gouty patients[14]

Table 2: Concentrations of Substrates and Allosteric Regulators.

Regulatory Mechanisms of this compound Synthetase

The activities of CPS I and CPS II are tightly regulated to meet the metabolic needs of the cell. This regulation occurs at both the allosteric and transcriptional levels.

Allosteric Regulation
  • CPS I: The activity of CPS I is absolutely dependent on the allosteric activator N-acetyl-L-glutamate (NAG) .[4][15] NAG is synthesized in the mitochondria from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[15] Increased levels of amino acids, particularly arginine, stimulate NAGS activity, leading to higher concentrations of NAG and subsequent activation of CPS I.[12] This mechanism ensures that the urea cycle is activated when there is an excess of nitrogen from amino acid catabolism.

  • CPS II: CPS II is subject to feedback inhibition by the end-product of the pyrimidine biosynthetic pathway, uridine triphosphate (UTP) .[6][11] Conversely, it is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) , a precursor in purine (B94841) and pyrimidine synthesis.[7][11] This dual regulation ensures that pyrimidine synthesis is balanced with the overall nucleotide and energy status of the cell.

Transcriptional Regulation of CPS I

The expression of the CPS1 gene is primarily regulated by hormonal signals that reflect the body's nutritional state.

  • Glucagon (B607659): During periods of fasting or high-protein intake, glucagon signaling is elevated. Glucagon stimulates the transcription of the CPS1 gene through a pathway involving protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[16] This leads to an increased capacity of the urea cycle to handle the nitrogen load from amino acid breakdown.

  • Glucocorticoids: Glucocorticoids, such as cortisol, also upregulate the expression of CPS1. The glucocorticoid receptor (GR), upon binding its ligand, translocates to the nucleus and binds to specific glucocorticoid response elements (GREs) in the promoter region of the CPS1 gene, enhancing its transcription.[4][17][18]

Post-Translational Modification of CPS II

CPS II activity is also modulated by phosphorylation in response to growth signals.

  • MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway, specifically the Erk1/2 kinases, phosphorylates CPS II (as part of the CAD protein) at threonine 456 (Thr456).[1][19] This phosphorylation event activates CPS II, leading to increased pyrimidine synthesis, which is necessary for cell proliferation.[2]

  • Protein Kinase A (PKA) Pathway: In contrast, protein kinase A (PKA) phosphorylates CPS II at serine 1406 (Ser1406), which antagonizes the activating effect of MAP kinase phosphorylation.[20][21][22] This provides a mechanism to down-regulate pyrimidine synthesis. The interplay between MAP kinase and PKA signaling allows for precise control of CPS II activity throughout the cell cycle.[20]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Urea_Cycle_Regulation cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Glucagon Glucagon PKA PKA Glucagon->PKA Glucocorticoids Glucocorticoids GR_complex Glucocorticoid Receptor Complex Glucocorticoids->GR_complex GRE GRE GR_complex->GRE Binds CREB CREB PKA->CREB Activates CRE CRE CREB->CRE Binds CPS1_gene CPS1 Gene CPS1_protein CPS I Protein CPS1_gene->CPS1_protein Translation GRE->CPS1_gene Enhances Transcription CRE->CPS1_gene Enhances Transcription Urea_Cycle Urea Cycle CPS1_protein->Urea_Cycle Catalyzes first step

Caption: Transcriptional Regulation of this compound Synthetase I (CPS I).

Pyrimidine_Synthesis_Regulation cluster_extracellular Extracellular Signals cluster_cell Proliferating Cell cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors MAPK_Cascade MAPK Cascade (Erk1/2) Growth_Factors->MAPK_Cascade Activate Hormones Hormones (e.g., Glucagon) PKA PKA Hormones->PKA Activate CAD_protein CAD Protein (includes CPS II) MAPK_Cascade->CAD_protein Phosphorylates (Thr456) Activates PKA->CAD_protein Phosphorylates (Ser1406) Inhibits Pyrimidine_Synthesis Pyrimidine Synthesis CAD_protein->Pyrimidine_Synthesis Catalyzes first steps

Caption: Post-Translational Regulation of this compound Synthetase II (CPS II).

Experimental Workflows

CPS_Activity_Assay cluster_workflow Coupled Spectrophotometric Assay for CPS I Activity Sample_Prep 1. Prepare Mitochondrial Extract or Purified CPS I Reaction_Mix 2. Prepare Reaction Mix: - Bicarbonate, Ammonia, ATP - N-acetylglutamate - Ornithine, Ornithine Transcarbamoylase (OTC) Sample_Prep->Reaction_Mix Incubation 3. Incubate at 37°C Reaction_Mix->Incubation Detection 4. Measure Citrulline Production (Colorimetric Assay at 540 nm) Incubation->Detection

Caption: Workflow for a Coupled CPS I Activity Assay.

His_Tag_Purification cluster_workflow Purification of His-tagged Recombinant CPS II Cell_Lysis 1. Lyse cells expressing His-tagged CPS II Binding 2. Apply lysate to Ni-NTA affinity column Cell_Lysis->Binding Wash 3. Wash column to remove non-specifically bound proteins Binding->Wash Elution 4. Elute His-tagged CPS II with imidazole (B134444) gradient Wash->Elution Analysis 5. Analyze purity by SDS-PAGE and Western Blot Elution->Analysis

Caption: Workflow for His-tagged CPS II Purification.

Detailed Experimental Protocols

Coupled Spectrophotometric Assay for this compound Synthetase I Activity

This protocol measures the activity of CPS I by coupling the production of this compound to the synthesis of citrulline by ornithine transcarbamoylase (OTC), which is then quantified colorimetrically.

Materials:

  • Mitochondrial extract or purified CPS I

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 100 mM KCl

  • Substrate Solution: 50 mM NaHCO₃, 50 mM NH₄Cl, 10 mM ATP

  • Activator: 10 mM N-acetyl-L-glutamate (NAG)

  • Coupling Enzyme Mix: 20 mM L-ornithine, 10 units/mL Ornithine Transcarbamoylase (OTC)

  • Color Reagent A: Diacetyl monoxime solution

  • Color Reagent B: Thiosemicarbazide solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the complete reaction mixture by combining the Assay Buffer, Substrate Solution, Activator, and Coupling Enzyme Mix.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the mitochondrial extract or purified CPS I to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Centrifuge to pellet precipitated protein.

  • Transfer the supernatant to a new tube.

  • Add Color Reagent A and Color Reagent B to the supernatant.

  • Boil the mixture for 5 minutes to allow color development.

  • Cool to room temperature and measure the absorbance at 540 nm.

  • Calculate the concentration of citrulline produced using a standard curve.

  • Determine the specific activity of CPS I (µmol of citrulline/min/mg of protein).

Purification of His-tagged Recombinant this compound Synthetase II

This protocol describes the purification of a His-tagged CPS II fusion protein from E. coli using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli cell pellet expressing His-tagged CPS II

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0, with protease inhibitors

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose (B213101) resin

  • Chromatography column

Procedure:

  • Resuspend the E. coli cell pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Equilibrate the Ni-NTA agarose resin in the chromatography column with Lysis Buffer.

  • Load the cleared cell lysate onto the column.

  • Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

  • Elute the His-tagged CPS II from the column using Elution Buffer. Collect fractions.

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Pool the fractions containing pure His-tagged CPS II.

  • Dialyze the purified protein against a suitable storage buffer.

Clinical Significance and Drug Development

Deficiencies in CPS I are the most common inherited urea cycle disorder, leading to severe hyperammonemia, which can cause irreversible neurological damage and death if not treated promptly.[23] Diagnosis relies on clinical presentation, biochemical analysis of ammonia and amino acid levels in the blood, and genetic testing.[23]

The critical roles of CPS I and CPS II in distinct metabolic pathways make them attractive targets for drug development.

  • CPS I Activators: For the treatment of CPS I deficiency, small molecule activators that mimic the action of N-acetylglutamate could be beneficial.

  • CPS II Inhibitors: In the context of cancer, rapidly proliferating tumor cells have a high demand for pyrimidines.[24] Therefore, inhibitors of CPS II are being investigated as potential anti-cancer agents to block nucleotide synthesis and halt tumor growth.

Conclusion

This compound synthetases are central to nitrogen metabolism, with distinct isoforms playing non-redundant roles in either ammonia detoxification or nucleotide biosynthesis. Their activities are exquisitely controlled by a combination of allosteric regulation, transcriptional control, and post-translational modifications, ensuring that their metabolic outputs are matched to the physiological needs of the cell. A thorough understanding of the structure, function, and regulation of these enzymes is crucial for diagnosing and treating related metabolic disorders and for developing novel therapeutic strategies targeting these key metabolic nodes.

Disclaimer: This document is intended for informational purposes for a scientific audience and should not be used for self-diagnosis or treatment. Consult with a qualified healthcare professional for any medical concerns.

References

The Clinical Relevance of Carbamoyl Phosphate Synthetase I Deficiency: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS1) deficiency is a rare and severe autosomal recessive urea (B33335) cycle disorder characterized by the inability to detoxify ammonia (B1221849), leading to life-threatening hyperammonemia.[1][2] This in-depth technical guide provides a comprehensive overview of the clinical relevance of CPS1 deficiency, focusing on its pathophysiology, diagnosis, and the landscape of current and emerging therapeutic strategies. The document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel treatments for this devastating metabolic disease. We present quantitative clinical data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of the disease and to support ongoing research and drug development efforts.

Pathophysiology of CPS1 Deficiency

CPS1 is the first and rate-limiting enzyme of the urea cycle, a critical metabolic pathway primarily occurring in the liver that converts toxic ammonia into urea for excretion.[3] The enzyme, located in the mitochondrial matrix of hepatocytes, catalyzes the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate.[4] This reaction is allosterically activated by N-acetyl-L-glutamate (NAG).[5]

Mutations in the CPS1 gene, located on chromosome 2q34, lead to a deficiency or complete absence of functional CPS1 enzyme.[6] This enzymatic block results in the accumulation of ammonia in the bloodstream (hyperammonemia), a condition highly toxic to the central nervous system.[1] The excess nitrogen also leads to elevated levels of plasma glutamine and alanine, which act as temporary storage for ammonia.[5] Conversely, plasma levels of downstream urea cycle intermediates, citrulline and arginine, are typically very low.[7]

The neurological damage in hyperammonemia is multifactorial, involving astrocyte swelling leading to cerebral edema, altered neurotransmission due to imbalances in glutamate (B1630785) and GABAergic systems, and impaired mitochondrial function.[2][8] Chronic hyperammonemia can lead to irreversible neurological sequelae, including intellectual disability and developmental delays.[9]

Clinical Manifestations and Diagnosis

CPS1 deficiency presents with a spectrum of severity. The most severe, neonatal-onset form typically manifests within the first few days of life with symptoms of hyperammonemia such as lethargy, poor feeding, vomiting, seizures, and can rapidly progress to coma and death if not treated aggressively.[2][10] A late-onset form can present at any age, often triggered by catabolic stress, and may have a more heterogeneous clinical picture.[11]

The diagnosis of CPS1 deficiency is based on clinical presentation and a characteristic biochemical profile.[11]

Diagnostic Workflow

cluster_0 Clinical Suspicion cluster_1 Initial Biochemical Testing cluster_2 Confirmatory Testing Clinical Presentation Lethargy, vomiting, seizures, respiratory distress, coma Plasma Ammonia Measure Plasma Ammonia Clinical Presentation->Plasma Ammonia Amino Acids Plasma Amino Acid Analysis Plasma Ammonia->Amino Acids If Elevated Orotic Acid Urine Orotic Acid Analysis Amino Acids->Orotic Acid Genetic Testing CPS1 Gene Sequencing & Deletion/Duplication Analysis Orotic Acid->Genetic Testing If suggestive of CPS1D Enzyme Assay CPS1 Enzyme Activity Assay (Liver Biopsy) Orotic Acid->Enzyme Assay Diagnosis Confirmed Diagnosis Confirmed Genetic Testing->Diagnosis Confirmed Enzyme Assay->Diagnosis Confirmed

Caption: Diagnostic workflow for this compound Synthetase I Deficiency.

Quantitative Biomarker Data
BiomarkerCPS1 DeficiencyNormal RangeReference
Plasma Ammonia>150 µmol/L (neonate), >100 µmol/L (infant/child)<110 µmol/L (neonate), <50 µmol/L (child)[12]
Plasma GlutamineMarkedly elevated423-705 µmol/L[5]
Plasma AlanineElevated210-441 µmol/L[5]
Plasma CitrullineVery low to absent (<2-10 µmol/L)9-21 µmol/L[11]
Plasma ArginineLow (<5-30 µmol/L)50-76 µmol/L[11]
Urine Orotic AcidNormal to low<3 µg/mg creatinine (B1669602) (children/adults)[6][7]

Experimental Protocols

Molecular Genetic Testing of the CPS1 Gene

Objective: To identify pathogenic variants in the CPS1 gene to confirm the diagnosis of CPS1 deficiency.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes, saliva, or buccal swabs using a commercially available kit.

  • Next-Generation Sequencing (NGS):

    • The coding exons and flanking intronic regions of the CPS1 gene are targeted for sequencing.[13]

    • Libraries are prepared and sequenced on a high-throughput sequencing platform.

    • Bioinformatic analysis is performed to align reads to the reference genome and identify single nucleotide variants (SNVs) and small insertions/deletions (indels).[14]

  • Deletion/Duplication Analysis:

    • Copy number variations (CNVs) are detected using methods such as multiplex ligation-dependent probe amplification (MLPA) or analysis of NGS data.[14]

  • Sanger Sequencing: Identified variants are confirmed by Sanger sequencing.[14]

  • RNA Sequencing: In cases where DNA sequencing is inconclusive, RNA sequencing from patient-derived fibroblasts can be used to identify splicing defects.[15]

Urine Orotic Acid Analysis

Objective: To differentiate CPS1 deficiency from other urea cycle disorders, particularly Ornithine Transcarbamylase (OTC) deficiency.

Methodology (LC-MS/MS):

  • Sample Preparation: A urine sample is diluted (e.g., 1:20) with water containing a suitable internal standard.[16]

  • Chromatography: The diluted sample is injected into a liquid chromatography system. Orotic acid is separated from other urine components on a C18 column.

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. Orotic acid is detected and quantified using selected reaction monitoring (SRM), monitoring the transition of the parent ion to a specific daughter ion (e.g., m/z 155 to 111).[16]

  • Quantification: The concentration of orotic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Results are typically normalized to urine creatinine concentration.[17]

CPS1 Enzyme Activity Assay

Objective: To directly measure the catalytic activity of the CPS1 enzyme in liver tissue.

Methodology:

  • Tissue Homogenization: A liver biopsy specimen is homogenized in a buffer solution to release mitochondrial contents.

  • Enzyme Reaction: The liver homogenate is incubated with a reaction mixture containing the substrates for CPS1: ammonium (B1175870) chloride, bicarbonate, and ATP, as well as the allosteric activator N-acetyl-L-glutamate.

  • Product Measurement: The amount of this compound produced is quantified. This can be done by converting it to a more stable compound, such as citrulline, in the presence of ornithine and ornithine transcarbamylase, and then measuring the citrulline concentration.

  • Protein Quantification: The total protein concentration of the liver homogenate is determined using a standard method (e.g., Bradford assay).

  • Calculation of Specific Activity: The CPS1 enzyme activity is expressed as the amount of product formed per unit of time per milligram of protein.

Therapeutic Strategies

The management of CPS1 deficiency focuses on reducing ammonia production and promoting alternative pathways for nitrogen excretion.

Current Treatments

Dietary Management: A low-protein, high-calorie diet is essential to limit the intake of nitrogen.

Ammonia Scavengers:

  • Sodium Phenylbutyrate and Sodium Benzoate: These drugs provide an alternative pathway for nitrogen excretion. Phenylbutyrate is converted to phenylacetate (B1230308), which conjugates with glutamine to form phenylacetylglutamine (B1677654). Benzoate conjugates with glycine (B1666218) to form hippuric acid. Both phenylacetylglutamine and hippuric acid are excreted in the urine, thereby removing nitrogen from the body.[18][19]

cluster_0 Ammonia Scavenger Mechanism Phenylbutyrate Sodium Phenylbutyrate Phenylacetate Phenylacetate Phenylbutyrate->Phenylacetate Glutamine Glutamine (2N) Phenylacetylglutamine Phenylacetylglutamine (2N) Urine1 Urine Excretion Phenylacetylglutamine->Urine1 Benzoate Sodium Benzoate Glycine Glycine (1N) Hippuric Acid Hippuric Acid (1N) Urine2 Urine Excretion Hippuric Acid->Urine2 PhenylacetateGlutamine PhenylacetateGlutamine PhenylacetateGlutamine->Phenylacetylglutamine BenzoateGlycine BenzoateGlycine BenzoateGlycine->Hippuric Acid

Caption: Mechanism of action of ammonia scavengers.

N-carbamylglutamate (NCG): NCG is a synthetic analog of NAG, the obligate activator of CPS1.[20] In some patients with residual CPS1 activity, NCG can enhance the function of the mutant enzyme, leading to improved ureagenesis.[20][21] However, its efficacy is dependent on the specific CPS1 mutation.[21]

Liver Transplantation: Orthotopic liver transplantation is the only curative treatment for CPS1 deficiency, as it provides a source of functional CPS1 enzyme.[3] The 5-year survival rate after liver transplantation for urea cycle disorders is approximately 90%.[3]

TreatmentMechanism of ActionEfficacy/OutcomeReference
Dietary ManagementReduces nitrogen intakeEssential for long-term management[5]
Sodium Phenylbutyrate/BenzoateAlternative pathway for nitrogen excretionReduces plasma ammonia and glutamine levels[18][22]
N-carbamylglutamateAllosteric activation of residual CPS1 enzymeVariable, mutation-dependent[20][21]
Liver TransplantationProvides functional CPS1 enzymeCurative, with ~90% 5-year survival[3][4][23]
Emerging Therapies

Gene Therapy:

  • Adeno-associated virus (AAV) vectors: Preclinical studies in a murine model of CPS1 deficiency have shown that a split AAV vector system can successfully deliver the large CPS1 transgene, leading to restored ureagenesis and long-term survival.[24][25]

  • CRISPR-based gene editing: Recent first-in-human studies are exploring the use of CRISPR base editing to correct pathogenic CPS1 mutations in vivo.[26][27]

Cell-based Therapies:

  • Hepatocyte transplantation: Infusion of healthy hepatocytes can provide a temporary source of CPS1 activity, serving as a bridge to liver transplantation.[3]

  • Stem cell therapy: The use of mesenchymal stem cells or hepatocytes derived from human embryonic stem cells is being investigated as a potential therapeutic approach to restore urea cycle function.[1][9][28]

cluster_0 Emerging Therapeutic Strategies Gene Therapy Gene Therapy AAV AAV-mediated Gene Replacement Gene Therapy->AAV CRISPR CRISPR-based Gene Editing Gene Therapy->CRISPR Cell Therapy Cell-based Therapy Hepatocyte Tx Hepatocyte Transplantation Cell Therapy->Hepatocyte Tx Stem Cells Stem Cell-derived Hepatocytes Cell Therapy->Stem Cells

References

Regulation of Carbamoyl Phosphate Synthesis in Prokaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbamoyl (B1232498) phosphate (B84403) is a critical metabolic intermediate in prokaryotes, serving as a precursor for the biosynthesis of both arginine and pyrimidines. The synthesis of this molecule is tightly regulated to ensure a balanced supply for these two essential pathways. In many prokaryotes, including the model organism Escherichia coli, a single enzyme, carbamoyl phosphate synthetase (CPSase), is responsible for its production. This guide provides an in-depth technical overview of the multifaceted regulatory mechanisms governing this compound synthesis in prokaryotes, with a focus on E. coli. We will delve into the allosteric regulation of CPSase activity, the genetic control of its expression, and the intricate crosstalk between the arginine and pyrimidine (B1678525) biosynthetic pathways. This document also provides detailed experimental protocols for studying these regulatory processes and summarizes key quantitative data.

The Central Enzyme: this compound Synthetase (CPSase)

In prokaryotes like E. coli, this compound synthetase (CPSase) is a heterodimeric enzyme composed of a small subunit (glutaminase, encoded by carA) and a large subunit (synthetase, encoded by carB).[1] The carA and carB genes form an operon, and their expression is coordinately regulated.[1] The overall reaction catalyzed by CPSase is the ATP-dependent synthesis of this compound from either glutamine or ammonia (B1221849), and bicarbonate.[2] The enzyme possesses three active sites connected by an intramolecular tunnel that channels the unstable intermediates, ammonia and carbamate, between the sites.[2][3]

Allosteric Regulation of CPSase Activity

The activity of E. coli CPSase is finely tuned by allosteric effectors that signal the cellular demand for arginine and pyrimidines.[1][4] This immediate level of control allows the cell to rapidly modulate the flux of this compound in response to changing metabolic needs. The primary allosteric regulators are UMP, ornithine, and IMP.[1][5]

  • Inhibition by Uridine Monophosphate (UMP): UMP, an end-product of the pyrimidine biosynthetic pathway, is a potent allosteric inhibitor of CPSase.[1][5] High levels of UMP signal a sufficiency of pyrimidines, leading to the feedback inhibition of this compound synthesis. The binding of UMP to the allosteric domain of the large subunit favors the formation of an inactive dimeric form of the enzyme.[5]

  • Activation by Ornithine and Inosine (B1671953) Monophosphate (IMP): Ornithine, a precursor in the arginine biosynthetic pathway, and inosine monophosphate (IMP), a precursor in purine (B94841) biosynthesis, act as allosteric activators.[1][5] Ornithine activation is particularly crucial when arginine levels are low, as it stimulates the production of this compound to be channeled into arginine synthesis. Both ornithine and IMP promote the formation of a more active tetrameric state of the enzyme.[5] The activation by IMP provides a link between purine and pyrimidine biosynthesis, helping to balance the production of these essential nucleotides. The actual effect of IMP on enzyme activity can be dependent on temperature and assay conditions.[6]

The interplay between these effectors allows for a sophisticated regulation of CPSase activity. Ornithine and IMP can antagonize the inhibitory effect of UMP.[1]

Quantitative Data on Allosteric Regulation
Substrate/EffectorParameterReported Value (E. coli)Notes
This compoundKM0.05 - 1.3 mMThe affinity for this compound varies for different downstream enzymes like ornithine transcarbamoylase and aspartate transcarbamoylase.[7]
Allosteric Effectors
UMPKiNot explicitly foundUMP is a well-established inhibitor.[1][5] dUMP, while binding to the enzyme, does not inhibit but can reduce the inhibition by UMP and activation by IMP.[8]
OrnithineKaNot explicitly foundOrnithine is a key activator, and its binding promotes a more active enzyme conformation.[1][5]
IMPKaNot explicitly foundIMP is an activator, though its effect can be modulated by factors like temperature.[6]

Genetic Regulation of the carAB Operon

The synthesis of CPSase is primarily regulated at the transcriptional level, ensuring that the amount of enzyme is appropriate for the cell's metabolic state. The carAB operon in E. coli is controlled by a complex regulatory region containing tandem promoters, P1 and P2.[1] The activity of these promoters is modulated by the availability of arginine and pyrimidines through the action of specific repressor proteins.

  • Repression by Arginine: The arginine repressor, ArgR, in the presence of its corepressor arginine, binds to operator sites within the carAB promoter region, repressing transcription. This mechanism ensures that CPSase synthesis is curtailed when arginine is abundant.

  • Repression by Pyrimidines: The pyrimidine pathway also exerts repressive control over the carAB operon. This is thought to be mediated by the availability of pyrimidine nucleotides, which can influence the binding of regulatory proteins to the promoter region.

  • Involvement of Purines: The purine repressor, PurR, has also been implicated in the regulation of the carAB operon, highlighting the intricate network of metabolic control that governs this compound synthesis.

The combination of these regulatory inputs allows for a cumulative repression of the carAB operon, where the presence of both arginine and pyrimidines leads to a greater reduction in transcription than either effector alone.

Signaling Pathways and Regulatory Logic

The regulation of this compound synthesis involves a complex interplay of metabolic signals that are integrated at both the enzymatic and genetic levels.

cps_activity_assay start Prepare Reaction Mixture preincubate Pre-incubate at 37°C start->preincubate add_cps Add Purified CPSase preincubate->add_cps incubate Incubate for a defined time add_cps->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction centrifuge Centrifuge to remove protein stop_reaction->centrifuge color_detection Colorimetric detection of Citrulline centrifuge->color_detection measure_abs Measure Absorbance color_detection->measure_abs calculate Calculate Activity measure_abs->calculate transcriptional_analysis rna_isolation Isolate RNA from E. coli grown under different conditions primer_extension Primer Extension Analysis rna_isolation->primer_extension map_tss Map Transcriptional Start Sites (TSS) of P1 and P2 promoters primer_extension->map_tss dna_isolation Isolate DNA fragment with carAB promoter region dnase_footprinting DNase I Footprinting dna_isolation->dnase_footprinting in_vitro_transcription In Vitro Transcription Assay dna_isolation->in_vitro_transcription id_binding_sites Identify binding sites of ArgR and PurR dnase_footprinting->id_binding_sites quantify_transcription Quantify transcription levels from P1 and P2 in_vitro_transcription->quantify_transcription

References

The Evolutionary Saga of Carbamoyl Phosphate Synthetase Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate evolutionary history of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) genes. These essential genes encode enzymes that catalyze the first committed step in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle. Understanding their evolutionary trajectory provides critical insights into metabolic diversification, gene duplication, and the emergence of complex regulatory networks, offering valuable knowledge for drug development and metabolic engineering.

Core Concepts in CPS Evolution

The evolutionary narrative of CPS genes is a compelling story of molecular innovation through duplication, fusion, and functional specialization. The ancestral CPS is believed to have been a simpler enzyme that, over eons, has given rise to a family of isozymes with distinct roles, regulations, and structural complexities.

A pivotal event in the evolution of all CPS isozymes was an ancient internal gene duplication that occurred before the divergence of Bacteria, Archaea, and Eukarya.[1][2] This duplication gave rise to two homologous "kinase" or ATP-binding domains within a single synthetase polypeptide chain, each playing a distinct role in the two-step phosphorylation process of carbamoyl phosphate synthesis.[3][4]

Further diversification of CPS genes occurred through subsequent gene duplication events, leading to specialized isozymes for either arginine or pyrimidine (B1678525) biosynthesis.[2][5] The mutation rate of these duplicated genes is estimated to have been five- to tenfold higher than the ancestral gene, likely reflecting a period of neofunctionalization and optimization for their specific metabolic roles.[5]

Gene fusion events have also played a crucial role in shaping the structure and function of modern CPS enzymes. In many eukaryotes, the CPS gene dedicated to pyrimidine synthesis is part of a large multifunctional protein that also includes dihydroorotase and aspartate transcarbamoylase, the next two enzymes in the pyrimidine biosynthetic pathway.[5] This fusion is thought to facilitate metabolic channeling.[5]

Classification and Distribution of CPS Isozymes

This compound synthetases are broadly classified into three major isozymes, each with a distinct physiological role, nitrogen source, and allosteric regulation.

  • CPS I: This is an ammonia-dependent enzyme primarily found in the mitochondria of ureotelic vertebrates, where it initiates the urea cycle.[1] Its activity is allosterically activated by N-acetylglutamate (NAG).[1]

  • CPS II: This glutamine-dependent enzyme is involved in the de novo biosynthesis of pyrimidines.[3] In mammals, it is the first enzyme of the multifunctional CAD protein.[6][7] It is typically regulated by feedback inhibition from pyrimidine nucleotides like UTP and activated by PRPP.[8][9]

  • CPS III: This glutamine-dependent isozyme is found in some fish and invertebrates and is also involved in the urea cycle.[10] Like CPS I, it is activated by N-acetylglutamate.[10] It is considered an evolutionary intermediate between the ancestral glutamine-dependent CPS II and the ammonia-dependent CPS I.[10]

The distribution and structure of CPS genes vary significantly across the domains of life. In gram-negative bacteria, CPS is typically a heterodimeric enzyme composed of a small glutaminase (B10826351) subunit (CarA) and a large synthetase subunit (CarB).[5] In contrast, many eukaryotes possess monomeric or multifunctional CPS enzymes resulting from gene fusion events.[2] Archaea exhibit a more varied pattern, with some species lacking CPS genes altogether, while others appear to have acquired them through horizontal gene transfer from bacteria.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and evolution of this compound synthetase.

FeatureOrganism/EnzymeValueReference(s)
Subunit Size E. coli CPS (Heterodimer)Small subunit (CarA): ~382 amino acids[1]
Large subunit (CarB): ~1073 amino acids[1]
Syrian Hamster CAD Protein (CPS II domain)Glutaminase (GLN) domain: ~21 kDa[6]
Synthetase (CPS) domain: ~120 kDa[6]
Evolutionary Rate Post-duplication CPS genes5- to 10-fold higher mutation rate[5]
Divergence Time Urea cycle-associated CPS gene duplicationsEstimated divergence times have been calculated using methods like r8s and PhyloBayes.[12]

Table 1: Structural and Evolutionary Parameters of this compound Synthetase. This table provides a summary of the approximate sizes of CPS subunits and domains in representative organisms, as well as the observed increase in mutation rate following gene duplication events.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of CPS gene evolution.

Protocol 1: Phylogenetic Analysis of CPS Genes

This protocol outlines the steps for constructing a phylogenetic tree of CPS amino acid sequences.

1. Sequence Retrieval:

  • Obtain complete CPS amino acid sequences from public databases such as Genbank or UniProt.[5]
  • Use BLAST searches with known CPS sequences to identify homologs in a wide range of taxa.

2. Multiple Sequence Alignment:

  • Align the retrieved sequences using a multiple sequence alignment program like ClustalW or MAFFT with default settings.

3. Phylogenetic Tree Construction:

  • Construct the phylogenetic tree using a method such as Randomized Accelerated Maximum Likelihood (RAxML).[12]
  • Employ an appropriate amino acid substitution model, for example, the LG model, as determined by model selection software like ProtTest.[12]
  • Assess the statistical support for the tree topology using bootstrap analysis (e.g., 100 or 1000 replicates).[12]
  • Alternative methods like PhyloBayes and MrBayes can also be used to confirm the tree topology.[12]

4. Tree Visualization and Interpretation:

  • Visualize the resulting phylogenetic tree using software such as FigTree or iTOL.
  • Analyze the branching patterns to infer the evolutionary relationships between different CPS isozymes and across different species.

Protocol 2: Functional Characterization of CPS Enzymes

This protocol describes a general method for determining the enzymatic activity and substrate specificity of a CPS enzyme.

1. Recombinant Protein Expression and Purification:

  • Clone the CPS gene of interest into an appropriate expression vector (e.g., pET vector for E. coli expression).
  • Express the recombinant protein in a suitable host system (e.g., E. coli BL21(DE3) cells).
  • Purify the recombinant CPS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

2. Enzyme Activity Assay:

  • The standard assay for CPS activity monitors the rate of conversion of [14C]NaHCO3 to [14C]this compound.[12]
  • The reaction mixture should contain the purified enzyme, ATP, MgCl2, [14C]NaHCO3, and the nitrogen donor (ammonia or glutamine).
  • Incubate the reaction at the optimal temperature for the enzyme.
  • Stop the reaction and separate the radiolabeled this compound from the unreacted bicarbonate using an ion-exchange resin or by differential precipitation.
  • Quantify the amount of [14C]this compound formed using liquid scintillation counting.

3. Determination of Substrate Specificity:

  • Perform the enzyme activity assay in the presence of either ammonia (B1221849) or glutamine as the sole nitrogen donor to determine the preferred substrate.
  • Measure the kinetic parameters (Km and Vmax) for each nitrogen donor to quantify the substrate specificity.

4. Allosteric Regulation Analysis:

  • Conduct the enzyme activity assay in the presence of potential allosteric effectors (e.g., N-acetylglutamate, UTP, ornithine, PRPP).
  • Determine the effect of these molecules on the enzyme's kinetic parameters to identify activators and inhibitors.[8][13][14]

Visualizing the Evolutionary and Regulatory Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of CPS evolution and regulation.

Evolutionary_Events_in_CPS_Genes cluster_ancestral Ancestral State cluster_early_evolution Early Evolution cluster_diversification Diversification cluster_fusion_events Gene Fusion Events Ancestral Kinase Gene Ancestral Kinase Gene Internal Duplication Internal Duplication Ancestral Kinase Gene->Internal Duplication Duplication Ancestral CPS Gene (Two ATP Domains) Ancestral CPS Gene (Two ATP Domains) Internal Duplication->Ancestral CPS Gene (Two ATP Domains) Gene Duplication Gene Duplication Ancestral CPS Gene (Two ATP Domains)->Gene Duplication Duplication Arginine-specific CPS Arginine-specific CPS Gene Duplication->Arginine-specific CPS Pyrimidine-specific CPS Pyrimidine-specific CPS Gene Duplication->Pyrimidine-specific CPS Gene Fusion (e.g., with DHOase, ATCase) Gene Fusion (e.g., with DHOase, ATCase) Pyrimidine-specific CPS->Gene Fusion (e.g., with DHOase, ATCase) Fusion Multifunctional CAD Protein (CPSII) Multifunctional CAD Protein (CPSII) Gene Fusion (e.g., with DHOase, ATCase)->Multifunctional CAD Protein (CPSII)

Figure 1: Major Evolutionary Events in CPS Genes. This diagram illustrates the key steps in the evolution of this compound synthetase genes, from an ancestral kinase gene to specialized and multifunctional enzymes.

Allosteric_Regulation_of_CPS_Isozymes cluster_CPSI CPS I (Urea Cycle) cluster_CPSII CPS II (Pyrimidine Biosynthesis) cluster_CPSIII CPS III (Urea Cycle - Fish) CPSI CPSI NAG_I N-acetyl- glutamate NAG_I->CPSI Activates CPSII CPSII UTP UTP UTP->CPSII Inhibits PRPP PRPP PRPP->CPSII Activates CPSIII CPSIII NAG_III N-acetyl- glutamate NAG_III->CPSIII Activates Phylogenetic_Analysis_Workflow start Start: Retrieve CPS Sequences msa Perform Multiple Sequence Alignment start->msa model_selection Select Best-Fit Substitution Model msa->model_selection tree_construction Construct Phylogenetic Tree (e.g., RAxML) model_selection->tree_construction bootstrap Perform Bootstrap Analysis tree_construction->bootstrap visualization Visualize and Annotate Tree bootstrap->visualization end End: Inferred Evolutionary History visualization->end

References

Methodological & Application

Colorimetric Assays for Carbamoyl Phosphate Synthetase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a critical enzyme in nitrogen metabolism, catalyzing the first committed step in the urea (B33335) cycle and de novo pyrimidine (B1678525) biosynthesis. The enzyme utilizes ammonia (B1221849) or glutamine, bicarbonate, and two molecules of ATP to produce carbamoyl phosphate.[1][2] Given its central role in metabolic pathways, the accurate measurement of CPS activity is crucial for basic research, clinical diagnostics, and the development of therapeutic agents targeting metabolic disorders and cancer. This document provides detailed protocols for three common colorimetric assays to determine CPS activity, along with relevant quantitative data for the enzyme.

Signaling Pathway of this compound Synthetase

This compound synthetase catalyzes a complex reaction that proceeds in a series of steps. Initially, bicarbonate is phosphorylated by ATP to form carboxyphosphate. This unstable intermediate then reacts with ammonia (derived either directly from the solution or from the hydrolysis of glutamine by the enzyme's glutaminase (B10826351) domain) to form carbamate (B1207046) and inorganic phosphate. Finally, a second molecule of ATP phosphorylates carbamate to yield the final product, this compound.[1][2]

CPS_Pathway cluster_enzyme This compound Synthetase (CPS) Bicarbonate Bicarbonate CPS CPS Carboxyphosphate Carboxyphosphate Bicarbonate:e->Carboxyphosphate:w + ATP1 -> ADP1 Ammonia Ammonia/Glutamine Carbamate Carbamate Ammonia:e->Carbamate:w + Carboxyphosphate -> Pi ATP1 ATP ATP2 ATP Carbamoyl_Phosphate This compound Carbamate:e->Carbamoyl_Phosphate:w + ATP2 -> ADP2 ADP1 ADP Pi Pi ADP2 ADP

Caption: Enzymatic reaction cascade of this compound synthetase.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound synthetase, including kinetic constants for its substrates and inhibitory constants for known inhibitors. These values can vary depending on the enzyme source, isoform, and assay conditions.

Table 1: Michaelis-Menten Constants (Km) for CPS Substrates

SubstrateEnzyme SourceKm ValueReference(s)
GlutamineBaker's Yeast0.5 mM[3][4]
BicarbonateBaker's Yeast3.0 mM[3][4]
MgATPE. coliVaries with other substrates[5]
AmmoniaE. coliVaries with other substrates[5]

Table 2: Inhibitory Constants (Ki) and IC50 Values for CPS Inhibitors

InhibitorEnzyme SourceInhibition TypeKi/IC50 ValueReference(s)
UTPBaker's YeastAllostericKi = 0.24 mM[3][4]
AcivicinE. coliCovalent (Glutamine site)-[6]
N-acetylglutamate analogsMammalian CPS IAllosteric Activation SiteVaries[7][8]
Various small moleculesHuman CPS1AllostericVaries[9]

Experimental Protocols

Three distinct colorimetric methods for assaying CPS activity are detailed below. Each has its advantages and is suited for different experimental needs.

Direct Colorimetric Assay via Hydroxyurea (B1673989) Formation

This method involves the direct measurement of the CPS product, this compound, by converting it to hydroxyurea, which is then quantified colorimetrically.[10][11] This assay is rapid and does not require coupling enzymes.[10]

Experimental Workflow:

Hydroxyurea_Workflow cluster_steps Hydroxyurea Assay Workflow Step1 1. CPS Reaction Incubation Step2 2. Reaction Termination & Hydroxylamine Addition Step1->Step2 Step3 3. Hydroxyurea Formation Step2->Step3 Step4 4. Color Development Step3->Step4 Step5 5. Absorbance Measurement Step4->Step5

Caption: Workflow for the direct colorimetric CPS assay.

Protocol:

  • CPS Reaction Mixture: Prepare the reaction mixture containing the following components in a final volume of 0.5 mL:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 20 mM NaHCO₃

    • 20 mM L-glutamine or 50 mM NH₄Cl

    • CPS enzyme preparation

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination and Hydroxylamine Treatment: Stop the reaction by adding 0.5 mL of 1.0 M hydroxylamine-HCl (neutralized to pH 7.0 with NaOH).

  • Hydroxyurea Formation: Incubate the mixture at 37°C for 10 minutes to allow for the conversion of this compound to hydroxyurea.

  • Color Development: Add 1.0 mL of a colorimetric reagent solution (e.g., a mixture of ferric chloride, trichloroacetic acid, and hydrochloric acid).

  • Incubation: Incubate at room temperature for 15 minutes for color development.

  • Absorbance Measurement: Measure the absorbance of the resulting chromophore at 458 nm using a spectrophotometer.[10]

  • Standard Curve: Prepare a standard curve using known concentrations of this compound or hydroxyurea to quantify the amount of product formed in the enzymatic reaction.

Coupled Enzyme Assay with Ornithine Transcarbamylase (OTC)

This is a widely used method where the this compound produced by CPS is immediately utilized by excess ornithine transcarbamylase (OTC) to form citrulline. The citrulline is then quantified colorimetrically using the diacetylmonoxime-thiosemicarbazide reaction.[5][6]

Experimental Workflow:

Coupled_Assay_Workflow cluster_steps Coupled OTC Assay Workflow Step1 1. Coupled CPS-OTC Reaction Step2 2. Reaction Termination Step1->Step2 Step3 3. Addition of Color Reagents Step2->Step3 Step4 4. Heating for Color Development Step3->Step4 Step5 5. Cooling and Absorbance Measurement Step4->Step5

Caption: Workflow for the coupled CPS-OTC assay.

Protocol:

  • Coupled Reaction Mixture: Prepare the reaction mixture in a final volume of 0.2 mL containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 20 mM NaHCO₃

    • 20 mM L-glutamine or 50 mM NH₄Cl

    • 10 mM L-ornithine

    • Excess purified ornithine transcarbamylase (to ensure the CPS reaction is rate-limiting)

    • CPS enzyme preparation

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 0.8 mL of a 1:1 mixture of 0.5% diacetylmonoxime in 5% acetic acid and 0.25% thiosemicarbazide (B42300) in 0.1 M HCl.

  • Color Development: Heat the samples in a boiling water bath for 15 minutes.

  • Cooling: Cool the samples to room temperature.

  • Absorbance Measurement: Measure the absorbance of the pink-colored complex at 515 nm.[6]

  • Standard Curve: Prepare a standard curve with known concentrations of citrulline to determine the amount of citrulline produced, which is stoichiometric to the this compound synthesized by CPS.

Malachite Green Phosphate Assay

This assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP during the CPS reaction. The free phosphate forms a colored complex with malachite green and molybdate (B1676688), which can be quantified spectrophotometrically.[3][12][13][14][15] This method is highly sensitive and suitable for high-throughput screening.[3]

Experimental Workflow:

Malachite_Green_Workflow cluster_steps Malachite Green Assay Workflow Step1 1. CPS Reaction Incubation Step2 2. Aliquot Transfer Step1->Step2 Step3 3. Addition of Malachite Green Reagent Step2->Step3 Step4 4. Color Development Incubation Step3->Step4 Step5 5. Absorbance Measurement Step4->Step5

Caption: Workflow for the Malachite Green phosphate assay.

Protocol:

  • CPS Reaction Mixture: Prepare the reaction mixture as described in the direct colorimetric assay (Protocol 1) in a final volume of 50 µL in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Malachite Green Reagent Preparation: Prepare the Malachite Green working solution by mixing three volumes of Malachite Green hydrochloride solution (e.g., 0.045% w/v) with one volume of ammonium (B1175870) molybdate solution (e.g., 4.2% w/v in 4 M HCl).

  • Reaction Quenching and Color Development: Stop the CPS reaction and initiate color development by adding 100 µL of the Malachite Green working solution to each well.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for full color development.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 620 nm and 640 nm using a microplate reader.[3][12][13]

  • Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate (e.g., from a KH₂PO₄ stock solution) to calculate the amount of phosphate released in the enzymatic reaction. Note that since CPS utilizes two ATP molecules per molecule of this compound, the amount of phosphate released should be correlated accordingly.

Concluding Remarks

The choice of assay for measuring this compound synthetase activity will depend on the specific research question, available equipment, and the nature of the biological sample. The direct hydroxyurea method offers a rapid and straightforward approach. The coupled OTC assay is a classic and reliable method, particularly useful when studying the interplay between CPS and the subsequent enzyme in the urea cycle. The malachite green assay provides the highest sensitivity and is well-suited for high-throughput screening of potential inhibitors or activators of CPS. For all assays, it is critical to perform appropriate controls, including reactions without the enzyme and without each of the substrates, to account for any background absorbance. The provided protocols and data should serve as a valuable resource for researchers investigating the function and regulation of this essential enzyme.

References

Application Note & Protocol: Fluorimetric Determination of Carbamoyl Phosphate in Tissue Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamoyl (B1232498) phosphate (B84403) is a critical intermediate metabolite in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1][2] Its accurate quantification in tissue extracts is essential for studying metabolic disorders, drug effects on nitrogen metabolism, and related cellular processes. This application note provides a detailed protocol for the sensitive determination of carbamoyl phosphate in tissue extracts using a coupled-enzyme fluorimetric assay. The method is based on the principle that this compound is utilized to generate ATP, which subsequently drives a series of reactions culminating in the production of fluorescent NADPH. The fluorescence intensity of NADPH is directly proportional to the initial amount of this compound in the sample.[3]

Principle of the Assay

The fluorimetric determination of this compound is achieved through a three-step enzymatic cascade.[3]

  • ATP Synthesis: Carbamate kinase catalyzes the reaction between this compound and adenosine (B11128) diphosphate (B83284) (ADP) to produce adenosine triphosphate (ATP) and carbamate.

  • Glucose Phosphorylation: The newly synthesized ATP is used by hexokinase to phosphorylate glucose, yielding glucose-6-phosphate (G6P) and regenerating ADP.

  • NADPH Production: Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.

The production of NADPH, a highly fluorescent molecule, is monitored to quantify the initial this compound concentration.[3]

G cluster_assay Enzymatic Cascade for Fluorimetric Detection CP This compound (Sample) CK Carbamate Kinase CP->CK + ADP ADP1 ADP ADP1->CK ATP ATP CK->ATP Carbamate Carbamate CK->Carbamate HK Hexokinase ATP->HK + Glucose Glucose Glucose Glucose->HK G6P Glucose-6-Phosphate HK->G6P ADP2 ADP HK->ADP2 G6PDH G6P Dehydrogenase G6P->G6PDH + NADP+ NADP NADP+ NADP->G6PDH NADPH NADPH (Fluorescent) G6PDH->NADPH Lactone 6-Phosphoglucono- δ-lactone G6PDH->Lactone

Figure 1: Enzymatic cascade for this compound detection.

Materials and Reagents

  • Tissues: Liver, kidney, or other tissues of interest.

  • Reagents for Extraction:

    • Liquid nitrogen

    • Perchloric acid (PCA), 3 M

    • Potassium carbonate (K2CO3), 2 M

  • Enzymes:

    • Carbamate kinase (from Streptococcus faecalis)

    • Hexokinase (from baker's yeast)

    • Glucose-6-phosphate dehydrogenase (from Leuconostoc mesenteroides)

  • Assay Buffer (e.g., Triethanolamine buffer):

    • Triethanolamine (TEA), 100 mM, pH 7.6

    • Magnesium chloride (MgCl2), 5 mM

  • Substrates and Cofactors:

    • Adenosine diphosphate (ADP)

    • Glucose

    • NADP+ sodium salt

  • Standard:

    • This compound lithium salt

  • Equipment:

    • Homogenizer (e.g., Potter-Elvehjem)

    • Refrigerated centrifuge

    • Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~460 nm)

    • 96-well black microplates

Experimental Protocols

The overall workflow consists of three main stages: tissue extraction, preparation of the reaction mixture, and the fluorimetric assay.

G cluster_workflow Experimental Workflow Start Start: Tissue Sample Step1 1. Snap-freeze tissue in liquid nitrogen Start->Step1 Step2 2. Homogenize in cold Perchloric Acid Step1->Step2 Step3 3. Centrifuge to remove protein Step2->Step3 Step4 4. Neutralize supernatant with K2CO3 Step3->Step4 Step5 5. Centrifuge to remove KClO4 precipitate Step4->Step5 Step6 6. Collect supernatant (Tissue Extract) Step5->Step6 Step8 8. Add Tissue Extract and Assay Mix to plate Step6->Step8 Step7 7. Prepare Assay Mix: Buffer, ADP, Glucose, NADP+, HK, G6PDH Step7->Step8 Step9 9. Initiate reaction by adding Carbamate Kinase Step8->Step9 Step10 10. Incubate and monitor NADPH fluorescence (Ex: 340nm, Em: 460nm) Step9->Step10 End End: Data Analysis Step10->End

Figure 2: Overall experimental workflow.

4.1. Tissue Extraction Protocol

Note: this compound is a labile compound. All steps should be performed rapidly and at 0-4°C to minimize degradation.

  • Sample Collection: Immediately after collection, snap-freeze the tissue sample (5-10 mg) in liquid nitrogen.[4] This halts metabolic activity and preserves the in vivo levels of this compound.

  • Homogenization: Weigh the frozen tissue and quickly homogenize it in 10 volumes (w/v) of ice-cold 3 M perchloric acid (PCA). The acidic environment denatures proteins and stabilizes this compound.

  • Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully collect the supernatant and add 2 M potassium carbonate dropwise until the pH reaches 6.5-7.0. This neutralizes the extract and precipitates the perchlorate (B79767) as potassium perchlorate.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Final Extract: The resulting supernatant is the neutralized tissue extract containing this compound. This extract can be used immediately for the assay or stored at -80°C.

4.2. Fluorimetric Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as needed for different formats.

  • Prepare a this compound Standard Curve: Prepare a series of dilutions of the this compound standard (e.g., 0, 1, 2.5, 5, 10, 20 µM) in the assay buffer.

  • Prepare the Assay Master Mix (per reaction):

    • 100 µL 2x Assay Buffer (200 mM TEA, 10 mM MgCl2, pH 7.6)

    • 10 µL ADP (final conc. 0.5 mM)

    • 10 µL Glucose (final conc. 2 mM)

    • 10 µL NADP+ (final conc. 0.2 mM)

    • 2 µL Hexokinase (final conc. ~2 U/mL)

    • 2 µL G6PDH (final conc. ~1 U/mL)

    • Water to a final volume of 180 µL (after sample addition).

  • Assay Procedure: a. Add 50 µL of the neutralized tissue extract or this compound standard to each well of a 96-well black microplate. b. Add 140 µL of the Assay Master Mix to each well. c. Mix gently and incubate for 5 minutes at room temperature to allow for the consumption of any endogenous ATP or G6P in the sample. d. Read the baseline fluorescence (Excitation: 340 nm, Emission: 460 nm). e. Initiate the reaction by adding 10 µL of Carbamate Kinase (final concentration ~1 U/mL). f. Incubate the plate at 37°C, protected from light. g. Monitor the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes) until the reaction reaches a plateau.

  • Data Analysis: a. Subtract the baseline fluorescence from the final plateau fluorescence for each well to get the net fluorescence change (ΔRFU). b. Plot the ΔRFU for the standards against their concentrations to generate a standard curve. c. Determine the concentration of this compound in the tissue extracts by interpolating their ΔRFU values from the standard curve. d. Normalize the concentration to the initial tissue weight (e.g., in nmol/mg tissue).

Data Presentation

The quantitative performance of the assay should be validated. The following table presents example data for key assay parameters.

ParameterValueDescription
Linearity Range 0.5 - 25 µMThe concentration range over which the assay is linear (R² > 0.99).
Limit of Detection (LOD) 0.2 µMThe lowest concentration of this compound detectable with statistical significance.
Limit of Quantification (LOQ) 0.5 µMThe lowest concentration that can be quantified with acceptable precision and accuracy.
Intra-assay Precision < 5% CVThe coefficient of variation for replicates within the same assay run.
Inter-assay Precision < 10% CVThe coefficient of variation for replicates across different assay runs.
Spike Recovery 92 - 105%The percentage of a known amount of standard recovered from a sample matrix.
Sample Data (Rat Liver) 15.2 ± 2.1 nmol/gExample concentration of this compound measured in rat liver tissue extracts.[3]

Note: The values in this table are examples and should be determined experimentally for each specific application and laboratory setup.

Conclusion

This application note details a robust and sensitive fluorimetric method for the quantification of this compound in tissue extracts. By coupling the conversion of this compound to the production of fluorescent NADPH, the assay offers high specificity and is suitable for high-throughput applications. The provided protocols for tissue extraction and fluorimetric measurement serve as a comprehensive guide for researchers investigating metabolic pathways involving this key intermediate.

References

Application Notes and Protocols for Radioisotopic Assay of Carbamoyl Phosphate in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl (B1232498) phosphate (B84403) is a critical intermediate in the biosynthesis of pyrimidines and arginine, as well as in the urea (B33335) cycle. Its synthesis is catalyzed by the enzyme carbamoyl phosphate synthetase (CPS). The accurate quantification of intracellular this compound levels is essential for studying metabolic pathways, understanding disease states, and for the development of therapeutic agents targeting these pathways. This document provides a detailed protocol for a sensitive radioisotopic assay to measure this compound in cultured cells. The method is based on the enzymatic conversion of this compound and a radiolabeled substrate into a product that can be readily separated and quantified.

Principle of the Assay

The assay relies on the enzyme ornithine carbamoyltransferase (OCT), which catalyzes the reaction between this compound and ornithine to produce citrulline.[1][2] By using [¹⁴C]-labeled ornithine, the amount of [¹⁴C]-citrulline formed is directly proportional to the amount of this compound present in the cell extract. The radiolabeled product is then separated from the radiolabeled substrate and quantified using liquid scintillation counting.

Signaling Pathway: this compound Synthesis

This compound synthetase (CPS) catalyzes the ATP-dependent synthesis of this compound from either ammonia (B1221849) or glutamine, and bicarbonate.[3][4] This process is a key regulatory step in nitrogen metabolism. In mammals, two isozymes exist: CPS I, found in the mitochondria of liver and intestinal cells, which utilizes ammonia and is involved in the urea cycle; and CPS II, a cytosolic enzyme that uses glutamine and is the first committed step in de novo pyrimidine (B1678525) biosynthesis.

CarbamoylPhosphateSynthesis cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products Glutamine Glutamine / Ammonia CPS This compound Synthetase (CPS) Glutamine->CPS Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS ATP1 2 ATP ATP1->CPS CarbamoylPhosphate This compound CPS->CarbamoylPhosphate Glutamate Glutamate / H₂O CPS->Glutamate ADP 2 ADP CPS->ADP Pi Pi CPS->Pi

Experimental Workflow

The following diagram outlines the major steps involved in the radioisotopic assay for this compound.

ExperimentalWorkflow start Start: Cultured Cells cell_harvest 1. Cell Harvesting and Lysis start->cell_harvest extraction 2. Preparation of Cell Extract cell_harvest->extraction reaction_setup 3. Assay Reaction Setup extraction->reaction_setup incubation 4. Incubation reaction_setup->incubation reaction_stop 5. Termination of Reaction incubation->reaction_stop separation 6. Separation of Substrate and Product (TLC or HPLC) reaction_stop->separation quantification 7. Quantification of Radioactivity separation->quantification analysis 8. Data Analysis and Calculation quantification->analysis end End: this compound Concentration analysis->end

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.Storage Temperature
[¹⁴C]-L-Ornithine monohydrochloridePerkinElmerNEC-299-20°C
L-Ornithine monohydrochlorideSigma-AldrichO2375Room Temperature
This compound (Lithium Salt)Sigma-AldrichC5627-20°C
Ornithine Carbamoyltransferase (OCT)Sigma-AldrichO9751-20°C
Tricine BufferSigma-AldrichT0377Room Temperature
Trichloroacetic acid (TCA)Sigma-AldrichT6399Room Temperature
Scintillation CocktailPerkinElmer6013329Room Temperature
Thin Layer Chromatography (TLC) PlatesMilliporeSigma105721Room Temperature
Cell Culture Medium (e.g., DMEM)Thermo Fisher119650924°C
Fetal Bovine Serum (FBS)Thermo Fisher26140079-20°C
Trypsin-EDTAThermo Fisher25300054-20°C
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023Room Temperature
Solutions Preparation
  • 1 M Tricine Buffer (pH 8.2): Dissolve 17.92 g of Tricine in 80 mL of deionized water. Adjust the pH to 8.2 with NaOH and bring the final volume to 100 mL. Store at 4°C.

  • 100 mM L-Ornithine Stock Solution: Dissolve 168.6 mg of L-ornithine monohydrochloride in 10 mL of deionized water. Store in aliquots at -20°C.

  • [¹⁴C]-L-Ornithine Working Solution (10 µCi/mL, 1 mM): Prepare by mixing the appropriate amounts of [¹⁴C]-L-ornithine stock and 100 mM L-ornithine stock solution. The final specific activity should be determined based on the stock concentration.

  • 100 mM this compound Stock Solution: Dissolve 15.3 mg of this compound lithium salt in 1 mL of ice-cold deionized water. Prepare fresh before each experiment.

  • 20% (w/v) Trichloroacetic Acid (TCA): Dissolve 20 g of TCA in deionized water to a final volume of 100 mL. Store at 4°C.

Protocol for Radioisotopic Assay of this compound
  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency in appropriate cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

  • Preparation of Cell Extract:

    • Resuspend the cell pellet in 200 µL of ice-cold lysis buffer (e.g., 50 mM Tricine, pH 8.2, containing protease inhibitors).

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds with 30-second intervals) or by three freeze-thaw cycles.

    • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare a master mix for the assay reaction. For each reaction, combine the following in a microcentrifuge tube on ice:

ComponentVolume (µL)Final Concentration
1 M Tricine Buffer (pH 8.2)10100 mM
[¹⁴C]-L-Ornithine Working Solution101 mM, 0.1 µCi
Ornithine Carbamoyltransferase (OCT)5~1 unit
Deionized Water25-
Total Volume of Master Mix 50
  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.[5]

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of 20% TCA.[5]

    • Vortex and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Separation of [¹⁴C]-Citrulline from [¹⁴C]-Ornithine:

    • Method A: Thin Layer Chromatography (TLC) [6]

      • Spot 20 µL of the supernatant onto a silica (B1680970) gel TLC plate.

      • Develop the chromatogram using a solvent system of n-butanol:acetic acid:water (12:3:5, v/v/v).

      • Allow the solvent to migrate until it is approximately 1-2 cm from the top of the plate.

      • Air-dry the TLC plate.

      • Identify the spots corresponding to ornithine and citrulline by running standards in parallel and visualizing with ninhydrin (B49086) spray or by autoradiography.

      • Scrape the silica corresponding to the citrulline spot into a scintillation vial.

    • Method B: High-Performance Liquid Chromatography (HPLC) [7]

      • An alternative to TLC is to use HPLC with an ion-exchange column to separate ornithine and citrulline. The fractions corresponding to citrulline are collected for scintillation counting.

  • Quantification of Radioactivity:

    • Add 5 mL of scintillation cocktail to the vial containing the scraped silica (from TLC) or the collected HPLC fraction.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis and Calculation:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the amount of this compound in the cell extract by comparing the CPM of the samples to the standard curve.

    • Express the results as nmol of this compound per mg of protein.

Data Presentation

Table 1: Standard Curve for this compound Assay

This compound (nmol)CPM (Counts Per Minute)
0[Background CPM]
0.1[CPM for 0.1 nmol]
0.2[CPM for 0.2 nmol]
0.5[CPM for 0.5 nmol]
1.0[CPM for 1.0 nmol]
2.0[CPM for 2.0 nmol]

Table 2: this compound Levels in Cultured Cells

Cell Line / ConditionProtein (mg)CPM (Corrected)This compound (nmol/mg protein)
Control Cells[Value][Value][Value]
Treated Cells (Drug X)[Value][Value][Value]
Treated Cells (Drug Y)[Value][Value][Value]

Troubleshooting

  • High Background Radioactivity: Ensure complete separation of citrulline and ornithine. Optimize the TLC or HPLC separation conditions.

  • Low Signal: Increase the amount of cell extract, the specific activity of the [¹⁴C]-ornithine, or the incubation time. Ensure the OCT enzyme is active.

  • Poor Reproducibility: Ensure accurate pipetting and consistent timing for all steps. Prepare fresh reagents, especially the this compound standard.

Conclusion

This radioisotopic assay provides a highly sensitive and specific method for the quantification of this compound in cultured cells. The detailed protocol and workflow diagrams are intended to guide researchers in successfully implementing this technique in their studies of cellular metabolism and drug discovery. Careful execution of the protocol and appropriate data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Carbamoyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl (B1232498) phosphate (B84403) is a vital, high-energy intermediate in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle for nitrogen detoxification.[1] Its enzymatic synthesis in vitro is crucial for a variety of research applications, including enzyme kinetics studies, drug screening, and the development of therapies for metabolic disorders. This document provides detailed protocols for the enzymatic synthesis of carbamoyl phosphate, its quantification, and the characterization of the primary enzyme involved, this compound Synthetase (CPS).

This compound Synthetase (CPS) catalyzes the ATP-dependent synthesis of this compound from either ammonia (B1221849) (CPS I) or glutamine (CPS II and III).[2] The overall reaction is as follows:

2 ATP + HCO₃⁻ + NH₃ (or L-glutamine + H₂O) → 2 ADP + Pi + this compound (+ L-glutamate)[3]

There are three main isozymes of CPS:

  • CPS I: Located in the mitochondria and primarily involved in the urea cycle. It uses ammonia as the nitrogen source.[4]

  • CPS II: Found in the cytosol and is the rate-limiting step in pyrimidine (B1678525) biosynthesis. It utilizes glutamine as the nitrogen donor.[3]

  • CPS III: Present in fish and also uses glutamine.[2]

Data Presentation

Table 1: Kinetic Parameters of this compound Synthetase (CPS) from Various Sources
Enzyme SourceSubstrateK_m_ (Apparent)Specific ActivityReference
Escherichia coliMgATP0.1-0.5 mM~0.4 µmol/min/mg[5][6]
HCO₃⁻1-2 mM[5]
Ammonia~1 mM[5]
Glutamine~0.2 mM[5]
Rat Liver (CPS I)This compound~0.08 mM (for OCT)[7]
Ornithine~0.2 mM (for OCT)[7]
Pea OvaryNot specifiedHigh[8]
Human Liver (CPS I)Not specified3.01 ± 0.16 µmol/g/min[9]

Note: Kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound using a purified this compound Synthetase.

Materials:

  • Purified this compound Synthetase (CPS), either from a commercial source or purified from recombinant expression systems (e.g., E. coli).[10]

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium bicarbonate (KHCO₃)

  • Ammonium chloride (NH₄Cl) or L-glutamine

  • HEPES buffer (Note: Tris and HEPES buffers can be inhibitory to some CPS enzymes; optimization may be required).[2]

  • N-acetylglutamate (NAG) - an allosteric activator of CPS I[4]

  • Deionized water

Reaction Mixture Preparation (1 mL total volume):

ReagentStock ConcentrationFinal ConcentrationVolume to Add
HEPES Buffer (pH 7.5)1 M50 mM50 µL
ATP100 mM10 mM100 µL
MgCl₂1 M20 mM20 µL
KHCO₃1 M40 mM40 µL
NH₄Cl or L-glutamine1 M10 mM10 µL
NAG (if using CPS I)10 mM1 mM100 µL
Purified CPS1 mg/mL10 µg/mL10 µL
Deionized WaterTo 1 mL

Procedure:

  • Prepare the reaction mixture by adding the components in the order listed in the table to a microcentrifuge tube on ice.

  • Initiate the reaction by adding the purified CPS enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time will depend on the specific activity of the enzyme preparation and the desired yield.

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.

  • The resulting solution contains this compound and can be used immediately for downstream applications or quantified using one of the assay protocols below. Due to the instability of this compound, it is recommended to keep the solution on ice.[11]

Protocol 2: Quantification of this compound - Coupled Assay with Ornithine Transcarbamylase (OTC)

This is an indirect assay where the synthesized this compound is converted to citrulline by ornithine transcarbamylase. The citrulline is then quantified colorimetrically.[12]

Materials:

  • Reaction mixture containing synthesized this compound (from Protocol 1)

  • Ornithine

  • Purified Ornithine Transcarbamylase (OTC)

  • Diacetylmonoxime solution

  • Thiosemicarbazide (B42300) solution

  • Sulfuric acid (H₂SO₄)

  • Phosphoric acid (H₃PO₄)

  • Citrulline standards

Procedure:

  • To the reaction mixture containing this compound, add ornithine to a final concentration of 10 mM and a sufficient amount of purified OTC (e.g., 5-10 units).

  • Incubate at 37°C for 30 minutes to allow for the conversion of this compound to citrulline.

  • Prepare a series of citrulline standards of known concentrations.

  • To a new set of tubes, add a sample of the OTC reaction mixture and the citrulline standards.

  • Add the diacetylmonoxime and thiosemicarbazide color reagents in an acidic environment (sulfuric and phosphoric acid).[13][14]

  • Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes) to allow for color development.[15]

  • Cool the tubes and measure the absorbance at the appropriate wavelength (typically around 520-540 nm) using a spectrophotometer.[13][15]

  • Construct a standard curve from the absorbance readings of the citrulline standards and determine the concentration of citrulline in the samples, which corresponds to the amount of this compound synthesized.

Protocol 3: Direct Colorimetric Quantification of this compound

This method involves the chemical conversion of this compound to hydroxyurea, which is then quantified colorimetrically.[16]

Materials:

  • Reaction mixture containing synthesized this compound (from Protocol 1)

  • Hydroxylamine (B1172632) solution

  • Colorimetric reagents for ureido compounds

  • This compound standards

Procedure:

  • Prepare a series of this compound standards of known concentrations.

  • To a sample of the synthesis reaction mixture and to each standard, add the hydroxylamine solution.

  • Incubate to allow for the conversion of this compound to hydroxyurea.

  • Add the colorimetric reagents for the detection of ureido compounds.

  • After a short incubation period (e.g., 15 minutes), measure the absorbance of the resulting chromophore at approximately 458 nm.[16]

  • Create a standard curve using the absorbance values of the this compound standards and determine the concentration of this compound in the synthesis reaction.

Mandatory Visualizations

Enzymatic Synthesis of this compound cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 2_ATP 2 ATP CPS This compound Synthetase (CPS) 2_ATP->CPS Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS Nitrogen_Source Ammonia (NH₃) or L-Glutamine Nitrogen_Source->CPS Carbamoyl_Phosphate This compound CPS->Carbamoyl_Phosphate 2_ADP 2 ADP CPS->2_ADP Pi Inorganic Phosphate (Pi) CPS->Pi Glutamate L-Glutamate (if Glutamine is used) CPS->Glutamate

Caption: Enzymatic reaction for this compound synthesis.

Experimental Workflow for Synthesis and Quantification Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Substrates, Buffer) Start->Prepare_Reaction_Mix Add_CPS Add Purified CPS Enzyme Prepare_Reaction_Mix->Add_CPS Incubate Incubate at 37°C Add_CPS->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Quantification Quantify this compound Terminate_Reaction->Quantification Coupled_Assay Coupled Assay (OTC) Quantification->Coupled_Assay Indirect Direct_Assay Direct Colorimetric Assay Quantification->Direct_Assay Direct Measure_Citrulline Measure Citrulline Coupled_Assay->Measure_Citrulline Measure_Hydroxyurea Measure Hydroxyurea Direct_Assay->Measure_Hydroxyurea End End Measure_Citrulline->End Measure_Hydroxyurea->End

Caption: Workflow for synthesis and quantification.

References

Application Notes and Protocols for the Purification of Carbamoyl Phosphate Synthetase I from Liver Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS I) is a key mitochondrial enzyme in the urea (B33335) cycle, catalyzing the first and rate-limiting step: the synthesis of carbamoyl phosphate from ammonia (B1221849) and bicarbonate. This enzyme plays a critical role in nitrogen metabolism and ammonia detoxification. The purification of active CPS I from liver mitochondria is essential for a variety of research applications, including structural biology, enzyme kinetics, inhibitor screening, and drug development for metabolic disorders associated with the urea cycle.

These application notes provide a comprehensive overview and detailed protocols for the purification of CPS I from liver mitochondria. The procedure involves the isolation of mitochondria, extraction of mitochondrial matrix proteins, and subsequent chromatographic purification steps to achieve a high degree of purity while maintaining enzymatic activity.

Data Presentation

The following table summarizes the expected results from a typical purification of this compound Synthetase I from rat liver mitochondria. The values are representative and may vary depending on the starting material and experimental conditions.

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Liver Homogenate500010000.21001
Isolated Mitochondria10008000.8804
Mitochondrial Matrix Extract4007201.8729
Ammonium (B1175870) Sulfate (B86663) Fractionation1506004.06020
Hydrophobic Interaction Chromatography4048012.04860
Ion Exchange Chromatography1036036.036180
Gel Filtration Chromatography324080.024400

*One unit of CPS I activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under standard assay conditions.

Experimental Protocols

I. Isolation of Mitochondria from Liver Tissue

This protocol describes the isolation of mitochondria from fresh or frozen liver tissue using differential centrifugation.

Materials:

  • Fresh or frozen liver tissue (e.g., from rat or mouse)

  • Homogenization Buffer: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Mitochondrial Suspension Buffer: 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Mince the liver tissue on ice and wash with ice-cold Homogenization Buffer.

  • Homogenize the tissue in 5-10 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in Mitochondrial Suspension Buffer and repeat the centrifugation at 10,000 x g for 15 minutes at 4°C to wash the mitochondria.

  • The resulting mitochondrial pellet can be used immediately for the extraction of matrix proteins or stored at -80°C.

II. Extraction of Mitochondrial Matrix Proteins

This protocol describes the release of soluble matrix proteins, including CPS I, from the isolated mitochondria.

Materials:

  • Isolated mitochondrial pellet

  • Hypotonic Lysis Buffer: 10 mM HEPES (pH 7.4), 1 mM DTT, protease inhibitors

  • Ultrasonic homogenizer (sonicator) or freeze-thaw method

  • Ultracentrifuge

Procedure:

  • Resuspend the mitochondrial pellet in ice-cold Hypotonic Lysis Buffer.

  • Disrupt the mitochondria to release matrix proteins. This can be achieved by:

    • Sonication: Sonicate the mitochondrial suspension on ice using short bursts (e.g., 3-4 cycles of 15 seconds on, 45 seconds off).

    • Freeze-thaw: Subject the mitochondrial suspension to three cycles of freezing in liquid nitrogen and thawing at 37°C.

  • Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the mitochondrial membranes.

  • Carefully collect the supernatant, which contains the soluble mitochondrial matrix proteins.

III. Ammonium Sulfate Fractionation

This step is used to concentrate the target protein and remove some impurities.

Materials:

  • Mitochondrial matrix extract

  • Saturated ammonium sulfate solution (or solid ammonium sulfate)

  • Stir plate and magnetic stir bar

  • Refrigerated centrifuge

Procedure:

  • Slowly add ammonium sulfate to the mitochondrial matrix extract while gently stirring on ice to achieve a 30% saturation.

  • Stir for 30 minutes at 4°C and then centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.

  • Add more ammonium sulfate to the supernatant to bring the saturation to 60%.

  • Stir for 30 minutes at 4°C and centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and dissolve the pellet (which contains CPS I) in a minimal volume of a suitable buffer for the next chromatography step (e.g., Hydrophobic Interaction Chromatography equilibration buffer).

IV. Chromatographic Purification of CPS I

A multi-step chromatography approach is employed to purify CPS I to homogeneity.

Principle: HIC separates proteins based on their hydrophobicity. At high salt concentrations, proteins bind to the hydrophobic resin. Elution is achieved by decreasing the salt concentration.

Procedure:

  • Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (e.g., 1 M ammonium sulfate in 50 mM Tris-HCl, pH 7.4).

  • Load the redissolved ammonium sulfate fraction onto the column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteins using a decreasing linear gradient of ammonium sulfate (e.g., from 1 M to 0 M).

  • Collect fractions and assay for CPS I activity. Pool the active fractions.

Principle: IEX separates proteins based on their net charge. Since CPS I has an isoelectric point (pI) of approximately 6.9, an anion exchange resin is typically used at a pH above its pI.

Procedure:

  • Buffer exchange the pooled active fractions from HIC into a low-salt equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.8).

  • Equilibrate an anion exchange column (e.g., Q-Sepharose) with the same low-salt buffer.

  • Load the sample onto the column.

  • Wash the column with the equilibration buffer.

  • Elute the bound proteins using an increasing linear gradient of salt (e.g., 0 to 1 M NaCl).

  • Collect fractions and assay for CPS I activity. Pool the active fractions.

Principle: This final "polishing" step separates proteins based on their size and shape.

Procedure:

  • Concentrate the pooled active fractions from IEX.

  • Equilibrate a gel filtration column (e.g., Superdex 200) with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Load the concentrated sample onto the column.

  • Elute the proteins with the equilibration buffer at a constant flow rate.

  • Collect fractions and assay for CPS I activity and protein concentration. The fractions containing pure CPS I are pooled.

V. CPS I Activity Assay

The activity of CPS I is typically measured by a coupled-enzyme assay that monitors the rate of ADP formation.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 10 mM N-acetylglutamate (NAG), 100 mM NH₄Cl, 20 mM KHCO₃

  • ATP solution

  • Coupled enzyme system: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), and NADH.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • In a cuvette, mix the Assay Buffer, ATP, PEP, PK, LDH, and NADH.

  • Add a small aliquot of the enzyme fraction to be tested.

  • Initiate the reaction by adding the final substrate (e.g., bicarbonate).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the CPS I activity.

Visualizations

Experimental Workflow for CPS I Purification

G cluster_0 Sample Preparation cluster_1 Purification Steps cluster_2 Final Product & Analysis Liver Liver Tissue Homogenate Liver Homogenate Liver->Homogenate Homogenization Mitochondria Isolated Mitochondria Homogenate->Mitochondria Differential Centrifugation Matrix Mitochondrial Matrix Extract Mitochondria->Matrix Lysis & Ultracentrifugation AmmoniumSulfate Ammonium Sulfate Fractionation Matrix->AmmoniumSulfate HIC Hydrophobic Interaction Chromatography AmmoniumSulfate->HIC IEX Ion Exchange Chromatography HIC->IEX GelFiltration Gel Filtration Chromatography IEX->GelFiltration PureCPS1 Purified CPS I GelFiltration->PureCPS1 Analysis Activity Assay, SDS-PAGE, etc. PureCPS1->Analysis G cluster_0 Urea Cycle Initiation cluster_1 Substrates CPS1_inactive CPS I (Inactive) CPS1_active CPS I (Active) CPS1_inactive->CPS1_active Activation Carbamoyl_P This compound CPS1_active->Carbamoyl_P ADP 2 ADP + Pi CPS1_active->ADP NAG N-Acetylglutamate (NAG) NAG->CPS1_inactive Allosteric Activator Ammonia NH₃ Ammonia->CPS1_active Bicarbonate HCO₃⁻ Bicarbonate->CPS1_active ATP 2 ATP ATP->CPS1_active Urea_Cycle To Urea Cycle Carbamoyl_P->Urea_Cycle

Application Notes and Protocols for Handling and Storage of Carbamoyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl (B1232498) phosphate (B84403) is a high-energy acyl-phosphate that serves as a critical intermediate in fundamental metabolic pathways, including the urea (B33335) cycle and the de novo synthesis of pyrimidines and arginine.[1] Due to its inherent instability in aqueous solutions, proper handling and storage are paramount to ensure its integrity and obtain reliable and reproducible experimental results. These application notes provide detailed guidelines on the stability of carbamoyl phosphate under various conditions and protocols for its quantification.

Stability of this compound

This compound is a thermally labile molecule that readily undergoes degradation in aqueous solutions.[2] Its stability is significantly influenced by temperature, pH, and the composition of the buffer.

Degradation Pathway

In aqueous solutions, this compound primarily degrades into cyanate (B1221674) and inorganic phosphate. This decomposition is spontaneous and proceeds via a unimolecular elimination reaction.[2][3] The rate of degradation is accelerated at higher temperatures and is also dependent on the pH of the solution.[2][4] In the presence of ammonia (B1221849), this compound can also be converted to urea.[5][6]

Quantitative Stability Data

The stability of this compound is highly dependent on the pH of the solution. The following tables summarize the reported half-life and degradation rate constants at various pH values and temperatures.

Table 1: Half-life of this compound at 37°C in Aqueous Solutions

pHHalf-life (minutes)
4.753
6.939
9.48.7

Data compiled from studies on the decomposition of this compound in aqueous solutions.

Table 2: First-Order Rate Constants for this compound Degradation

pHTemperature (°C)Rate Constant (min⁻¹)
9.9Room TemperatureNot specified
11.2Room TemperatureNot specified
11.3 - 11.7Room Temperature7.92 x 10⁻²

Data from kinetic studies on this compound degradation in aqueous and ammonia solutions.[4]

Recommended Handling and Storage Conditions

To minimize degradation and ensure the quality of this compound for experimental use, the following handling and storage procedures are recommended:

  • Storage of Solid Compound: this compound should be stored as a solid (lyophilized powder) at -20°C or below in a desiccated environment. Under these conditions, it is stable for extended periods.

  • Preparation of Stock Solutions: Stock solutions should be prepared fresh for each experiment. Use ice-cold, high-purity water or a suitable buffer to dissolve the solid.

  • Working Solutions:

    • Prepare working solutions immediately before use.

    • Maintain the pH of the solution within a range that maximizes stability, preferably slightly acidic to neutral, depending on the experimental requirements.

    • Keep solutions on ice at all times to minimize thermal degradation.[2]

  • Buffer Selection:

    • The choice of buffer can influence the stability of this compound. Phosphate buffers are commonly used.

    • Avoid Tris and HEPES buffers, as they have been shown to inhibit this compound synthetase and may affect assays involving this enzyme.[7]

Experimental Protocols

Accurate quantification of this compound is essential for various applications. Below are detailed protocols for common assays.

Protocol 1: Colorimetric Quantification of this compound

This method is based on the reaction of this compound with a specific reagent to produce a colored product that can be measured spectrophotometrically.

Materials:

  • This compound standard solution (freshly prepared)

  • Colorimetric reagent (e.g., a solution containing diacetyl monoxime and thiosemicarbazide)

  • Acidic reagent (e.g., a mixture of sulfuric acid and phosphoric acid)

  • Microplate reader or spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of this compound standards ranging from 0 to 100 nmol.

    • Add an equal volume of the colorimetric reagent to each standard.

    • Add an equal volume of the acidic reagent to each standard.

  • Sample Preparation:

    • Add the sample containing an unknown amount of this compound to a microplate well or cuvette.

    • Add the same volumes of colorimetric and acidic reagents as used for the standards.

  • Incubation:

    • Incubate the plate or cuvettes at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) to allow for color development.

  • Measurement:

    • After incubation, cool the samples to room temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculation:

    • Subtract the absorbance of the blank (0 nmol standard) from all readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.

Protocol 2: Enzymatic Assay for this compound Quantification

This protocol utilizes an enzyme that specifically consumes this compound, and the reaction is coupled to a detectable change, such as the production of a chromophore or fluorophore. A common method involves the use of ornithine transcarbamylase (OTC).

Materials:

  • This compound standard solution (freshly prepared)

  • Ornithine

  • Ornithine Transcarbamylase (OTC) enzyme

  • Reagents for detecting citrulline (the product of the OTC reaction), such as a colorimetric assay kit.

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing buffer, ornithine, and the sample or standard.

    • Initiate the reaction by adding a known amount of OTC.

  • Incubation:

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time to allow for the conversion of this compound to citrulline.

  • Termination of Reaction:

    • Stop the enzymatic reaction, for example, by adding a strong acid.

  • Quantification of Product:

    • Quantify the amount of citrulline produced using a suitable colorimetric assay. This typically involves adding a color-developing reagent and measuring the absorbance at a specific wavelength.

  • Standard Curve and Calculation:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the amount of this compound in the sample based on the amount of citrulline produced, by referring to the standard curve.

Visualization of Pathways and Workflows

Metabolic Hub: The Role of this compound

This compound is a key metabolic intermediate that connects several essential biosynthetic pathways. The following diagram illustrates its central role.

Carbamoyl_Phosphate_Metabolic_Hub cluster_synthesis Synthesis cluster_product Metabolic Fates Bicarbonate Bicarbonate CPS This compound Synthetase (CPS) Bicarbonate->CPS Ammonia Ammonia/Glutamine Ammonia->CPS ATP_in1 2 ATP ATP_in1->CPS CP Carbamoyl Phosphate CPS->CP Synthesis Urea_Cycle Urea Cycle CP->Urea_Cycle Ornithine Transcarbamylase Pyrimidine_Synth Pyrimidine Synthesis CP->Pyrimidine_Synth Aspartate Transcarbamylase Arginine_Synth Arginine Synthesis CP->Arginine_Synth

Caption: Role of this compound in Metabolism.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of this compound under different conditions.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Prep_CP Prepare fresh This compound stock solution Incubate Incubate CP in different buffers at various temperatures Prep_CP->Incubate Prep_Buffers Prepare buffers at different pH values Prep_Buffers->Incubate Time_points Collect aliquots at specific time points Incubate->Time_points Quantify Quantify remaining This compound (e.g., colorimetric assay) Time_points->Quantify Degradation_Products Optional: Quantify degradation products (e.g., phosphate assay) Time_points->Degradation_Products Calculate Calculate half-life and degradation rate constants Quantify->Calculate

Caption: Workflow for this compound Stability.

References

Application Notes: Tracing Carbamoyl Phosphate Metabolism with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamoyl (B1232498) phosphate (B84403) is a critical, high-energy metabolic intermediate that stands at the crossroads of two fundamental biochemical pathways: the urea (B33335) cycle for nitrogen waste disposal and the de novo synthesis of pyrimidines, which are essential for DNA and RNA production.[1][2] The synthesis of carbamoyl phosphate is catalyzed by two different enzymes located in separate cellular compartments: this compound synthetase I (CPS I) in the mitochondria for the urea cycle, and CPS II in the cytosol for pyrimidine (B1678525) synthesis.[2][3] Given its central role, understanding the regulation and flux of this compound metabolism is vital for research in metabolic disorders, cancer biology, and drug development.

Stable isotope tracing is a powerful technique for dynamically investigating metabolic pathways.[4][5] By introducing non-radioactive, heavy-isotope-labeled molecules (tracers) into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites.[4][6] This method provides unparalleled insights into pathway activity, nutrient contribution, and metabolic reprogramming that cannot be achieved by measuring static metabolite levels alone.[4][7] This document provides detailed protocols and application notes for using stable isotope labeling, coupled with mass spectrometry, to trace this compound metabolism in both in vitro and in vivo models.

Principle of the Method

The core principle involves supplying cells or organisms with a metabolic precursor enriched with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[4] The choice of tracer depends on the specific metabolic question. To trace the nitrogen atom, ¹⁵N-labeled glutamine or ¹⁵N-ammonium chloride can be used, as these are the nitrogen donors for CPS II and CPS I, respectively.[2][8] To trace the carbon atom, [¹³C]-bicarbonate is an effective tracer, as it provides the carbon backbone for this compound.[1][9]

As the labeled precursor is metabolized, the heavy isotope is incorporated into this compound and subsequently into downstream products like citrulline (urea cycle) or orotate (B1227488) and UMP (pyrimidine synthesis).[10][11] Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to detect and quantify the mass shift in these metabolites due to the incorporated heavy isotope.[6][12] The resulting mass isotopologue distribution (MID) reveals the extent of labeling and provides a quantitative measure of pathway flux.[13]

Key Metabolic Pathways

This compound is a key node linking nitrogen and carbon metabolism to two essential pathways. The diagram below illustrates its central position.

Carbamoyl_Phosphate_Metabolism This compound Metabolic Pathways cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol NH4 Ammonia (B1221849) (¹⁵NH₄⁺) CPS1 CPS I NH4->CPS1 HCO3_mito Bicarbonate (¹³CO₂) HCO3_mito->CPS1 CP_mito Carbamoyl Phosphate CPS1->CP_mito OTC OTC CP_mito->OTC Ornithine Ornithine Ornithine->OTC Citrulline Citrulline (¹⁵N or ¹³C labeled) OTC->Citrulline UreaCycle To Urea Cycle Citrulline->UreaCycle Glutamine Glutamine (¹⁵N-Gln) CPS2 CPS II (CAD) Glutamine->CPS2 HCO3_cyto Bicarbonate (¹³CO₂) HCO3_cyto->CPS2 CP_cyto Carbamoyl Phosphate CPS2->CP_cyto ATCase ATCase (CAD) CP_cyto->ATCase Aspartate Aspartate Aspartate->ATCase CA Carbamoyl Aspartate ATCase->CA Pyrimidine To Pyrimidine Biosynthesis (e.g., Orotate) CA->Pyrimidine

Caption: this compound is synthesized in mitochondria (urea cycle) and cytosol (pyrimidine synthesis).

Experimental Workflow and Protocols

A typical stable isotope tracing experiment follows a standardized workflow, from initial experimental design to final data analysis. Careful planning at each stage is crucial for obtaining high-quality, interpretable results.[4][6]

General Experimental Workflow

The diagram below outlines the key steps involved in a stable isotope tracing experiment targeting this compound metabolism.

Experimental_Workflow General Workflow for Stable Isotope Tracing cluster_Setup Experimental Setup cluster_Execution Execution cluster_Analysis Analysis A 1. Experimental Design - Choose Tracer (e.g., ¹⁵N-Gln, ¹³C-HCO₃⁻) - Determine Labeling Time B 2. Cell Culture / Animal Model - Seed cells or acclimate animals A->B C 3. Isotope Labeling - Introduce tracer in media or via infusion B->C D 4. Sample Collection - Harvest cells or tissues at time points - Quench metabolism rapidly C->D E 5. Metabolite Extraction - Use polar solvents (e.g., Methanol (B129727)/Water) D->E F 6. LC-MS/MS Analysis - Separate and detect metabolites - Measure mass isotopologues E->F G 7. Data Processing & Interpretation - Correct for natural isotope abundance - Calculate fractional contribution & flux F->G

Caption: The workflow for stable isotope tracing from experimental design to data interpretation.

Protocol 1: In Vitro Labeling of Adherent Mammalian Cells

This protocol describes a general procedure for tracing this compound metabolism in cultured cells using ¹⁵N-labeled glutamine.

Materials:

  • Adherent mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose- and Glutamine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-[amide-¹⁵N]-glutamine or L-[¹⁵N₂]-glutamine

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. A minimum of three biological replicates per condition is recommended.[4]

  • Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose- and glutamine-free DMEM with the standard concentration of glucose, dFBS, and the desired ¹⁵N-glutamine tracer.

  • Isotope Labeling:

    • When cells reach the desired confluency, aspirate the standard growth medium.

    • Wash the cells once with 1 mL of pre-warmed, ice-cold PBS to remove residual medium.

    • Add 1 mL of the pre-warmed ¹⁵N-labeling medium to each well.

    • Incubate the cells for a predetermined duration (e.g., 4, 8, or 24 hours) under standard culture conditions. The time required to reach isotopic steady state depends on the cell type and metabolite pool turnover rates.[13]

  • Metabolite Quenching and Extraction:

    • To harvest, place the culture plate on dry ice to rapidly quench metabolic activity.[14]

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol to each well.[14]

    • Incubate the plate at -80°C for at least 15 minutes.

    • Scrape the cells in the methanol and transfer the cell extract to a pre-chilled microcentrifuge tube.

  • Sample Preparation for MS Analysis:

    • Centrifuge the extracts at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellets at -80°C until ready for LC-MS analysis. Reconstitute in a suitable solvent (e.g., 50% methanol) just before injection.

Protocol 2: In Vivo Labeling in a Mouse Model

This protocol provides a general outline for an in vivo tracing study using intravenous infusion of a stable isotope tracer.

Materials:

  • Mouse model of interest

  • Sterile stable isotope tracer solution (e.g., ¹⁵N-Ammonium Chloride or NaH¹³CO₃ in saline)

  • Infusion pump and catheters

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 80% Methanol)

Procedure:

  • Animal Preparation: Acclimate mice to the experimental conditions. For infusion studies, mice are often cannulated (e.g., in the jugular vein) one or more days prior to the experiment.

  • Tracer Infusion:

    • Administer the stable isotope tracer via continuous intravenous infusion to achieve a steady-state enrichment in the plasma.[15]

    • The duration of infusion can range from minutes to several hours, depending on the target metabolites and their turnover rates.

  • Sample Collection:

    • At the end of the infusion period, anesthetize the mouse and collect blood via cardiac puncture.

    • Immediately thereafter, rapidly dissect the tissues of interest (e.g., liver, kidney, tumor) and snap-freeze them in liquid nitrogen to quench metabolism.[11][15] Store tissues at -80°C.

  • Metabolite Extraction from Tissue:

    • Weigh a small piece of frozen tissue (~20-50 mg).

    • Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) using a bead beater or other homogenizer. The solvent-to-tissue ratio should be kept consistent (e.g., 1 mL per 25 mg tissue).

    • Centrifuge the homogenate at high speed at 4°C to pellet tissue debris.

  • Sample Preparation for MS Analysis:

    • Collect the supernatant and dry it using a vacuum concentrator.

    • Store dried extracts at -80°C until LC-MS analysis.

Data Presentation and Interpretation

Quantitative data from stable isotope tracing studies should be presented clearly to facilitate comparison between experimental groups.[4] The raw data from the mass spectrometer is the mass isotopologue distribution (MID), which is the fraction of the metabolite pool containing 0, 1, 2, or more heavy isotopes (M+0, M+1, M+2, etc.). This data should be corrected for the natural abundance of stable isotopes.

Table 1: Example Mass Isotopologue Distribution (MID) of Citrulline after ¹⁵N-Ammonium Chloride Labeling

This table shows hypothetical data for citrulline, a key intermediate in the urea cycle, which has two nitrogen atoms that can be labeled.

ConditionReplicateM+0 (%)M+1 (%)M+2 (%)
Control 155.230.114.7
254.831.014.2
356.129.514.4
Drug Treatment 185.610.34.1
284.910.84.3
386.29.93.9
Data are represented as the percentage of the total pool for each isotopologue after correction for natural abundance. M+n indicates the isotopologue with 'n' ¹⁵N atoms.
Table 2: Example Fractional Contribution of ¹⁵N-Ammonia to Urea Cycle Intermediates

From the MID data, the fractional contribution (FC) of the tracer to the metabolite pool can be calculated. This represents the percentage of the metabolite pool that was newly synthesized from the labeled precursor during the experiment.

Formula: FC (%) = Σ (i * M+i) / N, where 'i' is the number of labeled atoms, 'M+i' is the abundance of that isotopologue, and 'N' is the number of potential labeling sites.

ConditionMean Fractional Contribution to Citrulline (%)Std. Dev.
Control 29.80.75
Drug Treatment 9.30.51
Fractional contribution calculated from the data in Table 1, assuming N=2 for citrulline.

Interpretation: In this example, the drug treatment significantly reduced the incorporation of ¹⁵N from ammonia into citrulline (from ~30% to ~9%). This suggests that the drug may inhibit an upstream step in the urea cycle, such as CPS I or ornithine transcarbamylase (OTC), thereby reducing the flux through the pathway.[10] Such quantitative data is invaluable for assessing the efficacy of therapeutic agents targeting this compound metabolism.

References

Application Notes and Protocols for Assaying Caramoyl Phosphate Synthetase I (CPS1) in Human Duodenal Biopsy Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS1) is a key mitochondrial enzyme in the urea (B33335) cycle, responsible for catalyzing the condensation of ammonia (B1221849) and bicarbonate to form carbamoyl phosphate.[1][2] This is the first and rate-limiting step in the detoxification of ammonia.[1][2] While predominantly active in the liver, CPS1 is also expressed in the enterocytes of the small intestine, including the duodenum.[2][3] Measurement of CPS1 activity in duodenal biopsy samples can be a valuable diagnostic tool for congenital CPS1 deficiency, a severe urea cycle disorder that leads to hyperammonemia.[4] These application notes provide a detailed protocol for the collection, processing, and enzymatic analysis of duodenal biopsies to determine CPS1 activity.

Data Presentation

Table 1: Representative this compound Synthetase I (CPS1) Activity in Duodenal Biopsy Homogenates.

Sample GroupMean CPS1 Activity (nmol citrulline/hour/mg protein)Standard Deviation
Healthy Controls150± 35
CPS1 Deficiency (Partial)75± 20
CPS1 Deficiency (Severe)<10*-

*Note: These values are illustrative examples for comparison and are based on reports of relative enzyme activity. Specific activities should be determined against a laboratory-established normal range.

Table 2: Key Reagents and Buffers for CPS1 Assay.

Reagent/BufferComponentConcentration
Homogenization BufferTris-HCl (pH 7.4)50 mM
EDTA1 mM
Dithiothreitol (DTT)1 mM
Protease Inhibitor Cocktail1X
CPS1 Assay BufferHEPES (pH 7.6)50 mM
Magnesium Chloride (MgCl₂)20 mM
Potassium Chloride (KCl)100 mM
ATP5 mM
N-Acetylglutamate (NAG)1 mM
Ammonium Chloride (NH₄Cl)20 mM
L-Ornithine10 mM
Ornithine Transcarbamylase (OTC)>5 units/mL
Citrulline Color Reagent ADiacetyl Monoxime0.5% (w/v)
Thiosemicarbazide0.2% (w/v)
Citrulline Color Reagent BSulfuric Acid25% (v/v)
Phosphoric Acid25% (v/v)
Ferric Chloride0.25% (w/v)

Experimental Protocols

Duodenal Biopsy Sample Collection and Handling

Proper collection and immediate processing or storage of duodenal biopsies are critical for preserving enzyme activity.

Materials:

  • Endoscopy forceps

  • Pre-chilled sterile saline solution

  • Cryovials

  • Liquid nitrogen or -80°C freezer

Protocol:

  • During upper gastrointestinal endoscopy, obtain at least two to four duodenal biopsy specimens from the second or third part of the duodenum.[5][6]

  • Immediately rinse the biopsies in pre-chilled sterile saline to remove any blood or mucus.

  • For immediate analysis, place the biopsies in a pre-chilled microcentrifuge tube on ice.

  • For long-term storage, snap-freeze the biopsies in a cryovial by immersing it in liquid nitrogen.[7]

  • Store the frozen samples at -80°C until use. Avoid repeated freeze-thaw cycles.

Preparation of Duodenal Biopsy Homogenate

This protocol describes the mechanical homogenization of duodenal biopsy tissue to release mitochondrial CPS1. All steps should be performed on ice to minimize enzyme degradation.

Materials:

  • Duodenal biopsy sample (fresh or frozen)

  • Pre-chilled Homogenization Buffer

  • Micro-homogenizer with disposable pestles

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Protocol:

  • Weigh the biopsy sample (typically 5-10 mg).

  • Add 10 volumes of ice-cold Homogenization Buffer to the tissue in a pre-chilled microcentrifuge tube (e.g., 100 µL for a 10 mg biopsy).

  • Homogenize the tissue on ice using a micro-homogenizer until the tissue is completely disrupted.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant to a new pre-chilled tube. This supernatant is the tissue homogenate containing the mitochondrial enzymes.

  • Determine the total protein concentration of the homogenate using a standard method such as the Bradford or BCA assay.[8] The protein concentration is necessary to normalize the enzyme activity.

This compound Synthetase I (CPS1) Enzymatic Assay

This protocol utilizes a coupled-enzyme reaction where the product of the CPS1 reaction, this compound, is immediately used by ornithine transcarbamylase (OTC) to produce citrulline. The amount of citrulline produced is then quantified colorimetrically.

Materials:

  • Duodenal biopsy homogenate

  • CPS1 Assay Buffer

  • Citrulline standards (0-100 nmol)

  • Citrulline Color Reagents A and B

  • 96-well microplate

  • Microplate reader

  • Water bath or heat block (95-100°C)

Protocol:

  • Reaction Setup: In a 96-well microplate, prepare the following reactions in duplicate or triplicate:

    • Test Samples: 50 µL of CPS1 Assay Buffer and 20 µL of duodenal biopsy homogenate.

    • Negative Control (No NAG): 50 µL of CPS1 Assay Buffer (without N-acetylglutamate) and 20 µL of duodenal biopsy homogenate. This control measures the NAG-independent activity, which should be minimal for CPS1.

    • Blank: 50 µL of CPS1 Assay Buffer and 20 µL of Homogenization Buffer.

  • Initiate Reaction: Start the enzymatic reaction by adding the biopsy homogenate to the assay buffer.

  • Incubation: Incubate the microplate at 37°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of Citrulline Color Reagent A to each well.

  • Color Development: Add 100 µL of Citrulline Color Reagent B to each well.

  • Heating: Seal the plate and incubate at 95-100°C for 15 minutes to allow for color development.

  • Cooling: Cool the plate to room temperature for 10 minutes.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Citrulline Standard Curve: Prepare a standard curve by adding known amounts of citrulline (0, 10, 20, 50, 100 nmol) to wells containing the assay components (excluding the enzyme) and follow the color development steps.

  • Calculation of CPS1 Activity:

    • Subtract the absorbance of the blank from the test sample readings.

    • Use the citrulline standard curve to determine the amount of citrulline (in nmol) produced in each sample.

    • Calculate the CPS1 activity using the following formula: Activity (nmol/hour/mg protein) = (nmol of citrulline produced) / (incubation time in hours × mg of protein in the homogenate added)

Mandatory Visualizations

Signaling Pathway Diagram

CPS1_Activation NAG N-Acetylglutamate (NAG) CPS1_inactive CPS1 (Inactive) NAG->CPS1_inactive Allosteric Activation CPS1_active CPS1 (Active) CarbamoylP Carbamoyl Phosphate CPS1_active->CarbamoylP Catalysis UreaCycle Urea Cycle Ammonia Ammonia (NH₃) + Bicarbonate (HCO₃⁻) Ammonia->CPS1_active Substrates CarbamoylP->UreaCycle

Caption: Allosteric activation of CPS1 by N-acetylglutamate (NAG).

Experimental Workflow Diagram

CPS1_Assay_Workflow cluster_sample_prep Sample Preparation cluster_enzyme_assay Enzymatic Assay cluster_data_analysis Data Analysis Biopsy 1. Duodenal Biopsy Collection Freeze 2. Snap Freeze & Store at -80°C Biopsy->Freeze Homogenize 3. Homogenize in Buffer on Ice Freeze->Homogenize Centrifuge 4. Centrifuge to Clarify Homogenize->Centrifuge Supernatant 5. Collect Supernatant (Homogenate) Centrifuge->Supernatant ProteinAssay 6. Quantify Protein (e.g., Bradford) Supernatant->ProteinAssay Setup 7. Prepare Reaction Mix (Assay Buffer + Homogenate) Supernatant->Setup Incubate 8. Incubate at 37°C (60 min) Setup->Incubate Stop 9. Stop Reaction & Add Color Reagents Incubate->Stop Develop 10. Heat at 95°C (15 min) Stop->Develop Read 11. Read Absorbance at 490 nm Develop->Read StdCurve 12. Generate Citrulline Standard Curve Read->StdCurve Calculate 13. Calculate CPS1 Activity (nmol/hr/mg protein) StdCurve->Calculate

Caption: Workflow for assaying CPS1 activity in duodenal biopsies.

References

Application Notes and Protocols for the Coupled Enzyme Assay of Carbamoyl Phosphate Synthetase using Ornithine Transcarbamylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a critical enzyme in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, catalyzing the formation of carbamoyl phosphate from ammonia (B1221849) or glutamine, bicarbonate, and ATP.[1][2] Its activity is a key regulatory point in these pathways, making it an important target for research and drug development, particularly in the context of metabolic disorders and oncology.[3][4]

This document provides detailed application notes and protocols for a robust and widely used coupled enzyme assay for determining CPS activity. This method utilizes ornithine transcarbamylase (OTC) as the coupling enzyme, which converts the product of the CPS reaction, this compound, and ornithine into citrulline.[5] The subsequent colorimetric determination of citrulline provides a quantitative measure of CPS activity.

Principle of the Assay

The coupled enzyme assay for this compound synthetase (CPS) activity involves two sequential enzymatic reactions. In the first reaction, CPS synthesizes this compound from its substrates. In the second, coupling reaction, an excess of ornithine transcarbamylase (OTC) immediately converts the newly formed this compound and L-ornithine into L-citrulline. The rate of citrulline production is directly proportional to the CPS activity. The concentration of citrulline is then determined colorimetrically using the diacetylmonoxime-thiosemicarbazide method. This reaction, under acidic and heated conditions, produces a colored product that can be measured spectrophotometrically.

sub Bicarbonate + 2 ATP + Ammonia/Glutamine cps This compound Synthetase (CPS) sub->cps cp This compound cps->cp otc Ornithine Transcarbamylase (OTC) cp->otc cit L-Citrulline otc->cit orn L-Ornithine orn->otc color Colorimetric Detection cit->color

Figure 1: Coupled enzymatic reaction for CPS assay.

Applications

  • Enzyme Kinetics and Characterization: This assay is fundamental for determining the kinetic parameters of CPS, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), for its various substrates.[6]

  • Drug Discovery and Screening: The assay can be adapted for high-throughput screening of potential inhibitors or activators of CPS, which is valuable for the development of new therapeutics for metabolic diseases and cancer.[7][8][9][10]

  • Diagnosis of Urea Cycle Disorders: Measurement of CPS activity in tissue homogenates, such as liver biopsies, is crucial for the diagnosis of inherited metabolic disorders like CPS1 deficiency.[5]

  • Basic Research: This protocol is widely used in basic research to study the regulation of the urea cycle and pyrimidine synthesis pathways in various organisms.

Experimental Protocols

Materials and Reagents
  • This compound Synthetase (CPS) source (e.g., purified enzyme, cell lysate, tissue homogenate)

  • Ornithine Transcarbamylase (OTC), purified

  • L-Ornithine hydrochloride

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Ammonium chloride (NH₄Cl) or L-Glutamine

  • Potassium bicarbonate (KHCO₃)

  • HEPES buffer

  • Diacetylmonoxime

  • Thiosemicarbazide (B42300)

  • Sulfuric acid (H₂SO₄)

  • Phosphoric acid (H₃PO₄)

  • Ferric chloride (FeCl₃)

  • L-Citrulline (for standard curve)

  • Trichloroacetic acid (TCA)

  • Microcentrifuge tubes

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 530-540 nm

  • Water bath or heating block

Preparation of Solutions

1. CPS Assay Buffer (10x Stock, pH 7.6)

  • 500 mM HEPES

  • 200 mM MgCl₂

  • 1 M KCl

  • Store at 4°C

2. Substrate Stock Solutions

  • 100 mM ATP in deionized water (neutralize to pH 7.0 with NaOH)

  • 1 M KHCO₃ in deionized water (prepare fresh)

  • 200 mM L-Ornithine in deionized water

  • 200 mM L-Glutamine or 1 M NH₄Cl in deionized water

  • Store aliquots at -20°C

3. Color Development Reagent A (Diacetylmonoxime-Thiosemicarbazide)

  • Dissolve 0.5 g of diacetylmonoxime and 0.1 g of thiosemicarbazide in 100 mL of deionized water.[11]

  • Store protected from light at 4°C for up to one week.

4. Color Development Reagent B (Acid-Ferric Solution)

  • Mix 300 mL of concentrated sulfuric acid and 100 mL of concentrated phosphoric acid with 600 mL of deionized water.[11]

  • Dissolve 100 mg of FeCl₃ in this acid mixture.[11]

  • Caution: This solution is highly corrosive. Handle with appropriate personal protective equipment.

  • Store at room temperature.

5. Color Development Working Solution

  • Mix 1 part of Reagent A with 3 parts of Reagent B.

  • Prepare this solution fresh for each assay as it is stable for a limited time.

6. 10% (w/v) Trichloroacetic Acid (TCA)

  • Dissolve 10 g of TCA in deionized water to a final volume of 100 mL.

  • Store at 4°C.

7. L-Citrulline Standards

  • Prepare a 10 mM stock solution of L-Citrulline in deionized water.

  • Prepare a series of dilutions from the stock solution (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) to generate a standard curve.

Assay Procedure

start Prepare Reaction Mixture preincubate Pre-incubate at 37°C start->preincubate add_enzyme Add CPS Enzyme (Initiate Reaction) preincubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge add_color Add Color Development Reagent centrifuge->add_color heat Heat at 95-100°C add_color->heat cool Cool to Room Temperature heat->cool read Read Absorbance (540 nm) cool->read

Figure 2: Workflow of the coupled CPS assay.

1. Enzymatic Reaction

  • Prepare a reaction mixture in a microcentrifuge tube with the following components (final concentrations are suggested and may need optimization):

    • 1x CPS Assay Buffer

    • 5 mM ATP

    • 40 mM KHCO₃

    • 10 mM L-Ornithine

    • 10 mM L-Glutamine or 35 mM NH₄Cl

    • 10-15 units of OTC

    • Deionized water to the desired final volume (e.g., 100 µL).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the CPS enzyme source.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 10% TCA and vortexing.

  • Centrifuge at high speed for 5 minutes to pellet the precipitated protein.

2. Colorimetric Detection of Citrulline

  • Transfer a portion of the supernatant (e.g., 100 µL) to a new tube or a 96-well plate. Also, pipette the citrulline standards into separate wells.

  • Add the freshly prepared Color Development Working Solution (e.g., 200 µL) to each sample and standard.

  • Incubate at 95-100°C for 15-30 minutes.

  • Cool the tubes or plate to room temperature.

  • Measure the absorbance at 530-540 nm using a microplate reader.

Data Analysis
  • Construct a standard curve by plotting the absorbance of the L-citrulline standards against their known concentrations.

  • Determine the concentration of citrulline produced in each sample by interpolating its absorbance value on the standard curve.

  • Calculate the CPS activity, typically expressed as nmol of citrulline produced per minute per mg of protein (nmol/min/mg).

Quantitative Data

Table 1: Kinetic Parameters of this compound Synthetase
SubstrateOrganism/IsozymeApparent KmReference(s)
Ammonia (NH₃)Purified Enzyme~38 µM[3]
Isolated Mitochondria~13 µM[3]
Mammalian CPS II26-166 µM
Bicarbonate (HCO₃⁻)Baker's Yeast3 mM[6]
Mammalian CPS II1.4 mM
ATPE. coli0.7 mM (ATPase activity)
GlutamineBaker's Yeast0.5 mM[6]
Table 2: Inhibitors of this compound Synthetase
InhibitorIsozyme TargetKiIC₅₀Reference(s)
UTPBaker's Yeast CPS240 µM-[6]
H3B-120Human CPS11.4 µM1.5 µM[7][8][10]

Troubleshooting

IssuePossible CauseSolution
Low or no CPS activity Inactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh enzyme preparation.
Suboptimal assay conditionsOptimize pH, temperature, and substrate concentrations.
Presence of inhibitorsCheck for potential inhibitors in the sample or reagents.
High background signal Contamination of reagentsUse high-purity water and reagents.
Non-enzymatic production of citrullineRun a control reaction without the enzyme.
Poor standard curve Inaccurate dilutionsPrepare fresh standards and double-check dilutions.
Pipetting errorsUse calibrated pipettes and ensure accurate pipetting.
Variability between replicates Inconsistent timingEnsure consistent incubation times for all samples.
Temperature fluctuationsMaintain a constant temperature during incubation.

Conclusion

The coupled enzyme assay for this compound synthetase using ornithine transcarbamylase is a reliable and versatile method for quantifying CPS activity. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this assay in their studies. Careful attention to reagent preparation, assay conditions, and data analysis will ensure accurate and reproducible results.

References

Application Notes and Protocols for Whole Exome Sequencing in the Diagnosis of Carbamoyl Phosphate Synthetase 1 Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) deficiency is a rare, life-threatening autosomal recessive disorder of the urea (B33335) cycle.[1][2] It is caused by mutations in the CPS1 gene, which provides instructions for making the CPS1 enzyme.[1][3] This enzyme catalyzes the first and rate-limiting step in the urea cycle, a metabolic pathway primarily in liver cells that converts toxic ammonia (B1221849), a byproduct of protein breakdown, into urea for excretion.[2][4] A defective CPS1 enzyme leads to the accumulation of ammonia in the blood (hyperammonemia), which is particularly toxic to the central nervous system.[1][2][3]

Clinically, CPS1 deficiency typically presents in the neonatal period with symptoms of severe hyperammonemia, including lethargy, poor feeding, vomiting, seizures, and coma.[1][2][5] Milder, late-onset forms can also occur at any age, often triggered by metabolic stressors.[5][6] The diagnosis of CPS1 deficiency can be challenging due to its rarity and symptoms that overlap with other urea cycle disorders (UCDs) and neonatal sepsis.[7][8][9] While biochemical tests revealing hyperammonemia, low plasma citrulline, and high glutamine are indicative, they cannot distinguish CPS1 deficiency from N-acetylglutamate synthetase deficiency (NAGSD).[5][6][9] The large size of the CPS1 gene (spanning ~122 kb with 38 exons) makes traditional Sanger sequencing a time-consuming and costly diagnostic approach.[9]

Whole Exome Sequencing (WES) has emerged as a powerful and cost-effective tool for the molecular diagnosis of CPS1 deficiency.[7][8] WES allows for the simultaneous sequencing of all protein-coding regions of the genome (the exome), making it an ideal method for identifying causative mutations in large genes or in genetically heterogeneous disorders like UCDs.[7][10]

Application Note

Principle of Whole Exome Sequencing for CPS1 Deficiency Diagnosis

Whole Exome Sequencing (WES) is a targeted next-generation sequencing (NGS) method that focuses on the exome, which constitutes about 1% of the human genome but harbors approximately 85% of known disease-causing mutations.[10] For CPS1 deficiency, WES offers a comprehensive approach to analyze the entire coding sequence of the CPS1 gene in a single test. This is particularly advantageous given the high number of "private" mutations (variants unique to a single family) and the distribution of mutations across the entire gene.[11][12] The process involves isolating a patient's DNA, enriching the exonic regions, sequencing these regions to a high depth, and then using a bioinformatics pipeline to identify genetic variants that could be responsible for the disease.

Clinical Utility of WES in CPS1 Deficiency

The application of WES in diagnosing CPS1 deficiency provides significant clinical benefits:

  • Definitive and Differential Diagnosis: WES can provide a definitive molecular diagnosis by identifying pathogenic variants in the CPS1 gene.[7][13] This helps to differentiate CPS1 deficiency from other UCDs with similar clinical presentations, enabling precise and timely management.

  • High Diagnostic Yield: Studies have shown a high diagnostic yield for WES in patients with suspected UCDs, with concordance between biochemical and molecular diagnoses reaching up to 94.1% for this category of disorders.[14]

  • Identification of Novel Mutations: WES is effective in identifying novel mutations, thereby expanding the known mutational spectrum of the CPS1 gene and contributing to a better understanding of its genotype-phenotype correlations.[7][8][9]

  • Informing Therapeutic Management: A confirmed genetic diagnosis can guide treatment strategies, such as the use of ammonia scavenger drugs and specific dietary management.[5] In some cases, it may inform the decision for liver transplantation, which is curative for the metabolic defect.[5]

  • Genetic Counseling and Prenatal Diagnosis: Identifying the specific mutations in an affected individual allows for accurate genetic counseling for the family regarding recurrence risk.[2] It also enables carrier testing for relatives and offers the possibility of prenatal or preimplantation genetic diagnosis in future pregnancies.[3]

Data Presentation: Quantitative Analysis of CPS1 Mutations

The types of mutations identified in the CPS1 gene are diverse. Summarizing this data is crucial for understanding the genetic landscape of the disease.

Mutation Type Frequency (from 264 reported variants)[12][15] Description
Missense59.5% (157 variants)A single nucleotide change results in a codon that codes for a different amino acid.
Small Deletions13.2% (35 variants)Removal of one or more nucleotide base pairs from the DNA sequence.
Protein Truncating Variants30.7% (81 variants)Includes nonsense, frameshift, and some splicing mutations that lead to a shortened, often non-functional, protein.
Large Deletions1.9% (5 variants)Deletion of a larger segment of the gene.
Indels (Insertions/Deletions)1.5% (4 variants)Small insertions or deletions of bases.

This table summarizes the distribution of different types of mutations found in the CPS1 gene based on a review of published variants.

Experimental Protocols and Workflows

A definitive diagnosis of CPS1 deficiency using WES involves a multi-step process from sample collection to data interpretation.

WES_Workflow_for_CPS1D cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cluster_clinical Clinical Interpretation Sample Patient Sample Collection (Whole Blood) DNA_Extraction Genomic DNA Extraction & QC Sample->DNA_Extraction Library_Prep Library Preparation (Fragmentation, End-Repair, A-tailing, Adapter Ligation) DNA_Extraction->Library_Prep Exome_Capture Exome Enrichment (Hybridization with Probes) Library_Prep->Exome_Capture Sequencing Next-Generation Sequencing (NGS) Exome_Capture->Sequencing Data_QC Raw Data QC (FastQ) Sequencing->Data_QC Alignment Alignment to Reference Genome (BAM) Data_QC->Alignment Variant_Calling Variant Calling (VCF) Alignment->Variant_Calling Annotation Variant Annotation Variant_Calling->Annotation Filtering Variant Filtering & Prioritization Annotation->Filtering Validation Candidate Variant Validation (Sanger) Filtering->Validation Report Clinical Report & Genetic Counseling Validation->Report

Fig 1. Overall workflow for WES-based diagnosis of CPS1 deficiency.
Protocol 1: Sample Preparation and DNA Quality Control

  • Sample Collection: Collect 2-4 mL of peripheral blood from the patient and biological parents (for trio analysis) in EDTA (lavender-top) tubes.

  • Genomic DNA (gDNA) Extraction: Isolate gDNA from whole blood samples using a commercially available kit (e.g., QIAamp DNA Blood Maxi Kit) following the manufacturer's instructions.[16]

  • DNA Quality Control (QC):

    • Quantification: Measure the DNA concentration using a fluorometric method (e.g., Qubit dsDNA BR Assay). A minimum of 3 µg of gDNA is typically required.[9]

    • Purity: Assess DNA purity by measuring the A260/A280 ratio using a spectrophotometer (e.g., NanoDrop). An ideal ratio is ~1.8.

    • Integrity: Verify the integrity of the gDNA by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a single, sharp band.

Protocol 2: Library Preparation and Exome Capture
  • DNA Fragmentation: Fragment the gDNA to a target size of 150-200 bp using enzymatic or mechanical (sonication) methods.[9]

  • End-Repair and A-tailing: Perform enzymatic end-repair to create blunt ends, followed by the addition of a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate NGS adapters to both ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.

  • Library Amplification: Amplify the adapter-ligated library using PCR to generate sufficient quantity for exome capture.

  • Exome Capture (Enrichment):

    • Hybridize the amplified DNA library with biotinylated capture probes specific to the human exome (e.g., Agilent SureSelect, IDT xGen Exome Research Panel).[13][16]

    • Use streptavidin-coated magnetic beads to pull down the probe-hybridized DNA fragments, thus enriching for exonic sequences.

    • Wash the beads to remove non-specific, non-exonic fragments.

    • Elute the captured library and perform a final round of PCR amplification.

  • Library QC: Quantify the final library and assess its size distribution using an Agilent Bioanalyzer or similar instrument.

Protocol 3: Sequencing
  • Cluster Generation: Load the prepared exome library onto a flow cell of an Illumina sequencer (e.g., NovaSeq 6000).[13] The library fragments will bind to the flow cell surface and are clonally amplified to form clusters.

  • Sequencing-by-Synthesis: Perform paired-end sequencing (e.g., 2x150 bp) using fluorescently labeled nucleotides. The sequencer captures images after each cycle of nucleotide incorporation to determine the DNA sequence. A mean target coverage of at least 50x-100x is recommended for robust variant calling.[16][17]

Protocol 4: Bioinformatics Data Analysis

The raw sequencing data must be processed through a robust bioinformatics pipeline to identify the causative variant(s).

Bioinformatics_Pipeline RawReads Raw Sequencing Reads (FASTQ files) QC Quality Control (FastQC) RawReads->QC Preprocessing Data Preprocessing (Trimming & Filtering) QC->Preprocessing Alignment Alignment to Reference Genome (e.g., BWA-MEM) Preprocessing->Alignment PostAlignment Post-Alignment Processing (Sorting, Marking Duplicates - GATK) Alignment->PostAlignment VariantCalling Variant Calling (e.g., GATK HaplotypeCaller) PostAlignment->VariantCalling Annotation Variant Annotation (e.g., ANNOVAR, VEP) VariantCalling->Annotation Filtering Variant Filtering & Prioritization Annotation->Filtering Interpretation Clinical Interpretation (ACMG Guidelines) Filtering->Interpretation

Fig 2. Bioinformatics workflow for processing WES data.
  • Raw Data Quality Control: Assess the quality of raw sequencing reads (FASTQ files) using tools like FastQC.[10]

  • Data Pre-processing: Trim adapter sequences and filter out low-quality reads.

  • Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh37/hg19) using an aligner like BWA. The output is a BAM (Binary Alignment Map) file.[10][16]

  • Post-Alignment Processing: Sort the BAM file and mark PCR duplicates to prevent false-positive variant calls. Perform base quality score recalibration (BQSR) using tools like GATK.[18]

  • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) from the processed BAM file using a variant caller like GATK's HaplotypeCaller. The output is a VCF (Variant Call Format) file.[18]

  • Variant Annotation: Annotate the variants in the VCF file with information from various databases (e.g., dbSNP, ClinVar, gnomAD) and with predicted functional impact using tools like ANNOVAR or VEP.[10]

  • Variant Filtering and Prioritization:

    • Filter out common polymorphisms (e.g., minor allele frequency > 1% in gnomAD).

    • Prioritize variants based on their predicted effect (e.g., nonsense, frameshift, missense), conservation scores, and in silico pathogenicity predictions (e.g., SIFT, PolyPhen-2).[7][8]

    • Focus on variants within the CPS1 gene or other known UCD-associated genes.

    • Analyze the data based on an autosomal recessive inheritance model (i.e., look for homozygous or compound heterozygous variants).[7][19]

  • Validation and Interpretation:

    • Validate the candidate pathogenic variant(s) in the patient and confirm segregation in the parents using Sanger sequencing.[7][8]

    • Classify the variant's pathogenicity according to the American College of Medical Genetics and Genomics (ACMG) guidelines.[16]

Urea Cycle Pathway

The CPS1 enzyme plays a critical initial role in the detoxification of ammonia in the liver mitochondria.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH4 Ammonia (NH₄⁺) CP Carbamoyl Phosphate NH4->CP CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CP CPS1 ATP1 2 ATP ATP1->CP CPS1 Citrulline_mito Citrulline CP->Citrulline_mito OTC Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transporter Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate ASS1 Aspartate Aspartate Aspartate->Argininosuccinate ATP2 ATP ATP2->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine ASL Urea Urea (Excreted) Arginine->Urea ARG1 Ornithine_cyto Ornithine Arginine->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transporter CPS1_node CPS1 Deficiency (Block)

Fig 3. The Urea Cycle, highlighting the critical step catalyzed by CPS1.

Conclusion

Whole exome sequencing is a robust, efficient, and clinically valuable tool for the diagnosis of Carbamoyl Phosphate Synthetase 1 deficiency. It overcomes the limitations of traditional diagnostic methods by providing a comprehensive analysis of the large and complex CPS1 gene. The detailed protocols and workflows outlined here provide a guide for researchers and clinicians to implement WES, leading to rapid and accurate molecular diagnosis. This, in turn, facilitates timely therapeutic intervention, informs prognosis, and enables precise genetic counseling, ultimately improving outcomes for patients with this severe metabolic disorder.

References

Troubleshooting & Optimization

optimizing pH and temperature for carbamoyl phosphate synthetase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) assays.

Frequently Asked Questions (FAQs)

Q1: What are the common types of assays used to measure Carbamoyl Phosphate Synthetase (CPS) activity?

A1: The most common methods for assaying CPS activity are colorimetric assays and coupled enzyme assays.

  • Colorimetric Assays: These assays typically involve the chemical conversion of the product, this compound, into a colored compound that can be measured spectrophotometrically. One such method involves the conversion of this compound to hydroxyurea, which then reacts to form a chromophore with absorption at 458 nm[1]. Another colorimetric method detects the production of citrulline after the coupling of the CPS reaction with ornithine transcarbamylase[2].

  • Coupled Enzyme Assays: In this approach, the product of the CPS reaction, this compound, is used as a substrate by a second enzyme, ornithine transcarbamylase (OTC). The activity of OTC is then measured, often by monitoring the formation of citrulline[2]. This method is widely used for diagnosing urea (B33335) cycle defects[2].

Q2: Which buffers are recommended for CPS assays?

A2: It is crucial to select a buffer that does not inhibit the enzyme's activity. Buffers such as HEPES have been successfully used in CPS assays[3]. It is important to avoid buffers like Tris and HEPES if they are found to inhibit the specific CPS isozyme you are studying. The optimal buffer and its concentration should be determined empirically for each experimental setup.

Q3: What are the key substrates and cofactors required for the CPS reaction?

A3: this compound synthetase catalyzes the synthesis of this compound from different nitrogen sources, bicarbonate, and ATP. There are three main classes of CPS enzymes with slightly different substrate requirements[4]:

  • CPS I (mitochondrial): Uses ammonia (B1221849) as the nitrogen donor and is allosterically activated by N-acetyl-L-glutamate (NAG)[5]. The overall reaction is: 2ATP + HCO₃⁻ + NH₄⁺ → 2ADP + this compound + Pi.

  • CPS II (cytosolic): Uses glutamine as the nitrogen donor and is involved in pyrimidine (B1678525) biosynthesis[4][6]. It is generally activated by ATP and PRPP and inhibited by UTP[6].

  • CPS III (found in fish): Uses glutamine as the nitrogen source and requires N-acetyl-L-glutamate for activity[4].

Magnesium (Mg²⁺) is an essential cofactor for the kinase activity of all CPS isozymes[7].

Q4: How stable is the product, this compound, under typical assay conditions?

A4: this compound is an unstable molecule, especially at physiological pH and temperature. Its stability is a critical factor to consider in assay design. At neutral pH, this compound can spontaneously decompose[8]. Therefore, it is essential to either measure its formation in real-time using a coupled assay or to use a rapid quenching and detection method in a discontinuous assay.

Optimizing pH and Temperature

The optimal pH and temperature for CPS activity vary depending on the isozyme and the source organism. The following table summarizes some reported optimal conditions. It is always recommended to empirically determine the optimal conditions for your specific enzyme and assay system.

Enzyme IsozymeSource OrganismOptimal pH RangeOptimal Temperature (°C)
CPS I Bovine Liver~7.4 - 7.8~37
CPS II Mammalian (Syrian Hamster)~7.2~37[3]
Bacterial CPS E. coli~7.5 - 8.0~25 - 37
Bacterial CPS Streptococcus thermophilusNot explicitly statedOptimal growth at 42°C[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations. 3. Inhibitors Present: Contaminants in the sample or buffer components (e.g., Tris, high salt). 4. Degraded Substrates: ATP or this compound (if used as a standard) can degrade.1. Aliquot enzyme and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Systematically optimize pH, temperature, and substrate concentrations. 3. Use high-purity reagents. Test for inhibitory effects of buffer components. 4. Prepare fresh substrate solutions before each experiment.
High Background Signal 1. Spontaneous breakdown of substrates: ATP hydrolysis or non-enzymatic formation of the detected product. 2. Contaminating Enzymes: Presence of other enzymes in a crude lysate that can produce the detected signal. 3. Assay Reagent Instability: Colorimetric reagents may be unstable and produce a background signal.1. Run a "no-enzyme" control to measure the rate of spontaneous breakdown. 2. Use purified enzyme if possible. Include controls with specific inhibitors of potentially contaminating enzymes. 3. Prepare fresh detection reagents and protect them from light if necessary.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Inconsistent Incubation Times: Variation in the start and stop times of the reaction. 3. Temperature Gradients: Uneven temperature across the incubation plate or block. 4. Instability of this compound: The product may be degrading at different rates in different wells.1. Use calibrated pipettes and prepare a master mix of reagents. 2. Use a multi-channel pipette to start and stop reactions simultaneously. 3. Ensure uniform temperature distribution in your incubation system. 4. Keep incubation times as short as possible and consistent.
Non-linear Reaction Progress Curves 1. Substrate Depletion: One or more substrates are being consumed to a significant extent during the assay. 2. Enzyme Instability: The enzyme is losing activity during the course of the assay. 3. Product Inhibition: The product of the reaction is inhibiting the enzyme.1. Use lower enzyme concentrations or higher substrate concentrations. 2. Determine the stability of the enzyme under assay conditions. Add stabilizing agents like glycerol (B35011) or BSA if necessary. 3. Measure initial reaction rates where product concentration is low.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Synthetase

This protocol describes a general method to determine the optimal pH for a CPS isozyme using a discontinuous colorimetric assay.

Materials:

  • Purified or partially purified this compound Synthetase

  • ATP solution (100 mM)

  • MgCl₂ solution (1 M)

  • KCl solution (1 M)

  • Ammonium chloride (for CPS I) or L-glutamine (for CPS II/III) solution (1 M)

  • Sodium bicarbonate solution (1 M)

  • N-acetyl-L-glutamate (NAG) solution (100 mM, for CPS I and III)

  • A series of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.5-8.5)

  • Trichloroacetic acid (TCA) solution (10%) for quenching the reaction

  • Colorimetric reagent for this compound detection (e.g., hydroxylamine-based reagent)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of reaction buffers with different pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0).

  • Prepare a reaction master mix containing all the common components of the reaction (ATP, MgCl₂, KCl, nitrogen source, bicarbonate, and NAG if required) in one of the prepared buffers.

  • Equilibrate the reaction master mix and the enzyme solution to the desired assay temperature.

  • Initiate the reaction by adding a known amount of the enzyme to the reaction master mix.

  • Incubate the reaction for a fixed period during which the reaction rate is linear.

  • Stop the reaction by adding a quenching solution (e.g., 10% TCA).

  • Develop the color by adding the colorimetric reagent according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Plot the enzyme activity (e.g., absorbance per unit time) against the pH of the buffer. The pH at which the highest activity is observed is the optimal pH.

Protocol 2: Determination of Optimal Temperature for this compound Synthetase

This protocol outlines a method to determine the optimal temperature for a CPS isozyme.

Materials:

  • Same materials as for the optimal pH determination protocol, but with a single buffer at the predetermined optimal pH.

  • A temperature-controlled water bath or incubator capable of maintaining a range of temperatures.

Procedure:

  • Prepare the reaction master mix in the buffer at the optimal pH.

  • Set up a series of incubations at different temperatures (e.g., in 5°C increments from 20°C to 50°C).

  • Equilibrate aliquots of the reaction master mix and the enzyme solution to each of the chosen temperatures.

  • Initiate the reaction at each temperature by adding the enzyme.

  • Incubate for a fixed period, ensuring the reaction is in the linear range at all temperatures.

  • Stop the reaction with a quenching solution.

  • Develop and measure the color as described in the optimal pH protocol.

  • Plot the enzyme activity against the temperature. The temperature at which the highest activity is observed is the optimal temperature.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Enzyme Stock Incubation Incubate at Defined pH/Temp Enzyme->Incubation Substrates Substrate Mix (ATP, Bicarbonate, etc.) Substrates->Incubation Buffers Buffer Series (Varying pH or Temp) Buffers->Incubation Quenching Stop Reaction (e.g., TCA) Incubation->Quenching ColorDev Colorimetric Development Quenching->ColorDev Measurement Measure Absorbance ColorDev->Measurement Plotting Plot Activity vs. pH or Temperature Measurement->Plotting Optimum Determine Optimum Plotting->Optimum urea_cycle cluster_mito Mitochondrion cluster_cyto Cytosol CPS1 This compound Synthetase I (CPS1) ADP1 2 ADP + Pi CPS1->ADP1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC Ornithine Transcarbamylase (OTC) Citrulline_mito Citrulline OTC->Citrulline_mito NH4 NH₄⁺ NH4->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Ornithine_mito Ornithine Ornithine_mito->OTC Carbamoyl_P->OTC Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) AMP AMP + PPi ASS->AMP Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate->ASL Arginine->Arginase Ornithine_cyto->Ornithine_mito Transport

References

Technical Support Center: Improving the Stability of Carbamoyl Phosphate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbamoyl (B1232498) phosphate (B84403). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of carbamoyl phosphate in solution, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a high-energy anionic metabolite crucial for several biochemical pathways, including the urea (B33335) cycle and the biosynthesis of pyrimidines.[1] Its inherent chemical instability in aqueous solutions presents a significant challenge in experimental settings. Spontaneous degradation can lead to inaccurate quantification and affect the kinetics of enzymatic reactions that utilize it as a substrate.

Q2: What are the main factors that affect the stability of this compound in solution?

The primary factors influencing this compound stability are temperature and pH. It is a thermally labile molecule with a significantly short half-life at elevated temperatures.[2][3] For instance, at 37°C and physiological pH, its half-life is approximately 5 minutes.[3] At higher temperatures, such as those optimal for thermophilic organisms (95–100°C), the half-life can be less than 2 seconds.[3] The pH of the solution also plays a critical role, as it dictates the equilibrium between different ionic forms of this compound and its decomposition products, which include cyanate (B1221674) and carbamate.[3][4]

Q3: How can I improve the stability of this compound in my experiments?

Several strategies can be employed to enhance the stability of this compound in solution:

  • Temperature Control: Always prepare and use this compound solutions at low temperatures (e.g., on ice) to minimize thermal decomposition.

  • pH Management: Maintain the pH of the solution within a range that favors the stability of this compound. While specific optimal pH ranges can be buffer-dependent, avoiding highly acidic or alkaline conditions is generally recommended.

  • Fresh Preparation: Prepare this compound solutions fresh for each experiment. Avoid long-term storage of working solutions.

  • Enzyme Stabilization: In enzymatic assays, the binding of this compound to its target enzyme, such as aspartate transcarbamoylase or ornithine transcarbamoylase, can dramatically increase its stability.[2]

Q4: What are the best practices for preparing and storing this compound stock solutions?

For short-term storage, dissolve solid this compound (e.g., dilithium (B8592608) salt) in a cold, buffered solution at a slightly alkaline pH and keep it on ice. For longer-term storage, it is advisable to store the solid compound in a desiccator at -20°C or below.[5] Avoid repeated freeze-thaw cycles of stock solutions. If you must store solutions, aliquot them into single-use volumes and store them at -80°C.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Low or no product formation in an enzyme assay using this compound. 1. Degradation of this compound: The stock or working solution may have degraded due to improper temperature or pH.1a. Prepare a fresh solution of this compound immediately before use. 1b. Ensure all solutions and reaction components are kept on ice until the start of the assay. 1c. Verify the pH of your reaction buffer.
2. Inaccurate concentration of this compound stock solution: The initial concentration may be lower than expected due to degradation during previous handling or storage.2a. Quantify the concentration of your freshly prepared this compound solution using a reliable assay (see Experimental Protocols section). 2b. Purchase a new batch of solid this compound if the current stock is old or has been improperly stored.
High background signal in a colorimetric assay. 1. Spontaneous decomposition of this compound: The breakdown products of this compound may interfere with the colorimetric reagents.1a. Run a "no enzyme" control to measure the background signal from spontaneous decomposition. 1b. Subtract the background absorbance from your experimental readings.
2. Contaminated reagents: Reagents may be contaminated with compounds that react with the detection reagents.2a. Use high-purity reagents and water to prepare all solutions. 2b. Prepare fresh reagents for each experiment.
Inconsistent or non-reproducible results between experiments. 1. Variability in this compound stability: Minor differences in incubation times, temperatures, or solution pH between experiments can lead to significant variations in the effective concentration of this compound.1a. Standardize your experimental protocol meticulously, paying close attention to timing and temperature control. 1b. Use a freshly prepared and quantified this compound solution for each set of experiments.
2. Buffer effects: The type of buffer used can influence the stability of this compound.2a. If possible, use a buffer system in which the stability of this compound has been characterized. 2b. Maintain consistency in the buffer composition and pH across all experiments.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on temperature and pH. The following table summarizes the approximate half-life of this compound under different conditions.

Temperature (°C) pH Half-life Reference
37Physiological~5 minutes[3]
40Not specified~5 minutes (in the absence of stabilizing enzymes)[2]
65Not specifiedSignificantly less than 5 minutes[2]
708.0 (Tris-HCl)First-order rate constant for degradation: 0.76 min⁻¹[6]
95-100Not specified< 2 seconds[3]

Experimental Protocols

Colorimetric Assay for this compound Quantification (Adapted from the Diacetyl Monoxime Method for Urea)

This method is based on the reaction of the carbamoyl group with diacetyl monoxime in a hot acidic environment to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Diacetyl monoxime solution

  • Thiosemicarbazide solution

  • Acid reagent (e.g., a mixture of sulfuric and phosphoric acid)

  • Ferric chloride solution

  • Spectrophotometer or microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in your experimental buffer.

  • Sample Preparation: Prepare your experimental samples containing this compound.

  • Reaction: a. To a microcentrifuge tube, add a defined volume of your standard or sample. b. Add the color reagent mixture (containing diacetyl monoxime, thiosemicarbazide, and acid). c. Incubate the mixture in a boiling water bath for a specified time to allow for color development.[7][8] d. Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of the standards and samples at the optimal wavelength (typically around 520-540 nm).

  • Calculation: Construct a standard curve by plotting absorbance versus this compound concentration. Use the equation of the line to determine the concentration of this compound in your samples.

Coupled Enzyme Assay for this compound Quantification

This assay couples the consumption of this compound by ornithine transcarbamoylase (OTC) to the production of a detectable product. The formation of citrulline from ornithine and this compound is a common method.[9]

Materials:

  • Ornithine transcarbamoylase (OTC) enzyme

  • L-ornithine solution

  • Buffer solution (e.g., Tris-HCl or HEPES at a suitable pH)

  • Detection reagent for citrulline (e.g., diacetyl monoxime-based reagent)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: a. In a reaction tube, combine the buffer, L-ornithine, and your sample containing this compound. b. Pre-incubate the mixture at the desired reaction temperature.

  • Initiate Reaction: Add a known amount of OTC to start the reaction.

  • Incubation: Incubate the reaction for a specific period, allowing for the conversion of this compound and ornithine to citrulline.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).

  • Citrulline Detection: a. Add the colorimetric reagent for citrulline detection. b. Incubate as required for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Calculation: Use a standard curve of known citrulline concentrations to determine the amount of citrulline produced, which corresponds to the initial amount of this compound in your sample.

Visualizations

Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH4+ NH4+ CPS1 This compound Synthetase I (CPS1) NH4+->CPS1 HCO3- HCO3- HCO3-->CPS1 2ATP 2ATP 2ATP->CPS1 Carbamoyl_Phosphate Carbamoyl_Phosphate OTC Ornithine Transcarbamoylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport CPS1->Carbamoyl_Phosphate OTC->Citrulline_mito ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP ATP ATP->ASS Argininosuccinate Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate Arginine Arginine ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea Ornithine_cyto Ornithine Ornithine_cyto->Ornithine_mito Transport ASS->Argininosuccinate ASL->Fumarate ASL->Arginine ARG1->Urea ARG1->Ornithine_cyto

Caption: The Urea Cycle Pathway.

Experimental_Workflow cluster_prep Preparation cluster_stability_assay Stability Assay cluster_analysis Data Analysis prep_solid Weigh Solid This compound dissolve Dissolve CP in Buffer on Ice prep_solid->dissolve prep_buffer Prepare Cold Buffer (e.g., Tris-HCl, pH 8.0) prep_buffer->dissolve quantify Quantify CP Concentration (e.g., Colorimetric Assay) dissolve->quantify aliquot Aliquot CP Solution into Reaction Tubes quantify->aliquot incubate Incubate at Different Temperatures/pH aliquot->incubate time_points Take Samples at Various Time Points incubate->time_points quench Quench Reaction (e.g., add strong acid) time_points->quench measure Measure Remaining CP (e.g., Coupled Enzyme Assay) quench->measure plot Plot [CP] vs. Time measure->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Workflow for Stability Assay.

Troubleshooting_Tree start Unexpected Experimental Results? check_cp Is the this compound Solution Fresh? start->check_cp fresh_yes Yes check_cp->fresh_yes Yes fresh_no No check_cp->fresh_no No check_temp Was the Experiment Conducted on Ice? fresh_yes->check_temp prepare_fresh Prepare a Fresh Solution and Repeat Experiment fresh_no->prepare_fresh temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_ph Is the Buffer pH Correct? temp_yes->check_ph repeat_on_ice Repeat Experiment on Ice temp_no->repeat_on_ice ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No check_reagents Are Other Reagents (Enzymes, Buffers) OK? ph_yes->check_reagents adjust_ph Adjust Buffer pH and Repeat Experiment ph_no->adjust_ph reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No other_issues Consider Other Experimental Variables (e.g., inhibitor presence) reagents_yes->other_issues prepare_fresh_reagents Prepare Fresh Reagents and Repeat reagents_no->prepare_fresh_reagents

Caption: Troubleshooting Decision Tree.

References

effect of allosteric activators on carbamoyl phosphate synthetase kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) with a focus on allosteric activators.

Frequently Asked Questions (FAQs)

Q1: What are the primary allosteric activators for carbamoyl phosphate synthetase (CPS)?

The primary allosteric activators of CPS vary depending on the isoform and organism. For mammalian mitochondrial CPS I, the essential activator is N-acetylglutamate (NAG) .[1] In Escherichia coli, CPS is allosterically activated by ornithine and inosine monophosphate (IMP) .[2]

Q2: How do allosteric activators affect the kinetics of CPS?

Allosteric activators typically increase the affinity of CPS for its substrates, leading to a lower Michaelis constant (Km), and can also increase the maximal velocity (Vmax) of the reaction. For instance, NAG is an obligate activator for mammalian CPS I, meaning the enzyme has very low activity in its absence.[1] Ornithine and IMP in E. coli CPS also enhance enzyme activity by modulating substrate binding and/or catalytic turnover.

Q3: Can other molecules activate CPS?

Yes, for mammalian CPS I, N-carbamylglutamate (NCG) , a synthetic analog of NAG, can also serve as an activator. It is sometimes used therapeutically for certain metabolic disorders.

Q4: Where do allosteric activators bind to CPS?

Allosteric activators bind to a regulatory site distinct from the active site. In E. coli CPS, the allosteric binding site is located in a specific regulatory domain. In mammalian CPS I, NAG binds to a specific site that induces a conformational change, promoting the active state of the enzyme.

Troubleshooting Guides

Issue Probable Cause(s) Recommended Solution(s)
Low or no enzyme activity 1. Degraded enzyme: CPS can be unstable. 2. Inactive allosteric activator: NAG or other activators may have degraded. 3. Sub-optimal assay conditions: Incorrect pH, temperature, or substrate concentrations. 4. Presence of inhibitors: Certain buffer components (e.g., Tris, HEPES) can inhibit CPS activity.[3]1. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh solutions of allosteric activators. Store stock solutions appropriately. 3. Optimize assay conditions. The optimal pH is typically around 7.5.[4] Ensure substrate concentrations are at or above their Km values. 4. Use a non-inhibitory buffer system, such as glycylglycine.
High background signal in coupled assay 1. Contaminating enzymes: The coupling enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase) may have contaminating ATPase or other interfering activities. 2. Spontaneous breakdown of substrates: ATP or phosphoenolpyruvate (B93156) can hydrolyze non-enzymatically.1. Use high-purity coupling enzymes. Run control reactions lacking CPS to measure background rates. 2. Prepare fresh substrate solutions.
Non-linear reaction progress curves 1. Substrate depletion: One or more substrates are being consumed to levels that limit the reaction rate. 2. Product inhibition: The products of the reaction (e.g., ADP, this compound) may be inhibiting the enzyme. 3. Enzyme instability: The enzyme is losing activity over the course of the assay.1. Use initial velocity measurements. Ensure that less than 10% of the limiting substrate is consumed. 2. Measure initial rates to minimize the effect of product accumulation. 3. Optimize buffer conditions for enzyme stability (e.g., add glycerol (B35011) or other stabilizers).
Inconsistent results between experiments 1. Variability in reagent preparation: Inconsistent concentrations of enzyme, substrates, or activators. 2. Temperature fluctuations: Inconsistent assay temperatures. 3. Pipetting errors. 1. Prepare and use master mixes for reagents. Calibrate pipettes regularly. 2. Use a temperature-controlled spectrophotometer or water bath. 3. Ensure accurate and consistent pipetting techniques.

Quantitative Data on Allosteric Activation

The following tables summarize the kinetic parameters of CPS in the presence and absence of allosteric activators.

Table 1: Kinetic Parameters for Mammalian this compound Synthetase I

Condition Substrate Km Vmax
- N-Acetylglutamate ATPIncreased< 20% of activated
HCO3-No significant change< 20% of activated
NH4+Markedly reduced< 20% of activated
+ N-Acetylglutamate ATPBaseline100%
HCO3-Baseline100%
NH4+Baseline100%
Data synthesized from multiple sources indicating qualitative changes.[1]

Table 2: Kinetic Constants for E. coli this compound Synthetase

Substrate Km (mM)
Glutamine0.3
HCO3-1.0
MgATP (Site 1)0.05
MgATP (Site 2)0.5
The presence of allosteric activators ornithine and IMP will decrease the Km for MgATP, increasing the enzyme's affinity for this substrate.

Experimental Protocols

Coupled Enzyme Assay for this compound Synthetase Activity

This assay measures the rate of ADP production, which is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.

Materials:

  • CPS enzyme preparation

  • Allosteric activator stock solution (e.g., N-acetylglutamate)

  • Assay Buffer: 50 mM glycylglycine, pH 7.5

  • Substrates: ATP, NH4Cl, NaHCO3

  • Coupling reagents: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • MgCl2

  • KCl

Procedure:

  • Prepare the Assay Mix: In a microcuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • MgCl2 (to a final concentration of 10-20 mM)

    • KCl (to a final concentration of 100 mM)

    • NH4Cl (to a final concentration of 10 mM)

    • NaHCO3 (to a final concentration of 100 mM)

    • PEP (to a final concentration of 2.5 mM)

    • NADH (to a final concentration of 0.2 mM)

    • PK (10 units/mL)

    • LDH (12.5 units/mL)

    • Allosteric activator (at desired concentration)

  • Pre-incubation: Incubate the assay mix at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the Reaction: Start the reaction by adding the CPS enzyme preparation to the cuvette. Mix gently by pipetting.

  • Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Calculate Activity: The rate of NADH oxidation is directly proportional to the rate of ADP production by CPS. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

Allosteric_Activation_of_CPS cluster_inactive Inactive State cluster_active Active State CPS_inactive CPS (T-state) CPS_active CPS (R-state) CPS_inactive->CPS_active Conformational Change Products Products (this compound, ADP) CPS_active->Products Catalysis Activator Allosteric Activator (e.g., NAG, Ornithine) Activator->CPS_inactive Binds to allosteric site Substrates Substrates (ATP, HCO3-, NH4+) Substrates->CPS_active Binds with high affinity Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Stock Initiate_Rxn Initiate Reaction with Enzyme Prep_Enzyme->Initiate_Rxn Prep_Reagents Prepare Assay Mix (Buffer, Substrates, Coupling System) Pre_Incubate Pre-incubate Assay Mix at desired temperature Prep_Reagents->Pre_Incubate Pre_Incubate->Initiate_Rxn Monitor_A340 Monitor Absorbance at 340 nm Initiate_Rxn->Monitor_A340 Calc_Rate Calculate Initial Reaction Rate Monitor_A340->Calc_Rate Det_Kinetics Determine Kinetic Parameters (Km, Vmax) Calc_Rate->Det_Kinetics Troubleshooting_Logic Start Problem: Low/No Enzyme Activity Check_Enzyme Is the enzyme active? (Check with positive control) Start->Check_Enzyme Check_Activator Is the allosteric activator fresh? Check_Enzyme->Check_Activator Yes Solution_Enzyme Solution: Use fresh enzyme aliquot Check_Enzyme->Solution_Enzyme No Check_Assay Are assay conditions (pH, temp) optimal? Check_Activator->Check_Assay Yes Solution_Activator Solution: Prepare fresh activator Check_Activator->Solution_Activator No Check_Buffer Is the buffer non-inhibitory? Check_Assay->Check_Buffer Yes Solution_Assay Solution: Optimize conditions Check_Assay->Solution_Assay No Solution_Buffer Solution: Switch to a non-inhibitory buffer Check_Buffer->Solution_Buffer No

References

Carbamoyl Phosphate Synthetase (CPS) Mutation Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the impact of mutations on carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) stability and function.

Frequently Asked Questions (FAQs)

Q1: What is Carbamoyl Phosphate Synthetase (CPS) and what is its primary function?

A: this compound Synthetase I (CPS1) is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle.[1][2] Its main role is to synthesize this compound from ammonia (B1221849), bicarbonate, and two molecules of ATP.[3][4] This process is essential for detoxifying ammonia, a toxic byproduct of protein metabolism, by converting it into urea for excretion.[2][5]

Q2: What are the typical consequences of mutations in the CPS1 gene?

A: Mutations in the CPS1 gene can lead to this compound Synthetase I Deficiency (CPS1D), an autosomal recessive disorder.[5][6][7] This deficiency impairs the urea cycle, leading to the accumulation of toxic ammonia in the blood (hyperammonemia).[5][8] Clinical presentations can range from severe, lethal neonatal-onset disease to later-onset forms with intermittent symptoms.[3][5] A mutated CPS1 gene may produce an enzyme that is misshapen, shorter than normal, or not produced at all, preventing it from fulfilling its role.[2]

Q3: How do missense mutations typically affect CPS1 stability and function?

A: Missense mutations can have a wide range of effects:

  • Reduced Enzyme Stability: Many mutations, particularly those in a central region called the Integrating Domain, can cause protein misfolding, leading to decreased solubility and a lower yield of functional enzyme.[9][10] Some mutations have been shown to cause marked enzyme instability.[4]

  • Impaired Catalytic Function: Mutations can directly impact the enzyme's catalytic activity by decreasing its maximum reaction rate (Vmax) or inactivating it completely.[9][11]

  • Altered Substrate/Activator Affinity: Some mutations can increase the Michaelis constant (Km) for substrates or for the essential allosteric activator N-acetyl-L-glutamate (NAG), meaning a higher concentration of the substrate or activator is needed for the enzyme to function efficiently.[9][11] This is particularly true for mutations in the C-terminal domain, which contains the NAG binding site.[11][12]

Q4: Are there specific domains in CPS1 that are more sensitive to mutations?

A: Yes. Missense mutations are not evenly distributed. Regions of high functional importance show a greater frequency of disease-causing mutations.[3] The C-terminal moiety, which contains the catalytic and allosteric domains, frequently hosts missense mutations.[12] Additionally, a central domain, now often called the "Integrating Domain," is a hotspot for mutations that lead to protein misfolding and reduced solubility.[9][10]

Q5: Can computational tools be used to predict the impact of a CPS1 mutation?

A: Yes, various computational methods and in silico tools are available to predict the effect of mutations on protein stability and function.[13][14][15][16][17][18][19] These tools analyze factors like amino acid conservation, solvent accessibility, and changes in free energy (ΔΔG) to predict whether a mutation is likely to be deleterious.[3][18] However, their predictions can be inconsistent and often fail to provide precise values, making experimental validation essential.[13][15]

Troubleshooting Guides

Issue 1: Low Yield or Insolubility of Recombinant Mutant CPS1

Question Possible Cause & Explanation Suggested Solution
My mutant CPS1 expresses at very low levels or is found primarily in the insoluble fraction. What's wrong? The mutation may be causing the protein to misfold, leading to instability and aggregation. This is a common effect for mutations within the "Integrating Domain" of CPS1.[9] Misfolded proteins are often targeted for degradation or form insoluble inclusion bodies.1. Optimize Expression Conditions: Lower the expression temperature (e.g., 18-25°C) and induction time to slow down protein synthesis and assist proper folding. 2. Use Chaperone Co-expression: Co-express molecular chaperones (e.g., GroEL/GroES) to aid in the folding of the mutant protein. 3. Test Different Expression Systems: If using E. coli, consider switching to a eukaryotic system like baculovirus/insect cells or yeast, which may provide a better folding environment for complex proteins like CPS1.[3][9] 4. Modify Lysis/Purification Buffer: Include stabilizing osmolytes (e.g., glycerol, sucrose) or non-detergent sulfobetaines in your buffers to improve solubility.

Issue 2: Purified Mutant CPS1 Shows No or Very Low Catalytic Activity

Question Possible Cause & Explanation Suggested Solution
I've successfully purified my mutant CPS1 protein, but the activity assay shows little to no this compound production. Why? 1. Direct Inactivation: The mutation may be located in a critical catalytic residue or a site required for conformational changes during catalysis, leading to complete inactivation.[11] 2. Impaired Activator Binding: The mutation could be in the allosteric binding site for N-acetyl-L-glutamate (NAG), preventing the activation necessary for enzyme function.[11] 3. Incorrect Assay Conditions: The assay buffer composition (pH, ions) may be suboptimal, or a required component (e.g., ATP, MgCl2, KCl, NAG) may be missing or degraded. 4. Protein Instability: The purified protein may be unstable and losing activity rapidly during purification or storage.1. Confirm Protein Integrity: Run an SDS-PAGE and a native gel to check for protein degradation or aggregation. 2. Vary NAG Concentration: Perform the activity assay across a wide range of NAG concentrations to see if the mutation has drastically reduced the affinity for the activator.[11] 3. Check Assay Components: Prepare fresh assay buffers and substrate solutions. Verify the activity of other enzymes used in a coupled assay (e.g., ornithine transcarbamoylase).[20] 4. Perform Partial Reaction Assays: If possible, test the partial reactions of CPS1 (e.g., bicarbonate-dependent ATPase activity) to pinpoint which catalytic step is affected.[4][20] 5. Assess Thermal Stability: Use a Thermal Shift Assay (TSA) or Differential Scanning Calorimetry (DSC) to determine if the mutant protein is significantly less stable than the wild-type.[21]

Data Summary: Effects of Specific CPS1 Mutations

The following tables summarize quantitative data on how various missense mutations, studied using recombinant expression systems, affect the stability and function of CPS.

Table 1: Impact of Mutations on CPS1 Enzyme Yield and Stability

MutationRelative Yield/Solubility (% of Wild-Type)Thermal Stability (Tm) ChangePrimary EffectReference
p.Q678PDrastically DecreasedNot ReportedImpedes correct folding[11]
Multiple mutations in the Integrating DomainDrastically DecreasedDecreased for someMisfolding, decreased solubility[9]
E. coli Q262PNot ReportedMarkedly DecreasedInstability[4]

Table 2: Impact of Mutations on CPS1 Kinetic Parameters

MutationSpecific Activity (% of Wild-Type)Apparent Ka (NAG) Fold-IncreaseApparent Km (Substrates)Primary EffectReference
p.P774LInactive--Inactivation[11]
p.R1453QInactive--Inactivation[11]
p.R1453WInactive--Inactivation[11]
p.T471N~100%>200-foldNot ReportedGreatly decreased affinity for NAG[11]
p.Y1491H~50%~100-foldNot ReportedGreatly decreased affinity for NAG[11]
p.S123F~50%~2-foldNot ReportedModestly decreased activity[11]
p.H337R~40%~2-foldNot ReportedModestly decreased activity[11]
p.P1411L~40%~2-foldNot ReportedModestly decreased activity[11]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human CPS1

This protocol is adapted from methodologies using the baculovirus/insect cell expression system, which has been successfully used to study CPS1 mutations.[9][11]

  • Site-Directed Mutagenesis: Introduce the desired mutation into a CPS1 cDNA expression vector using a commercial kit (e.g., QuikChange II). Verify the mutation by Sanger sequencing.

  • Generation of Recombinant Baculovirus: Co-transfect Spodoptera frugiperda (Sf9) insect cells with the CPS1 expression vector and linearized baculovirus DNA to generate recombinant baculovirus. Amplify the viral stock.

  • Protein Expression: Infect a high-density suspension culture of insect cells (e.g., Sf9 or High Five™) with the high-titer recombinant baculovirus. Incubate at 27°C for 48-72 hours.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors). Lyse cells using sonication or a Dounce homogenizer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g for 1 hour) to pellet insoluble material. Collect the supernatant.

  • Affinity Chromatography: If the CPS1 construct has an affinity tag (e.g., His-tag, Strep-tag), apply the soluble lysate to the corresponding affinity resin. Wash the resin extensively and elute the protein according to the manufacturer's instructions.

  • Size-Exclusion Chromatography: As a final polishing step, apply the eluted protein to a size-exclusion chromatography column to separate monomeric CPS1 from aggregates and other contaminants.

  • Verification: Analyze the purity of the final protein sample by SDS-PAGE. Confirm protein identity by Western blot or mass spectrometry.

Protocol 2: CPS1 Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of this compound by coupling it to the synthesis of citrulline by ornithine transcarbamoylase (OTC).[20]

  • Assay Mixture Preparation: Prepare an assay mixture in a buffer such as 50 mM HEPES, pH 7.6. The final reaction should contain:

    • 20 mM MgCl₂

    • 100 mM KCl

    • 40 mM KHCO₃

    • 5 mM ATP

    • 10 mM Ornithine

    • 10 mM N-acetyl-L-glutamate (NAG)

    • Excess purified OTC enzyme

    • A colorimetric reagent for phosphate detection (e.g., malachite green) or for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide).

  • Reaction Initiation: Pre-warm the assay mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified wild-type or mutant CPS1 enzyme.

  • Measurement: Monitor the reaction over time. If using a phosphate detection method, stop the reaction at various time points and measure the absorbance. If measuring citrulline, the colorimetric reaction is typically performed after stopping the enzyme reaction.

  • Calculation of Specific Activity: Determine the rate of product formation from the linear phase of the reaction. Calculate the specific activity as µmol of product formed per minute per mg of enzyme (U/mg).

  • Kinetic Analysis: To determine Km or Ka values, repeat the assay while varying the concentration of one substrate (or NAG) and keeping all others at saturating concentrations. Fit the resulting data to the Michaelis-Menten equation.

Protocol 3: Thermal Shift Assay (TSA) for Protein Stability

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm).[21]

  • Reagent Preparation:

    • Dilute the purified wild-type and mutant CPS1 proteins to a final concentration of 2-5 µM in a suitable buffer (e.g., HEPES-buffered saline).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.

  • Assay Setup: In a 96-well qPCR plate, mix the protein solution with the SYPRO Orange dye (typically at a 5x final concentration). Include no-protein controls.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increase the temperature incrementally from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), measuring the fluorescence at each step.

  • Data Analysis: Plot fluorescence as a function of temperature. The protein's melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve. A lower Tm for a mutant compared to the wild-type indicates reduced thermal stability.

Visualizations

Urea_Cycle_Pathway cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH3 Ammonia (NH3) CPS1 CPS1 (this compound Synthetase I) NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 ADP1 2 ADP + Pi CP This compound OTC OTC CP->OTC Ornithine_m Ornithine Ornithine_m->OTC Citrulline_m Citrulline Citrulline_c Citrulline Citrulline_m->Citrulline_c Transport CPS1->ADP1 CPS1->CP Citulline_m Citulline_m OTC->Citulline_m ASS ASS Citrulline_c->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS AMP AMP + PPi Argininosuccinate Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate Arginine Arginine ARG1 ARG1 Arginine->ARG1 Urea Urea Ornithine_c Ornithine Ornithine_c->Ornithine_m Transport ASS->AMP ASS->Argininosuccinate ASL->Fumarate ASL->Arginine ARG1->Urea ARG1->Ornithine_c caption Fig. 1: The Urea Cycle Pathway

Caption: Fig. 1: The Urea Cycle Pathway.

Experimental_Workflow start Identify CPS1 Mutation of Interest mutagenesis Site-Directed Mutagenesis of CPS1 cDNA start->mutagenesis expression Recombinant Protein Expression (e.g., Baculovirus/Insect Cells) mutagenesis->expression purification Protein Purification (Affinity & Size-Exclusion Chromatography) expression->purification characterization Biophysical & Functional Characterization purification->characterization stability Stability Analysis (TSA, DSC, Solubility) characterization->stability Assess Folding kinetics Functional/Kinetic Assay (Determine Vmax, Km, Ka) characterization->kinetics Assess Function structural Structural Analysis (If possible) characterization->structural Assess Structure conclusion Correlate Genotype with Phenotype stability->conclusion kinetics->conclusion structural->conclusion caption Fig. 2: Workflow for CPS1 Mutant Analysis

Caption: Fig. 2: Workflow for CPS1 Mutant Analysis.

Troubleshooting_Tree start Low/No Activity in Purified Mutant CPS1 check_protein Is the protein intact and non-aggregated? start->check_protein check_assay Are all assay components and conditions correct? check_protein->check_assay Yes degraded Protein is degraded or aggregated. Troubleshoot purification/ storage. Add protease inhibitors. check_protein->degraded No check_activator Is the mutation in the NAG binding site? check_assay->check_activator Yes assay_error Assay components are faulty. Prepare fresh reagents. Verify coupled enzymes. check_assay->assay_error No check_stability Is the protein unstable? check_activator->check_stability No nag_affinity Mutation affects NAG binding. Test a range of NAG concentrations in the assay. check_activator->nag_affinity Yes unstable Protein is thermally unstable. Perform assays at lower temperatures. Handle protein quickly on ice. check_stability->unstable Yes inactivated Mutation causes inactivation. Consider computational modeling to understand the structural impact. check_stability->inactivated No caption Fig. 3: Troubleshooting Low Enzyme Activity

Caption: Fig. 3: Troubleshooting Low Enzyme Activity.

References

Technical Support Center: Oxidative Inactivation of Caramoyl Phosphate Synthetase (CPS) and its Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbamoyl (B1232498) phosphate (B84403) synthetase (CPS), focusing on its oxidative inactivation and prevention.

Frequently Asked Questions (FAQs)

Q1: What is oxidative inactivation of Carbamoyl Phosphate Synthetase (CPS)?

A1: Oxidative inactivation of CPS refers to the loss of its enzymatic activity due to modifications caused by reactive oxygen species (ROS). This can involve the oxidation of specific amino acid residues within the enzyme, leading to conformational changes that impair its function.[1][2][3][4]

Q2: Which amino acid residues in CPS are particularly susceptible to oxidative damage?

A2: Research has shown that specific cysteine residues, namely cysteines 1327 and 1337 in this compound synthetase I (CPS I), are highly reactive and susceptible to reversible oxidation.[5] Other residues such as proline, arginine, lysine, and threonine can also be targets of metal-catalyzed oxidation.[1]

Q3: What are the common laboratory factors that can induce oxidative inactivation of CPS?

A3: Several factors commonly encountered in experimental settings can promote the oxidative inactivation of CPS. These include:

  • Presence of transition metals: Iron (Fe³⁺) in the presence of a reducing agent like ascorbate (B8700270) and molecular oxygen can generate ROS that inactivate the enzyme.[5]

  • High concentrations of ATP: ATP, a substrate for CPS, can accelerate oxidative inactivation in the presence of iron.[5]

  • Certain buffer components: Although not directly causing oxidation, some common buffer components like Tris and HEPES are known to inhibit CPS activity.[6]

  • Impurities in reagents: Reducing impurities in reagents like glycerol (B35011) can, in the presence of chelating agents like EDTA, paradoxically contribute to the oxidative system.[5]

Q4: How can I prevent or minimize the oxidative inactivation of CPS during my experiments?

A4: Several strategies can be employed to protect CPS from oxidative damage:

  • Addition of divalent cations: Magnesium (Mg²⁺) and Manganese (Mn²⁺) ions can inhibit the ATP-promoted oxidative inactivation.[5]

  • Use of catalase: Catalase can protect the enzyme by degrading hydrogen peroxide, a key ROS.[5]

  • Inclusion of chelating agents: EDTA can inhibit the iron-catalyzed oxidation, although its effect can be complex depending on the presence of other reagents.[5]

  • Thiol protecting agents: Dithioerythritol (DTE) can offer protection to the susceptible cysteine residues.[5]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low or no CPS activity detected in the assay. 1. Oxidative inactivation of the enzyme: The enzyme may have been damaged by ROS during purification or storage. 2. Inhibitory buffer components: The assay buffer may contain inhibitors like Tris or HEPES.[6] 3. Incorrect substrate concentrations: Suboptimal concentrations of substrates (Ammonia/Glutamine, Bicarbonate, ATP) can lead to low activity.[6]1. Assess for oxidative damage: Perform a protein carbonyl assay to check for protein oxidation. If oxidation is detected, consider adding protective agents like Mg²⁺, Mn²⁺, or catalase to your buffers.[5] 2. Change buffer system: Switch to a non-inhibitory buffer such as potassium phosphate buffer. 3. Optimize substrate concentrations: Perform kinetic analysis to determine the optimal substrate concentrations for your experimental conditions.
Inconsistent or variable CPS activity between experiments. 1. Variable levels of oxidative stress: Inconsistent exposure to oxygen or contaminating metals in different experimental setups. 2. Instability of reagents: Degradation of ATP or other labile reagents over time.1. Standardize experimental conditions: Ensure consistent handling of the enzyme, use fresh, high-purity reagents, and consider de-gassing buffers to minimize oxygen exposure. 2. Prepare fresh reagents: Always prepare fresh solutions of ATP and other critical reagents before each experiment.
Loss of CPS activity upon storage. 1. Oxidative damage during storage: Slow oxidation of the enzyme over time. 2. Improper storage conditions: Incorrect temperature or buffer composition for long-term storage.1. Add protective agents to storage buffer: Include glycerol and a reducing agent like DTE in the storage buffer.[5] 2. Optimize storage: Store the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Factors Influencing Oxidative Inactivation of CPS I

Condition Effect on CPS I Activity Observations
Fe³⁺ + Ascorbate + O₂ InactivationThis system generates reactive oxygen species that lead to the loss of enzyme activity.[5]
+ Acetylglutamate Accelerated InactivationAcetylglutamate, an allosteric activator, enhances the rate of oxidative inactivation in the presence of the Fe³⁺/ascorbate/O₂ system.[5]
+ ATP Accelerated InactivationATP, a substrate, also accelerates oxidative inactivation, but through a different mechanism than acetylglutamate. The inactivation is dependent on the concentration of ATP.[5]
+ Mg²⁺ or Mn²⁺ Inhibition of ATP-promoted inactivationThese divalent cations protect the enzyme from the damaging effects of the ATP-Fe³⁺ complex.[5]
+ Catalase InhibitionCatalase prevents inactivation by degrading H₂O₂, a key ROS.[5]
+ EDTA Inhibition of ATP-promoted inactivationEDTA chelates iron, preventing it from participating in the generation of ROS.[5]

Experimental Protocols

Assay for this compound Synthetase (CPS) Activity

This protocol describes a coupled-enzyme assay to measure the activity of CPS by monitoring the formation of ADP, which is coupled to the oxidation of NADH.

Materials:

  • CPS enzyme preparation

  • Assay Buffer: 50 mM HEPES, pH 7.6

  • 200 mM MgCl₂

  • 1 M KCl

  • 400 mM KHCO₃

  • 50 mM ATP

  • 100 mM L-ornithine

  • Ornithine Transcarbamoylase (OTC) (12 units/mL)

  • 100 mM L-glutamine (or NH₄Cl for ammonia-dependent activity)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing the assay buffer, MgCl₂, KCl, KHCO₃, ATP, ornithine, OTC, PEP, PK, LDH, and NADH in a microcentrifuge tube.

  • Add the CPS enzyme preparation to the master mix.

  • Initiate the reaction by adding L-glutamine (or NH₄Cl).

  • Immediately transfer the reaction mixture to a cuvette and place it in the spectrophotometer.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the CPS activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Detection of Protein Carbonyl Groups (Western Blot Method)

This protocol allows for the detection of oxidized proteins by derivatizing carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by immunoblotting.[5][7][8][9][10]

Materials:

  • Protein sample (e.g., purified CPS, cell lysate)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • DNPH solution: 20 mM DNPH in 2 M HCl

  • 2 M HCl (for control)

  • Ethyl acetate (B1210297)

  • SDS-PAGE running buffer

  • Laemmli sample buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-DNP antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Derivatization:

    • To your protein sample, add an equal volume of 10% TCA and incubate on ice for 15 minutes to precipitate the protein.

    • Centrifuge to pellet the protein and discard the supernatant.

    • Resuspend the protein pellet in the DNPH solution. For a negative control, resuspend a separate aliquot of the protein pellet in 2 M HCl.

    • Incubate at room temperature for 1 hour with occasional vortexing.

  • Protein Precipitation and Wash:

    • Add an equal volume of 20% TCA and incubate on ice for 10 minutes.

    • Centrifuge to pellet the derivatized protein.

    • Wash the pellet three times with ethyl acetate to remove unreacted DNPH.

  • Sample Preparation and SDS-PAGE:

    • Resuspend the final protein pellet in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DNP antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oxidative_Inactivation_of_CPS cluster_cps This compound Synthetase (CPS) Fe3_Asc Fe³⁺ + Ascorbate ROS Reactive Oxygen Species (ROS) Fe3_Asc->ROS generates O2 O₂ O2->ROS ATP_Fe ATP-Fe³⁺ Complex ATP_Fe->ROS catalyzes generation of CPS_active Active CPS CPS_inactive Inactive CPS (Oxidized) CPS_active->CPS_inactive Mg2_Mn2 Mg²⁺ / Mn²⁺ Mg2_Mn2->ATP_Fe inhibits formation Catalase Catalase Catalase->ROS degrades H₂O₂ EDTA EDTA EDTA->Fe3_Asc chelates Fe³⁺ ROS->CPS_active oxidizes

Caption: Mechanism of oxidative inactivation of CPS and its prevention.

Protein_Carbonyl_Assay_Workflow start Start: Protein Sample tca_precipitation 1. TCA Precipitation start->tca_precipitation derivatization 2. Derivatization with DNPH tca_precipitation->derivatization wash 3. Wash with Ethyl Acetate derivatization->wash sds_page 4. SDS-PAGE wash->sds_page transfer 5. Western Blot Transfer sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody (anti-DNP) Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection end End: Detection of Carbonylated Proteins detection->end

Caption: Experimental workflow for protein carbonyl detection by Western blot.

CPS_Activity_Assay_Logic cluster_cps_reaction CPS Reaction cluster_coupled_reaction Coupled Assay System CPS CPS Carbamoyl_P Carbamoyl Phosphate CPS->Carbamoyl_P ADP 2 ADP CPS->ADP Ammonia Ammonia/ Glutamine Ammonia->CPS Bicarbonate Bicarbonate Bicarbonate->CPS ATP 2 ATP ATP->CPS PK Pyruvate Kinase (PK) ADP->PK substrate Pyruvate Pyruvate PK->Pyruvate product PEP Phosphoenolpyruvate (PEP) PEP->PK substrate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH substrate NAD NAD⁺ LDH->NAD product Lactate Lactate LDH->Lactate product NADH NADH NADH->LDH co-substrate measurement Measure decrease in absorbance at 340 nm NADH->measurement

Caption: Logical relationship of the coupled CPS activity assay.

References

optimizing substrate concentrations for carbamoyl phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substrate concentrations for carbamoyl (B1232498) phosphate (B84403) synthesis.

Troubleshooting Guides

This section addresses common issues encountered during carbamoyl phosphate synthesis experiments.

Question: Why am I observing low or no this compound yield in my reaction?

Answer:

Several factors can contribute to low or no product formation. Consider the following potential causes and solutions:

  • Sub-optimal Substrate Concentrations: The concentration of ATP, bicarbonate, and the nitrogen source (glutamine or ammonia) is critical. Ensure you are using concentrations appropriate for your specific this compound synthetase (CPS) isozyme. Refer to the kinetic data in Table 1 for typical Km values to guide your concentration choices. A common starting point for an in vitro assay with E. coli CPS is 5.0 mM ATP, 40 mM KHCO₃, and 10 mM glutamine.[1]

  • Enzyme Instability: CPS can be unstable, especially during purification and storage. It can lose activity when sonicated or treated with lysozyme.[2] To mitigate this, consider adding stabilizing agents like 10% glycerol (B35011) and 1 mM dithiothreitol (B142953) (DTT) to your buffers.[2] Always store the enzyme under appropriate conditions and handle it gently.

  • Absence of an Allosteric Activator (for CPS I): this compound synthetase I (CPS I), typically found in the mitochondria of ureotelic organisms, has an absolute requirement for the allosteric activator N-acetyl-L-glutamate (NAG).[3][4][5] If you are working with CPS I, ensure that NAG is included in your reaction mixture at a sufficient concentration (e.g., 5 mM).[6]

  • Inhibitor Contamination: Your reagents may be contaminated with inhibitors. For many bacterial and eukaryotic CPS II enzymes, UMP and UTP are potent feedback inhibitors.[2][7][8] Ensure your reagents are free from these contaminants. If their presence is unavoidable, you may need to purify your starting materials.

  • Incorrect pH or Buffer Composition: The pH of the reaction buffer can significantly impact enzyme activity. A common pH for CPS assays is 7.6, using a buffer such as HEPES.[1] The ionic strength of the buffer can also play a role.

  • Inactive Enzyme: The enzyme preparation itself may be inactive. Verify the activity of your enzyme stock using a standard control reaction.

Question: My results are inconsistent between experiments. What could be the cause?

Answer:

Inconsistent results often stem from variations in experimental setup and reagent handling. Here are some factors to check:

  • Reagent Stability: this compound is a chemically labile molecule.[9] If you are using it as a standard or in a coupled assay, ensure it is fresh or has been stored properly to prevent degradation. Similarly, ATP solutions can hydrolyze over time, especially if not stored at the correct pH and temperature. Prepare fresh substrate solutions for each set of experiments.

  • Pipetting Accuracy: Small variations in the volumes of concentrated substrate stocks can lead to significant differences in final concentrations and, consequently, reaction rates. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure your reactions are incubated in a temperature-controlled environment, such as a water bath or incubator, set to the optimal temperature for your specific CPS.

  • Enzyme Concentration: Ensure that the concentration of CPS is consistent across all experiments and is within the linear range of the assay.[10]

Frequently Asked Questions (FAQs)

Q1: What is the difference between CPS I, CPS II, and CPS III?

A1: These are three different isozymes of this compound synthetase with distinct properties:

  • CPS I: Located in the mitochondria and is primarily involved in the urea (B33335) cycle. It uses ammonia (B1221849) as the nitrogen source and requires N-acetyl-L-glutamate (NAG) as an allosteric activator.[11]

  • CPS II: Found in the cytosol and is involved in pyrimidine (B1678525) biosynthesis. It typically uses glutamine as the nitrogen source and is often allosterically regulated by nucleotides like ATP (activator) and UTP/UMP (inhibitors).[12]

  • CPS III: Found in some fish and invertebrates. It can use either ammonia or glutamine and is also activated by NAG.

Q2: How can I measure the amount of this compound produced?

A2: There are several methods to quantify this compound:

  • Colorimetric Assay: A common method involves the chemical conversion of this compound to hydroxyurea (B1673989) with hydroxylamine, followed by a colorimetric reaction that can be measured spectrophotometrically.[13] Another colorimetric method detects the formation of citrulline from this compound and ornithine in a coupled reaction with ornithine transcarbamylase (OTC). The citrulline is then quantified using its reaction with diacetylmonoxime.[14]

  • Radiochromatographic Assay: This sensitive method uses a radioactive substrate, such as radioactive ornithine in a coupled assay with OTC. The radioactive product (citrulline) is then separated by HPLC and quantified.[10]

  • Coupled Enzyme Assays: The synthesis of this compound can be coupled to the activity of another enzyme that uses it as a substrate, such as ornithine transcarbamylase.[1] The rate of the second reaction can be monitored to determine the rate of this compound synthesis.

Q3: What are the key allosteric regulators of this compound synthetase?

A3: Allosteric regulation is crucial for controlling the activity of CPS. The key regulators depend on the isozyme:

  • E. coli CPS: Activated by ornithine and IMP, and inhibited by UMP.[8][15][16] Ornithine and UMP can bind simultaneously, with the activating effect of ornithine being dominant.[15]

  • CPS I: Requires N-acetyl-L-glutamate (NAG) for activity.[3][4][5]

  • CPS II: Often activated by ATP and PRPP and inhibited by UTP and UMP.[2]

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Synthetase Substrates

Enzyme SourceSubstrateApparent KmReference(s)
Purified CPSNH₃~38 µM[6]
Intact Isolated MitochondriaNH₃~13 µM[6]
Permeabilized MitochondriaThis compound (for OTC)8 times higher than soluble enzyme[17]
Permeabilized MitochondriaOrnithine (for OTC)2 times higher than soluble enzyme[17]

Experimental Protocols

Protocol 1: Coupled Assay for this compound Synthetase Activity

This protocol is adapted from a method used for E. coli CPS and measures the rate of citrulline formation in a coupled reaction with ornithine transcarbamylase (OTC).[1]

Materials:

  • HEPES buffer (50 mM, pH 7.6)

  • MgCl₂ (20 mM)

  • KCl (100 mM)

  • KHCO₃ (40 mM)

  • ATP (5.0 mM)

  • L-Ornithine (10 mM)

  • Ornithine Transcarbamylase (OTC) (12 units)

  • L-Glutamine (10 mM)

  • This compound Synthetase (CPS) enzyme preparation

  • 96-well plate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, KHCO₃, ATP, ornithine, and OTC at the final concentrations listed above.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the CPS enzyme preparation to the reaction mixture.

  • If glutamine is the nitrogen source, add it to the reaction mixture.

  • Immediately monitor the formation of citrulline. This can be done continuously by coupling the reaction to a system that produces a change in absorbance, or by taking aliquots at different time points and measuring the citrulline concentration using a colorimetric method (e.g., with diacetylmonoxime).

  • The rate of the reaction is determined from the linear phase of product formation over time.

Visualizations

Experimental_Workflow Experimental Workflow for CPS Coupled Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrates, OTC) prep_enzyme Prepare CPS Enzyme Dilution prep_reagents->prep_enzyme mix_components Combine Reagents in Reaction Vessel prep_enzyme->mix_components pre_incubate Pre-incubate at Optimal Temperature mix_components->pre_incubate initiate_rxn Initiate Reaction with CPS pre_incubate->initiate_rxn monitor_product Monitor Product Formation (e.g., Citrulline) initiate_rxn->monitor_product calc_rate Calculate Initial Reaction Rate monitor_product->calc_rate compare_results Compare with Controls/Variables calc_rate->compare_results

Caption: Workflow for a coupled this compound synthetase assay.

Troubleshooting_Logic Troubleshooting Low CPS Activity cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_stability Enzyme Stability start Low/No CPS Activity Detected check_enzyme Is the enzyme active? (Run a positive control) start->check_enzyme check_reagents Are all reagents present and fresh? check_enzyme->check_reagents Yes check_storage Review enzyme storage and handling check_enzyme->check_storage No check_activator Is NAG present? (for CPS I) check_reagents->check_activator Yes optimize_substrate Systematically vary substrate concentrations (ATP, Bicarbonate, Glutamine/Ammonia) check_activator->optimize_substrate Yes check_inhibitors Check for potential inhibitors (e.g., UMP/UTP contamination) optimize_substrate->check_inhibitors optimize_conditions Optimize pH and buffer conditions check_inhibitors->optimize_conditions solution Improved CPS Activity optimize_conditions->solution add_stabilizers Add stabilizers (e.g., Glycerol, DTT) check_storage->add_stabilizers add_stabilizers->solution

Caption: Logical flow for troubleshooting low this compound synthetase activity.

Allosteric_Regulation Allosteric Regulation of E. coli CPS cluster_substrates Substrates cluster_effectors Allosteric Effectors CPS This compound Synthetase (CPS) Product This compound CPS->Product ATP 2 ATP ATP->CPS Bicarbonate HCO₃⁻ Bicarbonate->CPS Glutamine Glutamine Glutamine->CPS Ornithine Ornithine Ornithine->CPS + IMP IMP IMP->CPS + UMP UMP UMP->CPS -

Caption: Allosteric regulation of E. coli this compound synthetase.

References

addressing substrate channeling in carbamoyl phosphate synthetase studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying carbamoyl (B1232498) phosphate (B84403) synthetase (CPS). This resource provides troubleshooting guidance and answers to frequently asked questions related to investigating substrate channeling in this complex enzyme.

Frequently Asked Questions (FAQs)

Q1: What is substrate channeling in carbamoyl phosphate synthetase?

A1: this compound synthetase (CPS) is a multi-subunit enzyme that catalyzes the formation of this compound from glutamine, bicarbonate, and two molecules of ATP.[1][2][3][4] The synthesis involves three separate active sites spread across a large protein structure.[3][5][6] Substrate channeling is the process by which the unstable reaction intermediates, ammonia (B1221849) and carbamate (B1207046), are transferred between these active sites through an internal molecular tunnel, which is approximately 96-100 Å long.[4][5][7][8][9] This tunnel protects the labile intermediates from the aqueous solvent and ensures they are efficiently delivered to the next active site in the reaction sequence.[9][10]

Q2: Why are my kinetic assays showing inconsistent results or low enzyme activity?

A2: Inconsistent kinetic results with CPS can arise from several factors:

  • Substrate Stability: The substrates, particularly bicarbonate and ATP, can be unstable. Ensure fresh solutions are used. Bicarbonate solutions should be prepared fresh to maintain the correct concentration of the active HCO3- species.

  • Enzyme Integrity: CPS is a large, complex enzyme.[1] Its activity is highly dependent on its quaternary structure. Ensure that purification and storage conditions maintain the enzyme's integrity. The presence of allosteric effectors like ornithine (an activator) and UMP (an inhibitor) can also significantly impact activity.[9][11]

  • Assay Coupling: Many CPS assays are coupled to other enzymes, such as ornithine transcarbamoylase (OTC) to measure this compound production via citrulline formation.[12][13] The activity and concentration of the coupling enzyme can be rate-limiting and affect the observed CPS activity.

  • Allosteric Regulation: CPS activity is tightly regulated by allosteric effectors.[9] For instance, UMP is an inhibitor, while ornithine and IMP are activators that can counteract UMP inhibition.[9] The presence or absence of these regulators in your assay will significantly alter the enzyme's kinetic properties.

Q3: How can I provide evidence for substrate channeling in my CPS experiments?

A3: Demonstrating substrate channeling typically involves a combination of kinetic, isotopic, and structural approaches:

  • Kinetic Analysis: Pre-steady-state kinetic studies can show that the rate of formation of the final product is faster than the rate of release and rebinding of the intermediate, which is indicative of channeling.[10] Comparing the utilization of endogenously generated versus exogenously added intermediates can also provide evidence for channeling.[14]

  • Isotope Labeling Studies: Using isotopically labeled substrates (e.g., ¹⁵N-glutamine or ¹³C-bicarbonate) is a powerful method.[10][15][16] By tracking the incorporation of the label into the final product in the presence and absence of a large pool of unlabeled intermediate, you can demonstrate that the enzyme preferentially uses the internally generated intermediate.[10][14]

  • Site-Directed Mutagenesis: Introducing mutations in the proposed substrate tunnel can disrupt channeling.[10][12] Observing a decrease in the overall reaction rate without a proportional decrease in the partial reactions of the individual active sites can indicate impaired channeling.[10]

Q4: What causes the uncoupling of the glutaminase (B10826351) and synthetase activities?

A4: The hydrolysis of glutamine in the small subunit is coupled to the synthetase reactions in the large subunit.[5][10] Uncoupling can occur due to:

  • Mutations: Alterations in the allosteric network or the substrate tunnel can disrupt the communication between the active sites.[10]

  • Absence of Substrates for the Synthetase Domain: The formation of carboxy phosphate from ATP and bicarbonate in the large subunit is thought to trigger a conformational change that accelerates glutamine hydrolysis in the small subunit.[10][11] In the absence of ATP and bicarbonate, the glutaminase activity is significantly lower.

  • Inhibitors: Binding of inhibitors to the synthetase domains can prevent the necessary conformational changes, leading to a reduction in glutamine hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Overall Reaction
Possible Cause Troubleshooting Step
Degradation of Unstable Intermediates Confirm the integrity of the substrate tunnel. Run experiments in the presence of scavengers for the intermediates to see if product yield is further reduced.
Impaired Allosteric Activation Ensure that all necessary allosteric activators (e.g., ornithine for some CPS types) are present in the reaction mixture at optimal concentrations.[11]
Suboptimal pH or Temperature Verify that the assay conditions are optimal for your specific CPS isozyme. Perform pH and temperature titration curves if necessary.
Incorrect ATP:Mg²⁺ Ratio The active form of ATP is MgATP. Ensure that the concentration of Mg²⁺ is sufficient to chelate the ATP. An excess of free ATP or Mg²⁺ can be inhibitory.
Issue 2: Discrepancy Between Partial Reaction Rates and the Overall Reaction Rate
Possible Cause Troubleshooting Step
Disrupted Substrate Channeling This is a classic sign of a channeling defect. Consider site-directed mutagenesis of residues lining the tunnel to confirm their role.[12]
Rate-Limiting Step has Shifted A mutation or inhibitor may have altered the rate-limiting step of the overall reaction. Conduct pre-steady-state kinetics to identify the new rate-limiting step.[10]
Assay Artifacts for Partial Reactions Ensure that the assays for the partial reactions (e.g., glutaminase activity or bicarbonate-dependent ATPase) are not subject to artifacts and accurately reflect the activity of the respective domains.[11]

Quantitative Data Summary

Parameter Organism/Enzyme Value Conditions Reference
Substrate Tunnel Length E. coli CPS~96-100 Å-[4][5][7][8][9]
Distance Between Active Sites E. coli CPS~45 Å (Glutaminase to Carboxyphosphate)-[5]
Carbamate Tunnel Length E. coli CPS~40 Å-[12]
Apparent Km for this compound (OCT in situ) Permeabilized Rat Liver Mitochondria8 times higher than soluble enzyme-[14]
Apparent Km for Ornithine (OCT in situ) Permeabilized Rat Liver Mitochondria2 times higher than soluble enzyme-[14]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Overall CPS Activity

This assay measures the production of this compound by coupling its reaction with ornithine, catalyzed by ornithine transcarbamoylase (OTC), to produce citrulline. The rate of ADP formation is then measured by coupling it to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Materials:

  • HEPES buffer (50 mM, pH 7.6)

  • MgCl₂ (20 mM)

  • KCl (100 mM)

  • KHCO₃ (40 mM)

  • ATP (5.0 mM)

  • L-Glutamine (10 mM)

  • Ornithine (10 mM)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Ornithine Transcarbamoylase (OTC) (12 units)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Purified this compound Synthetase (CPS)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, KHCO₃, ATP, L-glutamine, ornithine, PEP, and NADH in a cuvette.

  • Add the coupling enzymes OTC, PK, and LDH to the mixture.

  • Initiate the reaction by adding the purified CPS enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the rate of this compound synthesis.[12]

Protocol 2: Isotope Labeling to Demonstrate Ammonia Channeling

This experiment uses ¹⁵N-labeled glutamine to trace the path of the ammonia intermediate.

Materials:

  • ¹⁵N-L-glutamine

  • ¹⁴N-Ammonium chloride (NH₄Cl)

  • All substrates and buffers for the CPS reaction as described in Protocol 1 (excluding the coupling system beyond OTC).

  • Quenching solution (e.g., perchloric acid)

  • HPLC-MS system for product analysis

Procedure:

  • Set up two parallel reactions.

  • Reaction A (Control): Initiate the CPS reaction with ¹⁵N-L-glutamine as the nitrogen source.

  • Reaction B (Competition): Initiate the CPS reaction with ¹⁵N-L-glutamine in the presence of a large molar excess of ¹⁴N-NH₄Cl in the bulk solution.

  • Allow the reactions to proceed for a defined time period and then quench them.

  • Analyze the resulting this compound (or a stable derivative like citrulline) by HPLC-MS to determine the isotopic composition of the nitrogen atom.

  • Interpretation: If CPS preferentially uses the channeled ammonia, the this compound produced in Reaction B will still be predominantly ¹⁵N-labeled, despite the high concentration of ¹⁴N-ammonia in the surrounding solution.[10] This indicates that the ammonia generated from glutamine did not equilibrate with the external ammonia pool.

Visualizations

CPS_Signaling_Pathway cluster_small_subunit Small Subunit cluster_large_subunit Large Subunit Glutamine Glutamine ActiveSite1 Active Site 1 (Glutaminase) Glutamine->ActiveSite1 Glutamate Glutamate ActiveSite1->Glutamate Ammonia Ammonia ActiveSite1->Ammonia  Ammonia Tunnel Bicarbonate Bicarbonate ActiveSite2 Active Site 2 (Carboxyphosphate Synthesis) Bicarbonate->ActiveSite2 ATP1 ATP ATP1->ActiveSite2 ADP1 ADP Pi Pi ActiveSite2->ADP1 ActiveSite2->Pi CarboxyP Carboxy Phosphate Carbamate Carbamate ActiveSite2->Carbamate  Carbamate Tunnel ATP2 ATP ActiveSite3 Active Site 3 (this compound Synthesis) ATP2->ActiveSite3 ADP2 ADP ActiveSite3->ADP2 CarbamoylP Carbamoyl Phosphate ActiveSite3->CarbamoylP Ammonia->ActiveSite2 Carbamate->ActiveSite3

Caption: The reaction pathway of this compound Synthetase.

Experimental_Workflow Start Hypothesis: CPS uses substrate channeling Kinetic Kinetic Assays (Steady-State & Pre-Steady-State) Start->Kinetic Isotope Isotope Labeling Studies (e.g., 15N-Gln) Start->Isotope Mutagenesis Site-Directed Mutagenesis (Tunnel Residues) Start->Mutagenesis Kinetic_Results Results: Compare overall vs. partial reaction rates Kinetic->Kinetic_Results Isotope_Results Results: Trace isotope incorporation Isotope->Isotope_Results Mutagenesis_Results Results: Assess impact on channeling efficiency Mutagenesis->Mutagenesis_Results Conclusion Conclusion: Evidence for or against channeling Kinetic_Results->Conclusion Isotope_Results->Conclusion Mutagenesis_Results->Conclusion

Caption: Workflow for investigating substrate channeling in CPS.

Logical_Relationship Channeling Intact Substrate Channel Protection Protection of Labile Intermediates Channeling->Protection Leads to NoChanneling Disrupted Substrate Channel (e.g., by mutation) Loss Loss of Intermediates to Solvent NoChanneling->Loss Leads to Efficient Efficient Overall Reaction Inefficient Inefficient Overall Reaction Protection->Efficient Results in Loss->Inefficient Results in

Caption: Logical relationship of substrate channeling to reaction efficiency.

References

Technical Support Center: The Impact of Cryoprotectants on Carbamoyl Phosphate Synthetase I (CPS-I) Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of cryoprotectants on Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS-I) activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Carbamoyl Phosphate Synthetase I (CPS-I)?

A1: this compound Synthetase I is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle.[1] Its primary function is to convert ammonia (B1221849) and bicarbonate into this compound, a key metabolic intermediate for the detoxification of ammonia in the liver.[1]

Q2: Why is the activation of CPS-I a critical area of study?

A2: CPS-I activity is tightly regulated, and its dysfunction can lead to hyperammonemia, a life-threatening condition.[2][3] Understanding the mechanisms of CPS-I activation is vital for developing therapeutic strategies for urea cycle disorders and for preserving liver function in various experimental and clinical settings.

Q3: How do cryoprotectants affect CPS-I activation?

A3: Cryoprotectants can activate CPS-I, even in the absence of its natural allosteric activator, N-acetyl-L-glutamate (NAG). This activation is thought to be due to conformational changes in the enzyme induced by the cryoprotectant, which mimic the activating effect of NAG. The specific effects can vary depending on the cryoprotectant and its concentration.

Q4: What are some common cryoprotectants studied in relation to CPS-I?

A4: Common cryoprotectants that have been investigated for their effects on enzymes include glycerol, dimethyl sulfoxide (B87167) (DMSO), propylene (B89431) glycol, urea, and various sugars like glucose and trehalose.

Q5: Are there any known inhibitory effects of cryoprotectants on CPS-I?

A5: Yes, while some cryoprotectants can activate CPS-I at certain concentrations, they can also have inhibitory effects, particularly at higher concentrations. This can be due to factors such as increased viscosity of the solution, which can limit substrate diffusion, or direct interactions with the enzyme that lead to denaturation or altered conformation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no CPS-I activity detected 1. Inactive Enzyme: Improper storage or handling of the enzyme preparation. 2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations. 3. Inhibitory Contaminants: Presence of inhibitors in the enzyme preparation or assay reagents. 4. Cryoprotectant Inhibition: The concentration of the cryoprotectant may be in an inhibitory range.1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Perform a control experiment with a known activator (N-acetyl-L-glutamate) to verify enzyme activity. 2. Optimize the assay conditions. The optimal pH for CPS-I is typically around 7.8-8.0. Ensure all substrate concentrations are at saturating levels unless performing kinetic studies. 3. Use high-purity reagents and water. Dialyze or desalt the enzyme preparation if contaminants are suspected. 4. Perform a dose-response curve to determine the optimal concentration of the cryoprotectant for activation.
High background signal in the colorimetric assay 1. Contamination of Reagents: Contamination of assay reagents with ammonia or phosphate. 2. Spontaneous Decomposition of this compound: this compound is unstable and can spontaneously hydrolyze.1. Use fresh, high-purity reagents. Prepare fresh buffers for each experiment. 2. Perform the colorimetric detection step immediately after the enzyme reaction is stopped. Run a blank reaction without the enzyme to determine the level of spontaneous decomposition.
Inconsistent or variable results between replicates 1. Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or reagents. 2. Temperature Fluctuations: Inconsistent temperature control during the incubation. 3. Viscosity Effects: High concentrations of cryoprotectants can increase the viscosity of the solution, leading to mixing and pipetting inconsistencies.1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations. 2. Use a water bath or incubator with precise temperature control. Pre-warm all solutions to the assay temperature. 3. When working with viscous solutions, use positive displacement pipettes or reverse pipetting techniques for better accuracy. Ensure thorough mixing of the reaction components.
Precipitation observed in the reaction mixture 1. Low Solubility of Reagents: Poor solubility of substrates or cryoprotectants at the concentrations used. 2. Protein Aggregation: The cryoprotectant may be causing the enzyme to aggregate and precipitate.1. Ensure all components are fully dissolved before starting the reaction. You may need to gently warm the solutions. 2. Test a range of cryoprotectant concentrations. Some cryoprotectants can have a denaturing effect at high concentrations. Consider using a different cryoprotectant.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effect of cryoprotectants on CPS-I activity. It is important to note that comprehensive kinetic data for a wide range of cryoprotectants on mammalian CPS-I is limited in the published literature. The data below is derived from a study on CPS1 from the freeze-tolerant wood frog (Rana sylvatica).

CryoprotectantEnzyme SourceEffect on Kinetic ParameterFold ChangeReference
UreaWood Frog Liver--[4]
Glucose (400 mM)Wood Frog LiverIncreased affinity for ATP1.30[4]
Glucose (400 mM)Wood Frog LiverIncreased affinity for N-acetylglutamate1.24[4]

Note: The study on wood frog CPS1 also found that the enzyme from freeze-exposed frogs had a 1.26-fold higher affinity for ammonium.[4]

Experimental Protocols

Protocol: Colorimetric Assay for this compound Synthetase I Activity

This protocol is adapted from a rapid colorimetric assay and is suitable for measuring CPS-I activity in the presence of various cryoprotectants. The principle of the assay is the measurement of this compound produced, which is converted to a colored product.

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • ATP solution (100 mM)

  • MgCl2 solution (1 M)

  • NH4Cl solution (1 M)

  • KHCO3 solution (1 M)

  • N-acetyl-L-glutamate (NAG) solution (100 mM) - for positive control

  • Ornithine Transcarbamylase (OTC) - coupling enzyme

  • L-Ornithine solution (100 mM)

  • Antipyrine/Diacetylmonoxime reagent

  • Sulfuric acid-phosphoric acid mixture

  • CPS-I enzyme preparation (e.g., isolated from rat liver mitochondria)

  • Cryoprotectant solutions (e.g., Glycerol, DMSO, Propylene Glycol) at various concentrations

  • Trichloroacetic acid (TCA) solution (10%)

  • Microplate reader

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a master mix containing all the reaction components except the enzyme and the cryoprotectant. A typical reaction mixture (final volume 200 µL) contains:

      • 50 mM Tris-HCl (pH 8.0)

      • 10 mM ATP

      • 20 mM MgCl2

      • 50 mM NH4Cl

      • 50 mM KHCO3

      • 5 mM L-Ornithine

      • 5 units of OTC

    • For the positive control, add 1 mM NAG to the reaction mixture.

    • For the experimental samples, add the desired concentration of the cryoprotectant. Prepare a series of dilutions to test a range of concentrations.

    • Prepare a blank for each condition that contains all components except the CPS-I enzyme.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the CPS-I enzyme preparation to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction:

    • Stop the reaction by adding 100 µL of 10% TCA to each well.

    • Centrifuge the plate to pellet the precipitated protein.

  • Colorimetric Detection of Citrulline:

    • Transfer 100 µL of the supernatant to a new microplate.

    • Add 150 µL of the Antipyrine/Diacetylmonoxime reagent to each well.

    • Add 50 µL of the Sulfuric acid-phosphoric acid mixture to each well.

    • Incubate the plate at 60°C for 15-20 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of CPS-I Activity:

    • Subtract the absorbance of the blank from the absorbance of the corresponding sample.

    • Use a standard curve of known citrulline concentrations to determine the amount of citrulline produced.

    • Calculate the specific activity of CPS-I (e.g., in µmol of citrulline produced per minute per mg of protein).

Mandatory Visualizations

Urea_Cycle_Pathway cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol Ammonia Ammonia (NH₃) CPSI This compound Synthetase I (CPS-I) Ammonia->CPSI Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPSI ATP1 2 ATP ATP1->CPSI ADP1 2 ADP + Pi CPSI->ADP1 Carbamoyl_Phosphate This compound CPSI->Carbamoyl_Phosphate NAG (Activator) OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS AMP AMP + PPi ASS->AMP Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport Cryoprotectants Cryoprotectants (e.g., Glycerol, DMSO) Cryoprotectants->CPSI Activates

Caption: The Urea Cycle Pathway highlighting the role of CPS-I and the activating effect of cryoprotectants.

Experimental_Workflow A Prepare Reaction Mixture (Substrates, Buffers, Coupling Enzyme) B Add Cryoprotectant (Test Concentrations) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add CPS-I Enzyme) C->D E Incubate at 37°C D->E F Stop Reaction (Add 10% TCA) E->F G Centrifuge and Collect Supernatant F->G H Colorimetric Detection (Add Reagents and Incubate) G->H I Measure Absorbance (490 nm) H->I J Calculate CPS-I Activity I->J

Caption: Experimental workflow for the colorimetric assay of CPS-I activity in the presence of cryoprotectants.

Troubleshooting_Flow start Problem: Inconsistent or No CPS-I Activity q1 Is the positive control (with NAG) working? start->q1 a1_yes Check Cryoprotectant Concentration and Purity q1->a1_yes Yes a1_no Check Enzyme Activity and Assay Conditions q1->a1_no No q3 Is there high background in the blank? a1_yes->q3 q2 Are assay conditions (pH, temp, substrates) optimal? a1_no->q2 a2_yes Check for Inhibitors in Enzyme Prep/Reagents q2->a2_yes Yes a2_no Optimize Assay Conditions q2->a2_no No a3_yes Check Reagent Purity and this compound Stability q3->a3_yes Yes a3_no Check Pipetting and Mixing for Viscosity Effects q3->a3_no No

Caption: A logical troubleshooting flow for common issues encountered during CPS-I activity assays with cryoprotectants.

References

Validation & Comparative

A Researcher's Guide to Carbamoyl Phosphate Quantification: A Comparative Analysis of Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and drug discovery, the accurate quantification of carbamoyl (B1232498) phosphate (B84403) (CP) is paramount. This guide provides a comprehensive comparison of current assay methodologies for CP quantification, offering insights into their principles, performance, and protocols to aid in the selection of the most suitable method for your research needs. Furthermore, we present a validation framework for a hypothetical new assay, underscoring the critical parameters for establishing a robust and reliable quantification method.

Carbamoyl phosphate is a key intermediate in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. Dysregulation of its metabolism is implicated in several genetic disorders.[1] Consequently, the ability to precisely measure CP levels is crucial for both basic research and the development of therapeutic interventions. This guide will delve into the established methods for CP quantification, namely colorimetric, fluorimetric, and enzymatic assays, alongside a discussion of High-Performance Liquid Chromatography (HPLC) as a powerful separation and quantification technique.

Comparison of this compound Quantification Assays

The choice of assay for this compound quantification depends on several factors, including the required sensitivity, the sample matrix, available equipment, and the desired throughput. Below is a summary of the performance characteristics of the most common methods.

Assay MethodPrincipleLimit of Detection (LOD)Dynamic RangeSpecificity/InterferenceThroughput
New Assay (Hypothetical) Direct enzymatic conversion of CP to a novel chromophore0.5 µM1 - 100 µMHigh specificity against ATP, GTP, and other phosphatesHigh
Colorimetric (Diacetylmonoxime) Indirectly measures citrulline, a product of the reaction between CP and ornithine.~10 nmol10 - 200 nmolPotential interference from other urea cycle intermediates.Medium
Fluorimetric (Enzyme-coupled) Coupled enzymatic reactions leading to the production of a fluorescent product (e.g., NADPH).[2][3]~1 µM1 - 50 µMPotential interference from endogenous enzymes or substrates in the sample.[4]Medium to High
Enzymatic (OTC-coupled) Measures the formation of citrulline from CP and ornithine, catalyzed by ornithine transcarbamoylase (OTC).[5]Variable, dependent on detection method for citrullineDependent on detection methodGenerally high specificity due to the enzyme.Medium
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.[6][7]~0.8 µM for related phosphate compounds2.5 - 50 µg/mL for related compoundsHigh specificity due to chromatographic separation.Low to Medium
Indirect (Malachite Green) Measures inorganic phosphate released from CP after enzymatic or chemical hydrolysis.[8][9][10][11][12][13]~0.1 nmol (for inorganic phosphate)[14][15]0.001 - 1 mM (for inorganic phosphate)[14]Interference from free phosphate in the sample.High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these assays.

New Assay for this compound Quantification (Hypothetical Protocol)

This protocol describes a hypothetical novel assay with improved performance characteristics.

Principle: The assay is based on the enzymatic conversion of this compound by a specific this compound transferase to produce a novel, stable chromophore that absorbs light at 550 nm.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgCl2

  • CP Standard: 1 mM this compound

  • Enzyme Mix: this compound Transferase (1 U/mL), Chromogen Substrate (5 mM)

  • Stop Solution: 0.5 M Citric Acid

Procedure:

  • Prepare a standard curve of this compound (0-100 µM) in the assay buffer.

  • Add 50 µL of standard or sample to a 96-well plate.

  • Add 50 µL of the Enzyme Mix to each well.

  • Incubate at 37°C for 30 minutes.

  • Add 25 µL of Stop Solution to each well.

  • Read the absorbance at 550 nm using a microplate reader.

Colorimetric Assay (Diacetylmonoxime Method)

This method indirectly quantifies this compound by measuring the product of its reaction with ornithine.

Principle: this compound reacts with ornithine in the presence of ornithine transcarbamoylase (OTC) to form citrulline. Citrulline is then quantified colorimetrically using diacetylmonoxime.[5]

Reagents:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Ornithine Solution: 50 mM

  • Ornithine Transcarbamoylase (OTC): 10 U/mL

  • Color Reagent A: Diacetylmonoxime (0.5% w/v) in 5% acetic acid

  • Color Reagent B: Thiosemicarbazide (0.2% w/v) in 10% H2SO4

Procedure:

  • Mix 100 µL of sample or standard with 50 µL of ornithine solution and 10 µL of OTC.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of a 1:1 mixture of Color Reagent A and B.

  • Boil for 5 minutes.

  • Cool to room temperature and read the absorbance at 530 nm.

Fluorimetric Assay (Enzyme-Coupled)

This assay couples the formation of ATP from this compound to a fluorescent readout.[2][3]

Principle: Carbamate kinase catalyzes the formation of ATP from this compound and ADP. The newly synthesized ATP is then used in a series of coupled enzymatic reactions that result in the production of a fluorescent molecule, such as NADPH or resorufin.[2][3]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • ADP Solution: 10 mM

  • Carbamate Kinase: 5 U/mL

  • Coupled Enzyme Mix (e.g., containing hexokinase and glucose-6-phosphate dehydrogenase)

  • NADP+ Solution: 10 mM

  • Glucose Solution: 100 mM

Procedure:

  • In a 96-well black plate, add 50 µL of sample or standard.

  • Add 20 µL of ADP solution, 10 µL of NADP+ solution, and 10 µL of glucose solution.

  • Add 10 µL of the Coupled Enzyme Mix.

  • Initiate the reaction by adding 10 µL of Carbamate Kinase.

  • Incubate at 37°C, protecting from light.

  • Measure the increase in fluorescence (Excitation/Emission ~340/460 nm for NADPH) over time.

HPLC-UV Assay

This method provides high specificity by separating this compound from other sample components before quantification.

Principle: this compound is separated from other analytes in the sample by reverse-phase ion-pairing high-performance liquid chromatography and detected by its ultraviolet absorbance.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide, 10 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: Acetonitrile

Procedure:

  • Prepare samples and standards in the mobile phase A.

  • Inject 20 µL of the sample onto the HPLC column.

  • Elute with a gradient of mobile phase B (e.g., 5-30% over 15 minutes).

  • Monitor the absorbance at 210 nm.

  • Quantify this compound by comparing the peak area to a standard curve.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Urea_Cycle CP This compound Citrulline Citrulline CP->Citrulline Ornithine Transcarbamoylase Ornithine Ornithine Ornithine->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Argininosuccinate Synthetase Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Argininosuccinate Lyase Arginine->Ornithine Urea Urea Arginine->Urea Arginase

Caption: The Urea Cycle Pathway.

Assay_Validation_Workflow Start Assay Development & Optimization Precision Precision (Repeatability & Intermediate) Start->Precision Accuracy Accuracy (Spike & Recovery) Start->Accuracy Linearity Linearity & Range Start->Linearity Specificity Specificity & Selectivity (Interference Testing) Start->Specificity LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Start->LOD_LOQ Robustness Robustness (Method Variations) Precision->Robustness Accuracy->Robustness Linearity->Robustness Specificity->Robustness LOD_LOQ->Robustness Documentation Documentation & Standard Operating Procedure (SOP) Robustness->Documentation

References

A Comparative Guide to the Kinetic Properties of Carbamoyl Phosphate Synthetase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a crucial enzyme family responsible for the synthesis of carbamoyl phosphate, a key metabolite in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1][2] Understanding the kinetic properties and regulatory mechanisms of the different CPS isoforms is essential for research in metabolic diseases, oncology, and drug development. This guide provides a detailed comparison of the three main CPS isoforms—CPS I, CPS II, and CPS III—supported by available experimental data.

Kinetic Parameters of CPS Isoforms

The catalytic efficiency and substrate affinity of the CPS isoforms exhibit significant differences, reflecting their distinct physiological roles. The following table summarizes the key kinetic parameters for each isoform.

Kinetic ParameterCPS ICPS IICPS III
Location Mitochondria[3]Cytosol[3]Mitochondria (in fish)[1]
Nitrogen Source Ammonia[3]Glutamine[1]Glutamine[1]
Km for NH3/Glutamine ~13 µM (for NH3 in intact mitochondria)26 µM - 166 µM (for NH3, dependent on ATP concentration)Not available
Km for Bicarbonate Not available1.4 mMNot available
Km for ATP Not availableNot availableNot available
Vmax Not availableNot availableNot available
Allosteric Activators N-acetylglutamate (NAG)[3][4]ATP, PRPP[5]N-acetylglutamate (NAG)
Allosteric Inhibitors None knownUTP[5]Not available

Regulatory Mechanisms of CPS Isoforms

The activity of CPS isoforms is tightly controlled through allosteric regulation and post-translational modifications, allowing for rapid adaptation to cellular metabolic needs.

Allosteric Regulation

CPS I is critically dependent on the allosteric activator N-acetylglutamate (NAG) for its activity.[3][4] The synthesis of NAG itself is regulated by the enzyme N-acetylglutamate synthase (NAGS), which is in turn activated by arginine.[6][7] This establishes a feed-forward mechanism where high levels of amino acids (signaled by arginine) stimulate the urea cycle to dispose of excess nitrogen.

CPS II , the rate-limiting enzyme in de novo pyrimidine synthesis, is subject to feedback inhibition by the end-product of the pathway, uridine triphosphate (UTP) .[5] Conversely, it is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) , a substrate for a later step in the pathway, and ATP .[5] This ensures that pyrimidine synthesis is coordinated with the availability of precursors and the overall energy state of the cell.

CPS III , found in fish, shares a similar allosteric activation by NAG with CPS I, highlighting their evolutionary relationship.[8]

Post-Translational Modification of CPS II

In addition to allosteric regulation, mammalian CPS II activity is modulated by phosphorylation. The mitogen-activated protein (MAP) kinase cascade can phosphorylate CPS II, leading to a decrease in its sensitivity to feedback inhibition by UTP and an increase in its sensitivity to activation by PRPP.[5] This links pyrimidine biosynthesis to growth factor signaling, ensuring an adequate supply of nucleotides for DNA replication during cell proliferation.

Signaling Pathways and Regulatory Logic

The following diagrams illustrate the key regulatory pathways governing the activity of CPS I and CPS II.

CPS1_Regulation cluster_upstream Upstream Signals cluster_nags NAG Synthesis cluster_cps1 Urea Cycle Initiation High Amino Acids High Amino Acids Arginine Arginine High Amino Acids->Arginine increase NAGS N-acetylglutamate synthase (NAGS) Arginine->NAGS activates NAG N-acetylglutamate (NAG) NAGS->NAG produces Glutamate Glutamate Glutamate->NAGS Acetyl-CoA Acetyl-CoA Acetyl-CoA->NAGS CPS1 CPS I NAG->CPS1 activates Carbamoyl\nPhosphate Carbamoyl Phosphate CPS1->Carbamoyl\nPhosphate synthesizes

Regulation of this compound Synthetase I (CPS I) activity.

CPS2_Regulation cluster_growth_signal Growth Factor Signaling cluster_allosteric Allosteric Regulation cluster_cps2 Pyrimidine Biosynthesis Growth Factors Growth Factors Receptor Tyrosine\nKinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine\nKinase activate MAPK_cascade MAP Kinase Cascade Receptor Tyrosine\nKinase->MAPK_cascade activates CPS2 CPS II MAPK_cascade->CPS2 phosphorylates PRPP PRPP PRPP->CPS2 activates ATP ATP ATP->CPS2 activates UTP UTP UTP->CPS2 inhibits Carbamoyl\nPhosphate Carbamoyl Phosphate UTP->Carbamoyl\nPhosphate leads to CPS2->Carbamoyl\nPhosphate synthesizes Carbamoyl\nPhosphate->UTP ...

Regulation of this compound Synthetase II (CPS II) activity.

Experimental Protocols

Accurate determination of CPS kinetic properties relies on robust experimental assays. Below are the principles of two commonly employed methods.

Coupled Enzyme Assay for CPS Activity

This is a continuous spectrophotometric assay that measures the rate of this compound production indirectly.

Principle: The this compound produced by CPS is used as a substrate by ornithine transcarbamoylase (OTC) to produce citrulline. The formation of citrulline is then quantified colorimetrically.

Workflow Diagram:

Coupled_Assay_Workflow cluster_reaction Reaction Mixture cluster_process Assay Process CPS_Source Enzyme Source (e.g., cell lysate, purified enzyme) Incubation Incubate at optimal temperature CPS_Source->Incubation Substrates Substrates (NH3/Gln, HCO3-, ATP) Substrates->Incubation OTC Ornithine Transcarbamoylase (OTC) OTC->Incubation Ornithine Ornithine Ornithine->Incubation Colorimetric_Reaction Add colorimetric reagents (e.g., diacetylmonoxime) Incubation->Colorimetric_Reaction Stop reaction & Measurement Measure absorbance (spectrophotometer) Colorimetric_Reaction->Measurement

Workflow for the coupled enzyme assay of CPS activity.
Colorimetric Assay for CPS I Activity

This method directly measures the amount of this compound produced.

Principle: this compound is chemically converted to hydroxyurea (B1673989) by hydroxylamine (B1172632). The resulting hydroxyurea is then quantified colorimetrically.[9]

Detailed Protocol:

  • Reaction Setup: Prepare a reaction mixture containing buffer, substrates (ammonia, bicarbonate, ATP), cofactors (Mg²⁺), and the CPS I enzyme source.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.

  • Reaction Termination and Conversion: Stop the reaction and add hydroxylamine to convert the this compound to hydroxyurea.

  • Color Development: Add colorimetric reagents to the mixture to develop a colored product with hydroxyurea.

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.

  • Quantification: Determine the concentration of this compound produced by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Conclusion

The isoforms of this compound synthetase exhibit distinct kinetic properties and are subject to different regulatory mechanisms that reflect their specialized roles in metabolism. CPS I is a key enzyme in the urea cycle, primarily regulated by the availability of nitrogenous waste, while CPS II is a critical control point in pyrimidine biosynthesis, responsive to both allosteric effectors and growth factor signaling. CPS III represents an evolutionary link between the two, adapted to the specific metabolic needs of aquatic organisms. A thorough understanding of these differences is paramount for developing targeted therapeutic strategies for a range of human diseases.

References

Immunological Cross-Reactivity of Carbamoyl Phosphate Synthetases I, II, and III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the immunological distinctions and similarities between the three isoforms of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS), crucial enzymes in nitrogen metabolism. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their cross-reactivity, supported by experimental data and detailed protocols.

Carbamoyl phosphate synthetases (CPS) are a family of essential enzymes that catalyze the formation of this compound, a key intermediate in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle. The three known isoforms, CPS I, CPS II, and CPS III, are located in different cellular compartments and fulfill distinct metabolic roles. Understanding their immunological relationship is critical for the development of specific diagnostic and therapeutic tools. This guide summarizes the existing data on the immunological cross-reactivity of these isoforms.

Summary of Immunological Cross-Reactivity

Studies utilizing immunoblotting techniques have demonstrated immunological cross-reactivity among the three this compound synthetase isoforms, indicating shared structural homologies. The most significant cross-reactivity is observed between CPS I and CPS III.

A seminal study by Devaney and Powers-Lee (1984) investigated the immunological relationship between the CPS isoforms using an immunoblot assay with antiserum raised against rat liver CPS I.[1] The findings of this study form the basis of our current understanding and are summarized in the table below.

Antigen SourceIsoformCross-Reactivity with Anti-Rat CPS I Antiserum
Rat LiverCPS IStrong
SV40-transformed baby hamster kidney cellsCPS IIWeak
Spiny dogfish liverCPS IIIStrong
Largemouth bass liverCPS IIIStrong
Escherichia coliCPSWeak

Table 1: Qualitative summary of the immunological cross-reactivity between CPS I, II, and III based on the findings of Devaney and Powers-Lee (1984). The intensity of the cross-reaction was determined by immunoblot analysis.

These findings suggest a significant degree of structural similarity, particularly between the mitochondrial CPS I and the fish liver CPS III, which is also a mitochondrial enzyme involved in the urea cycle in some aquatic species.[1][2] The weaker cross-reactivity observed with the cytosolic CPS II, which is involved in pyrimidine (B1678525) biosynthesis, and the bacterial CPS, points to more distant structural relationships.[1][3]

Experimental Protocols

The following is a detailed description of the immunoblotting protocol adapted from the methodologies that would be used in such a comparative study. This protocol is intended to provide a framework for designing and executing similar experiments.

Immunoblotting Protocol for Assessing CPS Isoform Cross-Reactivity

1. Sample Preparation:

  • Isolate mitochondria from rat liver (for CPS I) and spiny dogfish or largemouth bass liver (for CPS III) through differential centrifugation.

  • Prepare cell lysates from SV40-transformed baby hamster kidney cells (for CPS II) and Escherichia coli.

  • Determine the protein concentration of all samples using a standard protein assay, such as the Bradford or BCA assay.

2. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of total protein (e.g., 20-30 µg) from each sample into the wells of a 7.5% SDS-polyacrylamide gel.

  • Include a pre-stained molecular weight marker to monitor protein separation.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

3. Electrophoretic Transfer:

  • Equilibrate the gel and a polyvinylidene difluoride (PVDF) or nitrocellulose membrane in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in a wet or semi-dry transfer apparatus.

  • Transfer conditions can be, for example, 100 V for 1 hour at 4°C.

4. Immunodetection:

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-rat CPS I serum) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution of the primary antibody should be determined empirically.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as described above.

5. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.

  • Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands.

6. Densitometric Analysis (for Quantitative Comparison):

  • Capture the image of the immunoblot.

  • Use image analysis software (e.g., ImageJ) to measure the intensity of the bands corresponding to the CPS isoforms.

  • Normalize the band intensity of the cross-reacting isoforms to the band intensity of the primary antigen (CPS I) to obtain a semi-quantitative measure of cross-reactivity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the immunoblotting workflow used to determine the immunological cross-reactivity of the CPS isoforms.

Immunoblot_Workflow cluster_preparation Sample Preparation cluster_analysis Immunoblotting Analysis CPS_I CPS I (Rat Liver) SDS_PAGE SDS-PAGE CPS_I->SDS_PAGE CPS_II CPS II (Hamster Kidney Cells) CPS_II->SDS_PAGE CPS_III CPS III (Fish Liver) CPS_III->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Anti-CPS I) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Immunoblot Analysis of CPS Cross-Reactivity.

Signaling Pathways and Logical Relationships

The immunological cross-reactivity between CPS I, II, and III is a direct consequence of their evolutionary and structural relationships. The following diagram illustrates the logical flow from genetic information to immunological detection.

CPS_CrossReactivity_Logic cluster_genes Genetic Basis cluster_proteins Protein Structure cluster_epitopes Immunological Features cluster_detection Experimental Detection Gene_I CPS1 Gene Protein_I CPS I Protein Gene_I->Protein_I Gene_II CAD Gene (CPS II domain) Protein_II CPS II Protein Gene_II->Protein_II Gene_III CPS3 Gene Protein_III CPS III Protein Gene_III->Protein_III Epitopes_I Epitopes of CPS I Protein_I->Epitopes_I Shared_Epitopes_I_III Shared Epitopes (CPS I & III) Protein_I->Shared_Epitopes_I_III Shared_Epitopes_I_II Shared Epitopes (CPS I & II) Protein_I->Shared_Epitopes_I_II Protein_II->Shared_Epitopes_I_II Protein_III->Shared_Epitopes_I_III Detection_I Strong Detection of CPS I Epitopes_I->Detection_I Detection_III Strong Detection of CPS III Shared_Epitopes_I_III->Detection_III Detection_II Weak Detection of CPS II Shared_Epitopes_I_II->Detection_II Antibody Anti-CPS I Antibody Antibody->Epitopes_I Antibody->Shared_Epitopes_I_III Antibody->Shared_Epitopes_I_II

Caption: Logical Relationship of CPS Isoform Cross-Reactivity.

References

comparative analysis of carbamoyl phosphate metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Carbamoyl (B1232498) Phosphate (B84403) Metabolism Across Species

For Researchers, Scientists, and Drug Development Professionals

Carbamoyl phosphate is a critical metabolic intermediate, standing at the crossroads of pyrimidine (B1678525) biosynthesis and the urea (B33335) cycle or arginine biosynthesis. The enzyme responsible for its synthesis, this compound synthetase (CPS), exhibits remarkable diversity across different species in terms of its structure, regulation, and subcellular localization. This guide provides a detailed comparative analysis of this compound metabolism in humans, Escherichia coli, and plants, supported by experimental data to inform research and drug development efforts.

Overview of this compound Synthetases

Three main classes of this compound synthetases have been identified, each with distinct characteristics and metabolic roles:

  • CPS I: Found in the mitochondria of ureotelic vertebrates, this enzyme primarily utilizes ammonia (B1221849) as the nitrogen source and is a key enzyme in the urea cycle. It is allosterically activated by N-acetylglutamate (NAG).[1]

  • CPS II: Located in the cytosol of eukaryotes, this enzyme preferentially uses glutamine as the nitrogen donor and is the rate-limiting step in de novo pyrimidine biosynthesis. It is typically part of a multifunctional protein called CAD in mammals.[2][3]

  • CPS III: Found in some fish and invertebrates, this enzyme is similar to CPS II in its use of glutamine but is activated by NAG, similar to CPS I.

Prokaryotes, such as E. coli, generally possess a single CPS that participates in both arginine and pyrimidine biosynthesis.[2] This enzyme is a heterodimer composed of a small glutaminase (B10826351) subunit and a large synthetase subunit.[1]

Comparative Kinetic Properties of this compound Synthetases

The kinetic parameters of CPS enzymes highlight significant differences in their affinities for substrates across species. These differences reflect the distinct metabolic demands and regulatory strategies of each organism.

Species/EnzymeSubstrateK_m_/K_d_ (µM)Reference
Human (Rat Liver Mitochondria) Ammonia (for CPS I)~13 (in situ), ~38 (purified)[4]
ATP (for CPS I)K_d_ (ATPA) ≈ 200-700, K_d_ (ATPB) ≈ 10,000[5]
Human (Mammalian CPS II) Ammonia26 (at low ATP), 166 (at high ATP)[6]
Bicarbonate1400[6]
Glutamine (Rat Lymphocyte CPS II)~16[7]
Escherichia coli ATP (for protein synthesis)27[8]
Yeast (Saccharomyces cerevisiae) Glutamine500
Bicarbonate3000

Allosteric Regulation of this compound Synthetase Activity

The activity of CPS is tightly controlled by allosteric effectors that signal the metabolic state of the cell.

Species/EnzymeActivator(s)Inhibitor(s)Cellular CompartmentTypical ConcentrationReference
Human (CPS I) N-Acetylglutamate (NAG)-MitochondriaVaries with protein intake
Human (CPS II) ATP, PRPPUTPCytosolUTP: Varies with metabolic state[3][6]
Escherichia coli Ornithine, IMPUMPCytoplasmOrnithine: Varies with polyamine metabolism[9]
Plants (Pea Leaf) Ornithine, IMP, GMPUMP, UDP, UTPChloroplast-

Metabolic Pathways of this compound

The fate of this compound is highly dependent on the species and the subcellular compartment in which it is synthesized.

Human Metabolism

In humans, this compound metabolism is compartmentalized between the mitochondria and the cytosol.

  • Mitochondria: this compound produced by CPS I from ammonia enters the urea cycle by reacting with ornithine to form citrulline. This process is crucial for the detoxification of ammonia.

  • Cytosol: this compound synthesized by CPS II from glutamine is channeled into the de novo pyrimidine biosynthesis pathway , where it condenses with aspartate to form N-carbamoylaspartate.

Human_Carbamoyl_Phosphate_Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia CPS1 CPS I Ammonia->CPS1 Bicarbonate_M Bicarbonate Bicarbonate_M->CPS1 Carbamoyl_P_M This compound CPS1->Carbamoyl_P_M Citrulline Citrulline Carbamoyl_P_M->Citrulline Ornithine Ornithine Ornithine->Citrulline Urea_Cycle Urea Cycle Citrulline->Urea_Cycle Glutamine Glutamine CPS2 CPS II Glutamine->CPS2 Bicarbonate_C Bicarbonate Bicarbonate_C->CPS2 Carbamoyl_P_C This compound CPS2->Carbamoyl_P_C NC_Aspartate N-Carbamoylaspartate Carbamoyl_P_C->NC_Aspartate Aspartate Aspartate Aspartate->NC_Aspartate Pyrimidine_Synth Pyrimidine Biosynthesis NC_Aspartate->Pyrimidine_Synth

Fig 1. this compound metabolism in humans.
Escherichia coli Metabolism

E. coli possesses a single, cytosolic CPS that provides this compound for two major pathways:

  • Arginine Biosynthesis: this compound reacts with ornithine to form citrulline, a precursor for arginine synthesis.

  • Pyrimidine Biosynthesis: this compound condenses with aspartate to initiate the de novo synthesis of pyrimidines.

The single pool of this compound necessitates intricate regulation to balance the flux into these two essential pathways.

E_coli_Carbamoyl_Phosphate_Metabolism cluster_arginine Arginine Biosynthesis cluster_pyrimidine Pyrimidine Biosynthesis Glutamine Glutamine CPS CPS Glutamine->CPS Bicarbonate Bicarbonate Bicarbonate->CPS Carbamoyl_P This compound CPS->Carbamoyl_P Citrulline Citrulline Carbamoyl_P->Citrulline NC_Aspartate N-Carbamoylaspartate Carbamoyl_P->NC_Aspartate Ornithine Ornithine Ornithine->Citrulline Arginine Arginine Citrulline->Arginine Aspartate Aspartate Aspartate->NC_Aspartate Pyrimidines Pyrimidines NC_Aspartate->Pyrimidines

Fig 2. this compound metabolism in E. coli.
Plant Metabolism

In plants, this compound synthesis is primarily localized in the chloroplasts. The produced this compound serves as a precursor for both arginine and pyrimidine biosynthesis, similar to bacteria. The regulation of plant CPS involves feedback inhibition by pyrimidine nucleotides and activation by ornithine.

Plant_Carbamoyl_Phosphate_Metabolism cluster_chloroplast Chloroplast cluster_arginine_plant Arginine Biosynthesis cluster_pyrimidine_plant Pyrimidine Biosynthesis Glutamine Glutamine CPS CPS Glutamine->CPS Bicarbonate Bicarbonate Bicarbonate->CPS Carbamoyl_P This compound CPS->Carbamoyl_P Citrulline_P Citrulline Carbamoyl_P->Citrulline_P NC_Aspartate_P N-Carbamoylaspartate Carbamoyl_P->NC_Aspartate_P Ornithine_P Ornithine Ornithine_P->Citrulline_P Arginine_P Arginine Citrulline_P->Arginine_P Aspartate_P Aspartate Aspartate_P->NC_Aspartate_P Pyrimidines_P Pyrimidines NC_Aspartate_P->Pyrimidines_P

Fig 3. this compound metabolism in plants.

Experimental Protocols: Assay of this compound Synthetase Activity

A common method for determining CPS activity is a colorimetric assay that measures the amount of this compound produced.

Principle

This compound is chemically converted to hydroxyurea (B1673989) by hydroxylamine. The resulting hydroxyurea is then quantified colorimetrically. This method is sensitive and avoids the need for coupling enzymes.[10]

Reagents
  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 10 mM ATP, 100 mM NH₄Cl (or 20 mM L-glutamine), 50 mM KHCO₃.

  • Hydroxylamine Solution: 2 M Hydroxylamine-HCl, freshly prepared.

  • Color Reagent A: 1 volume of 4% (w/v) diacetyl monoxime in 5% acetic acid.

  • Color Reagent B: 2 volumes of 0.5% (w/v) thiosemicarbazide (B42300) in water.

  • Color Development Reagent: Mix 1 volume of Color Reagent A and 2 volumes of Color Reagent B just before use.

  • Standard: this compound solution of known concentration.

  • Enzyme Extract: Purified or partially purified CPS.

Procedure
  • Enzyme Reaction:

    • Pre-warm the assay buffer to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme extract to the assay buffer.

    • Incubate for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding an equal volume of 1 M HCl.

  • Conversion to Hydroxyurea:

    • Add 0.5 volumes of the Hydroxylamine Solution to the stopped reaction mixture.

    • Incubate at 60°C for 10 minutes.

  • Color Development:

    • Add 2 volumes of the Color Development Reagent.

    • Boil for 5 minutes.

    • Cool to room temperature.

  • Measurement:

    • Read the absorbance at 458 nm.

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the enzyme activity based on the amount of this compound produced per unit time.

CPS_Assay_Workflow Start Start Enzyme_Reaction 1. Enzyme Reaction (CPS, Substrates, Buffer) Start->Enzyme_Reaction Stop_Reaction 2. Stop Reaction (Add HCl) Enzyme_Reaction->Stop_Reaction Conversion 3. Conversion to Hydroxyurea (Add Hydroxylamine, Heat) Stop_Reaction->Conversion Color_Development 4. Color Development (Add Color Reagent, Boil) Conversion->Color_Development Measurement 5. Measure Absorbance (at 458 nm) Color_Development->Measurement Calculation 6. Calculate Activity (vs. Standard Curve) Measurement->Calculation End End Calculation->End

Fig 4. Workflow for the colorimetric assay of CPS activity.

Conclusion

The metabolism of this compound showcases a fascinating example of evolutionary divergence in metabolic pathways and their regulation. In humans, the compartmentalization of CPS isozymes allows for the independent regulation of the urea cycle and pyrimidine biosynthesis. In contrast, organisms like E. coli and plants utilize a single CPS, demanding a more integrated regulatory network to balance the metabolic fates of this key intermediate. Understanding these species-specific differences is paramount for researchers in fields ranging from metabolic engineering to the development of novel therapeutics targeting these essential pathways. The provided data and protocols offer a valuable resource for initiating and advancing such investigations.

References

Validating the Role of Specific Amino acid Residues in Carbamoyl Phosphate Synthetase Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a crucial enzyme in the biosynthesis of pyrimidines and arginine, as well as in the urea (B33335) cycle in vertebrates.[1][2] Its complex catalytic mechanism, involving the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, has been the subject of extensive research.[3][4] Understanding the precise role of individual amino acid residues in the catalytic and allosteric sites of CPS is paramount for the development of novel therapeutics targeting metabolic disorders and for protein engineering applications. This guide provides a comparative analysis of key amino acid residues in CPS, supported by experimental data from site-directed mutagenesis studies.

Comparative Analysis of Catalytic Residues

Site-directed mutagenesis has been instrumental in elucidating the function of specific residues within the active sites of this compound synthetase. The large subunit of CPS contains two homologous domains responsible for the two phosphorylation events: the phosphorylation of bicarbonate to carboxyphosphate (B1215591) and the subsequent phosphorylation of carbamate (B1207046) to this compound.[5]

Residues of the Carboxy Phosphate Domain

The N-terminal half of the large subunit of E. coli CPS is primarily responsible for the initial phosphorylation of bicarbonate.[3][4] Mutagenesis studies have identified several conserved residues critical for this step.

Table 1: Kinetic Parameters of Mutant CPS in the Carboxy Phosphate Domain

ResidueMutationEffect on Km (ATP)Effect on Km (Bicarbonate)Effect on VmaxReference
R129AlaIncreased--[3][4]
R169AlaIncreased--[3][4]
E215Ala-IncreasedSignificantly Decreased[3][4]
N283Ala--Significantly Decreased[3][4]
Q285AlaIncreased--[3][4]
E299Gln-IncreasedSignificantly Decreased[3][4]
N301AspIncreasedIncreasedSignificantly Decreased[3][4]
R303Gln-IncreasedSignificantly Decreased[3][4]

Note: "-" indicates no significant change reported.

Residues of the this compound Domain

The C-terminal half of the large subunit catalyzes the phosphorylation of the carbamate intermediate.[5] Glycine-rich loops, characteristic of many ATP-binding proteins, are found in both the N-terminal and C-terminal domains.

Table 2: Activity of Mutant CPS in ATP-Binding Regions

ResidueMutationBicarbonate-dependent ATPase Activity (% of Wild-Type)ATP Synthesis from this compound (% of Wild-Type)Overall this compound Synthesis (Vmax)Reference
G176 (N-terminal)Ile<10%Slightly ReducedReduced >10-fold[5]
G180 (N-terminal)Ile<10%Slightly ReducedReduced >10-fold[5]
G722 (C-terminal)IleSlightly ReducedReduced >10-foldReduced >10-fold[5]

Allosteric Regulation of CPS Activity

The activity of E. coli CPS is allosterically regulated by UMP (an inhibitor) and IMP and ornithine (activators).[1][6][7] Site-directed mutagenesis of the allosteric domain has identified key residues for effector binding and signal transduction.

Table 3: Key Residues in the Allosteric Site of E. coli CPS

ResidueMutationEffect on UMP InhibitionEffect on IMP ActivationReference
K954AlaGreatly ReducedGreatly Reduced[6]
T974AlaGreatly ReducedGreatly Reduced[6]
T977AlaGreatly ReducedGreatly Reduced[6]
K993AlaGreatly ReducedGreatly Reduced[6]
N1015PheReleased sensitivity-[8]

Note: "-" indicates data not reported.

Experimental Protocols

Site-Directed Mutagenesis

The validation of the role of specific amino acid residues in CPS catalysis is primarily achieved through site-directed mutagenesis. A common workflow is as follows:

experimental_workflow cluster_cloning Plasmid Preparation cluster_mutagenesis Mutagenesis cluster_transformation Transformation & Selection cluster_verification Verification & Expression Plasmid Plasmid containing wild-type CPS gene PCR PCR Amplification Plasmid->PCR Primers Mutagenic Primers Primers->PCR Digestion Dpnl Digestion of parental template PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Selection Selection of mutant colonies Transformation->Selection Sequencing DNA Sequencing Selection->Sequencing Expression Protein Expression Sequencing->Expression Purification Protein Purification Expression->Purification catalytic_cycle cluster_domain1 Carboxy Phosphate Domain cluster_domain_glutamine Glutaminase Domain cluster_domain2 This compound Domain Bicarbonate Bicarbonate Carboxyphosphate Carboxyphosphate Bicarbonate->Carboxyphosphate + ATP1 -> ADP ATP1 ATP1 Carbamate Carbamate Carboxyphosphate->Carbamate + NH3 -> Pi Ammonia Ammonia Ammonia->Carboxyphosphate Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamate->Carbamoyl_Phosphate + ATP2 -> ADP ATP2 ATP2 Glutamine Glutamine Glutamine->Ammonia + H2O -> Glutamate Glutamate Glutamate pathway_comparison cluster_denovo De Novo Synthesis cluster_alternatives Alternative Sources CPS This compound Synthetase Carbamoyl_P This compound CPS->Carbamoyl_P Pyrimidine_Biosynthesis Pyrimidine (B1678525) Biosynthesis Carbamoyl_P->Pyrimidine_Biosynthesis Arginine_Biosynthesis Arginine Biosynthesis Carbamoyl_P->Arginine_Biosynthesis Urea_Cycle Urea Cycle Carbamoyl_P->Urea_Cycle Salvage_Pathway Nucleotide Salvage Pathways Nucleotides Nucleotides Salvage_Pathway->Nucleotides Preformed_Bases Preformed Bases/ Nucleosides Preformed_Bases->Salvage_Pathway Dietary_Arginine Dietary Arginine Uptake Arginine Arginine Dietary_Arginine->Arginine

References

A Comparative Guide to the Quantification of Carbamoyl Phosphate: A Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of carbamoyl (B1232498) phosphate (B84403), a key intermediate in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, is critical. This guide provides a comprehensive comparison of two widely used analytical techniques: a traditional colorimetric assay and a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The information presented herein is designed to assist in the selection of the most appropriate method based on specific experimental needs, offering a balance of throughput, sensitivity, and specificity.

Performance Comparison

The selection of an analytical method for carbamoyl phosphate quantification hinges on the specific requirements of the study, such as sample volume, expected analyte concentration, and the need for high throughput versus high specificity. Below is a summary of the key performance characteristics of the colorimetric and LC-MS/MS methods.

ParameterColorimetric AssayLC-MS/MS Method
Principle Indirect detection via chemical conversion to hydroxyurea (B1673989) and subsequent colorimetric reaction.Direct detection and quantification based on mass-to-charge ratio and fragmentation pattern.
Sensitivity (LOD) ~1 nmol< 1 pmol
Linear Range 1 - 50 nmol0.01 - 100 pmol
Specificity Moderate; potential for interference from other ureido compounds.High; unambiguous identification based on mass and fragmentation.
Throughput High; suitable for 96-well plate format.Moderate; dependent on chromatographic run time.
Sample Matrix Can be susceptible to matrix effects from biological samples.Less susceptible to matrix effects with appropriate sample preparation and internal standards.
Equipment Spectrophotometer (plate reader)Liquid chromatography system coupled to a tandem mass spectrometer.
Cost per Sample LowHigh
Expertise Required MinimalSpecialized

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the colorimetric and LC-MS/MS-based quantification of this compound.

Colorimetric_Workflow cluster_prep Sample Preparation cluster_assay Colorimetric Assay cluster_detection Detection p1 Biological Sample p2 Deproteinization (e.g., Trichloroacetic Acid) p1->p2 a1 Reaction with Hydroxylamine (B1172632) to form Hydroxyurea p2->a1 a2 Addition of Color Reagent a1->a2 a3 Color Development a2->a3 d1 Measure Absorbance at 458 nm a3->d1

Fig. 1: Colorimetric Assay Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Biological Sample p2 Protein Precipitation & Metabolite Extraction (e.g., Cold Methanol) p1->p2 p3 Centrifugation & Supernatant Collection p2->p3 a1 Liquid Chromatography (HILIC Separation) p3->a1 a2 Mass Spectrometry (ESI in Negative Mode) a1->a2 a3 MRM Detection a2->a3

Fig. 2: LC-MS/MS Analysis Workflow.

Detailed Experimental Protocols

Colorimetric Assay Protocol

This protocol is based on the method described by Pierson (1980), which involves the conversion of this compound to hydroxyurea.[1]

1. Reagents:

  • Hydroxylamine Solution: 2 M hydroxylamine hydrochloride, neutralized to pH 7.0 with NaOH. Prepare fresh.

  • Color Reagent A: 16% (w/v) Trichloroacetic acid (TCA).

  • Color Reagent B: 1.25 M FeCl₃ in 0.1 M HCl.

  • Color Reagent C: 2% (w/v) Arsenite in 2 M HCl.

  • Color Reagent D: 0.5% (w/v) 2,3-butanedione (B143835) monoxime in 5% (v/v) acetic acid.

  • Working Color Reagent: Mix equal volumes of Reagent C and Reagent D immediately before use.

  • This compound Standards: Prepare a stock solution of 10 mM this compound in water and create a standard curve (e.g., 0, 5, 10, 20, 30, 40, 50 nmol).

2. Sample Preparation:

  • Homogenize tissue or cell samples in 5% (w/v) TCA on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

3. Assay Procedure:

  • To 0.5 mL of the deproteinized sample or standard, add 0.1 mL of the neutralized hydroxylamine solution.

  • Incubate at 37°C for 30 minutes to convert this compound to hydroxyurea.

  • Add 0.5 mL of Color Reagent A and 0.5 mL of Color Reagent B. Mix well.

  • Add 0.5 mL of the freshly prepared Working Color Reagent (C+D).

  • Incubate at 60°C for 15 minutes.

  • Cool to room temperature and measure the absorbance at 458 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a representative method for the analysis of polar metabolites like this compound in biological matrices.

1. Reagents and Materials:

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

  • Internal Standard: Isotope-labeled this compound (¹³C, ¹⁵N-Carbamoyl Phosphate), if available.

2. Sample Preparation:

  • For cultured cells, rapidly aspirate the culture medium and quench metabolism by adding 1 mL of cold (-80°C) Extraction Solvent per 1 million cells.

  • For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder. Add 1 mL of cold Extraction Solvent per 50 mg of tissue.

  • Vortex samples vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 50:50 Acetonitrile:Water for injection.

3. LC-MS/MS Analysis:

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the HILIC column.

    • Use a gradient elution, for example: starting at 85% Mobile Phase B, decreasing to 20% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 85% B for 5 minutes.

    • Flow rate: 0.3 mL/min.

    • Column temperature: 40°C.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows) for this compound.

    • Perform detection using Multiple Reaction Monitoring (MRM). A potential MRM transition for this compound (m/z 140) would be the loss of the phosphate group (m/z 79): 140 -> 79.

Conclusion

The choice between a colorimetric assay and an LC-MS/MS method for this compound measurement should be guided by the specific research question and available resources. The colorimetric method offers a cost-effective and high-throughput option suitable for screening and for studies where high sensitivity and specificity are not paramount. In contrast, the LC-MS/MS method provides superior sensitivity and specificity, making it the gold standard for quantitative studies where accuracy and unambiguous identification are critical, particularly in complex biological matrices. For robust cross-validation, it is recommended to analyze a subset of samples by both methods to ensure consistency and to understand the limitations of each technique in the context of the specific experimental setup.

References

A Comparative Guide to the Inhibition of Carbamoyl Phosphate Synthetase I and II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a crucial enzyme family involved in fundamental metabolic pathways. The two primary isoforms in mammals, CPS I and CPS II, offer distinct therapeutic targets due to their different cellular locations, functions, and regulatory mechanisms. This guide provides a detailed comparison of the inhibitors targeting these two enzymes, supported by available experimental data and methodologies.

Introduction to Carbamoyl Phosphate Synthetase Isoforms

This compound synthetase I (CPS I) is a mitochondrial enzyme predominantly found in the liver and small intestine.[1] It catalyzes the first and rate-limiting step of the urea (B33335) cycle, converting ammonia (B1221849) and bicarbonate into this compound.[2][3] This process is essential for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[1] Deficiencies in CPS I can lead to hyperammonemia, a life-threatening condition.[1]

Conversely, this compound synthetase II (CPS II) is a cytosolic enzyme that is part of a multifunctional protein called CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase).[4][5] CPS II catalyzes the initial and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, providing the building blocks for DNA and RNA synthesis.[6][7] As such, CPS II is a key enzyme for cell proliferation and is often upregulated in cancer cells.[5]

The distinct roles and subcellular localizations of CPS I and CPS II make them attractive targets for the development of selective inhibitors for various therapeutic applications, including metabolic disorders and oncology.

Quantitative Comparison of Inhibitors

The development of selective inhibitors for CPS I has seen more progress compared to CPS II. The following table summarizes the available quantitative data for known inhibitors.

Inhibitor Target Type of Inhibition IC50 Ki Selectivity
H3B-120 CPS IAllosteric, Competitive1.5 µM[1][8][9]1.4 µM[1][8][9]Highly selective; no inhibition of CPS II observed.[8]
H3B-616 CPS IAllosteric66 nM[4]-Highly selective; IC50 for CPS II ≥ 100 µM.[4]
UTP (Uridine Triphosphate) CPS IIAllosteric (Feedback)--Natural feedback inhibitor.[6][10]
Acivicin CPS I & IIIrreversible, Covalent--Non-selective glutamine analog.[11]

Note: A significant challenge in comparing inhibitors for CPS I and CPS II is the limited availability of selective small-molecule inhibitors for CPS II with reported potency values. UTP is a natural feedback inhibitor of CPS II, but its therapeutic application as a drug is limited. Acivicin is a non-selective inhibitor that targets the glutamine-binding site of both enzymes.

Signaling Pathways and Regulation

The distinct metabolic pathways in which CPS I and CPS II participate are regulated differently, offering opportunities for selective intervention.

This compound Synthetase I and the Urea Cycle

CPS I activity is allosterically activated by N-acetylglutamate (NAG), which signals an excess of nitrogen that needs to be cleared through the urea cycle. The pathway is primarily active in the liver mitochondria.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Ammonia Ammonia (NH₃) CPS1 CPS I Ammonia->CPS1 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1 Carbamoyl_Phosphate This compound CPS1->Carbamoyl_Phosphate OTC OTC Carbamoyl_Phosphate->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in Transport NAG N-Acetylglutamate NAG->CPS1 Activates ASS ASS Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine TCA Cycle TCA Cycle Fumarate->TCA Cycle Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_out Ornithine Arginase->Ornithine_out Excretion Excretion Urea->Excretion Ornithine_out->Ornithine_in Transport Pyrimidine_Synthesis cluster_cyto Cytosol Glutamine Glutamine CPS2 CPS II (in CAD) Glutamine->CPS2 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS2 ATP 2 ATP ATP->CPS2 Carbamoyl_Phosphate This compound CPS2->Carbamoyl_Phosphate ATC ATC (in CAD) Carbamoyl_Phosphate->ATC Aspartate Aspartate Aspartate->ATC Carbamoyl_Aspartate Carbamoyl Aspartate ATC->Carbamoyl_Aspartate DHO DHO (in CAD) Carbamoyl_Aspartate->DHO Dihydroorotate Dihydroorotate DHO->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OPRT OPRT Orotate->OPRT PRPP_in PRPP PRPP_in->CPS2 Activates PRPP_in->OPRT OMP OMP OPRT->OMP ODC ODC OMP->ODC UMP UMP ODC->UMP UTP UTP UMP->UTP Phosphorylation UTP->CPS2 Inhibits Coupled_Assay_Workflow Start Prepare Assay Mixture (Buffer, Substrates, Coupling Enzymes, NADH) Incubate Pre-incubate at Assay Temperature Start->Incubate Add_Enzyme Initiate Reaction with CPS I Incubate->Add_Enzyme Monitor Monitor Absorbance at 340 nm over Time Add_Enzyme->Monitor Calculate Calculate Rate of NADH Oxidation Monitor->Calculate Inhibition Repeat with Varying Inhibitor Concentrations Calculate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

References

A Comparative Guide to the Phylogenetic Analysis of Carbamoyl Phosphate Synthetase Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) enzymes, detailing their evolutionary relationships, kinetic properties, and the methodologies used for their phylogenetic analysis. This information is crucial for understanding the functional divergence of this essential enzyme family and for informing drug development strategies targeting specific CPS isoforms.

Introduction to Carbamoyl Phosphate Synthetase

This compound synthetase (CPS) is a vital enzyme that catalyzes the synthesis of this compound, a key precursor in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle.[1][2] The reaction involves the ATP-dependent utilization of either ammonia (B1221849) or the amide group of glutamine as a nitrogen source, along with bicarbonate.[1][2] Due to its central metabolic role, CPS is a subject of intense research, particularly in the context of metabolic diseases and as a potential drug target.

Three main classes of CPS have been identified based on their nitrogen source, allosteric regulation, and metabolic function:

  • CPS I: Primarily utilizes ammonia as the nitrogen donor and is allosterically activated by N-acetylglutamate. It is a key enzyme in the urea cycle in terrestrial vertebrates.[3]

  • CPS II: Prefers glutamine as the nitrogen source and is typically involved in pyrimidine (B1678525) biosynthesis. It is subject to feedback inhibition by UTP and activation by PRPP.[4]

  • CPS III: Also utilizes glutamine but, like CPS I, is activated by N-acetylglutamate. It is found in some fish and invertebrates and is considered an evolutionary intermediate between CPS I and CPS II.

The structural organization of CPS also varies across different life forms. In bacteria, it is typically a heterodimer composed of a small glutaminase (B10826351) subunit and a large synthetase subunit.[5] In eukaryotes, these subunits can be fused into a single polypeptide or exist as part of a larger multifunctional protein.[2]

Evolutionary History and Phylogenetic Relationships

The evolution of CPS is a complex tale of gene duplication, fusion, and functional divergence. Phylogenetic analyses have revealed that the synthetase domain of all CPS enzymes arose from an ancient internal gene duplication event that predates the divergence of bacteria, archaea, and eukaryotes. This duplication created two homologous ATP-binding domains within the large subunit, each responsible for one of the two phosphorylation steps in the catalytic mechanism.

Subsequent gene duplication of the entire CPS gene gave rise to the distinct isoforms involved in arginine and pyrimidine biosynthesis. This divergence allowed for the evolution of specialized regulatory mechanisms tailored to the specific metabolic needs of each pathway. In some lineages, gene fusion events led to the formation of multifunctional proteins, such as the CAD protein in mammals, which contains CPS II, aspartate transcarbamoylase, and dihydroorotase activities.

The evolutionary relationships between different CPS enzymes can be visualized through phylogenetic trees. The following diagram illustrates a generalized phylogenetic tree of the CPS family, highlighting the major evolutionary events.

CPS_Evolution Ancestral Kinase Ancestral Kinase Internal Duplication Internal Duplication Ancestral Kinase->Internal Duplication Internal Gene Duplication Ancestral CPS Ancestral CPS Internal Duplication->Ancestral CPS Gene Duplication Gene Duplication Ancestral CPS->Gene Duplication Whole Gene Duplication Arginine-specific CPS Arginine-specific CPS Gene Duplication->Arginine-specific CPS Pyrimidine-specific CPS Pyrimidine-specific CPS Gene Duplication->Pyrimidine-specific CPS Bacterial CPS Bacterial CPS Arginine-specific CPS->Bacterial CPS Eukaryotic CPS I Eukaryotic CPS I Arginine-specific CPS->Eukaryotic CPS I Eukaryotic CPS III Eukaryotic CPS III Arginine-specific CPS->Eukaryotic CPS III Archaeal CPS Archaeal CPS Pyrimidine-specific CPS->Archaeal CPS Eukaryotic CPS II Eukaryotic CPS II Pyrimidine-specific CPS->Eukaryotic CPS II Gene Fusion (e.g., CAD) Gene Fusion (e.g., CAD) Eukaryotic CPS II->Gene Fusion (e.g., CAD) Multifunctional Eukaryotic CPS II Multifunctional Eukaryotic CPS II Gene Fusion (e.g., CAD)->Multifunctional Eukaryotic CPS II

Caption: Evolutionary history of this compound Synthetase.

Comparative Performance: Kinetic Parameters

The functional divergence of CPS isoforms is reflected in their kinetic properties. The Michaelis constant (Km) for substrates and the catalytic rate (kcat) vary between different CPS types, indicating adaptations to their specific metabolic roles and cellular environments. A summary of representative kinetic parameters is presented below.

Enzyme SourceCPS TypeSubstrateKm (mM)kcat (s⁻¹)Reference
Pseudomonas aeruginosaBacterialGlutamine0.15-[6]
Pseudomonas aeruginosaBacterialNH₃17-[6]
Baker's YeastEukaryotic (Fungal)Glutamine0.5-[7]
Baker's YeastEukaryotic (Fungal)Bicarbonate3-[7]

Note: A comprehensive comparative table of kcat values is challenging to compile due to variations in experimental conditions and reporting across different studies. The provided data highlights the differences in substrate affinity. Generally, glutamine-dependent CPS enzymes exhibit a much lower Km for glutamine compared to the Km for ammonia in ammonia-dependent isoforms, reflecting their primary nitrogen source.

Allosteric Regulation: A Key to Metabolic Control

The activity of CPS is tightly regulated by allosteric effectors, which are molecules that bind to the enzyme at a site distinct from the active site, causing a conformational change that either activates or inhibits the enzyme. This regulation is crucial for maintaining metabolic homeostasis.

  • CPS I is allosterically activated by N-acetylglutamate (NAG) . This is a feed-forward activation mechanism, as NAG levels increase when amino acid catabolism is high, signaling the need to dispose of excess nitrogen through the urea cycle.

  • CPS II is typically activated by phosphoribosyl pyrophosphate (PRPP) , a precursor for nucleotide synthesis, and inhibited by uridine triphosphate (UTP) , the end-product of the pyrimidine biosynthetic pathway. This feedback inhibition is a classic example of metabolic regulation.

  • CPS III , like CPS I, is activated by NAG .

The following diagram illustrates the allosteric regulation of a generic CPS enzyme.

CPS_Regulation cluster_0 Allosteric Regulation of CPS CPS_inactive CPS (Inactive) CPS_active CPS (Active) CPS_inactive->CPS_active Activation Inhibitor Inhibitor CPS_active->Inhibitor Products Products CPS_active->Products Activator Activator Activator->CPS_inactive Inhibitor->CPS_inactive Inhibition Substrates Substrates Substrates->CPS_active

Caption: Allosteric activation and inhibition of CPS.

Experimental Protocols for Phylogenetic Analysis

The phylogenetic analysis of CPS evolution typically involves the following key steps. This section provides a generalized workflow.

Sequence Retrieval and Multiple Sequence Alignment
  • Sequence Retrieval: Obtain CPS amino acid sequences from public databases such as NCBI GenBank or UniProt. Use BLASTp to identify homologous sequences.

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using a program like ClustalW, MAFFT, or MUSCLE. The goal of MSA is to arrange the sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.

Phylogenetic Tree Construction

Several methods can be used to construct a phylogenetic tree from the aligned sequences. Maximum Likelihood is a widely used and robust method.

Maximum Likelihood (ML) Method:

  • Model Selection: Determine the best-fit model of protein evolution for the dataset using a program like ProtTest or MEGA. This step is crucial for the accuracy of the phylogenetic inference.

  • Tree Inference: Use an ML-based program like RAxML, PhyML, or MEGA to infer the phylogenetic tree. The program will search for the tree topology that has the highest probability of explaining the observed sequence data under the selected evolutionary model.

  • Bootstrap Analysis: Assess the statistical support for the branches of the phylogenetic tree by performing bootstrap analysis (typically 100 or 1000 replicates). Bootstrap values indicate the percentage of times a particular clade appears in the bootstrap replicates.

The following diagram outlines the experimental workflow for phylogenetic analysis.

Phylogenetic_Workflow Sequence Retrieval Sequence Retrieval Multiple Sequence Alignment Multiple Sequence Alignment Sequence Retrieval->Multiple Sequence Alignment Model Selection Model Selection Multiple Sequence Alignment->Model Selection Phylogenetic Tree Construction (ML) Phylogenetic Tree Construction (ML) Model Selection->Phylogenetic Tree Construction (ML) Bootstrap Analysis Bootstrap Analysis Phylogenetic Tree Construction (ML)->Bootstrap Analysis Final Phylogenetic Tree Final Phylogenetic Tree Bootstrap Analysis->Final Phylogenetic Tree

Caption: Workflow for phylogenetic analysis of CPS.

Conclusion

The phylogenetic analysis of this compound synthetase reveals a fascinating evolutionary journey of gene duplication, functional specialization, and the development of intricate regulatory mechanisms. Understanding these evolutionary relationships and the comparative performance of different CPS isoforms is essential for researchers in molecular evolution, biochemistry, and drug development. The methodologies outlined in this guide provide a framework for conducting robust phylogenetic analyses to further unravel the complexities of this vital enzyme family.

References

A-Comparative-Guide-to-Functional-Complementation-Assays-for-Carbamoyl-Phosphate-Synthetase-(CPS)-Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) is a critical enzyme in nitrogen metabolism. In ureotelic organisms, CPS1 is the rate-limiting enzyme in the urea (B33335) cycle, responsible for detoxifying ammonia (B1221849).[1] Mutations in the CPS1 gene can lead to CPS1 deficiency (CPS1D), a rare and severe autosomal recessive disorder characterized by life-threatening hyperammonemia.[2][3] Functional complementation assays are indispensable tools for characterizing the pathogenicity of CPS1 mutations, understanding their impact on enzyme function, and for the preclinical evaluation of novel therapeutic strategies.[1][4]

This guide provides a comparative overview of common functional complementation assay systems for studying CPS mutations, complete with experimental protocols, quantitative data, and visualizations to aid in experimental design and interpretation.

Comparison of Host Systems for Functional Complementation

The choice of a model system is critical and depends on the specific research question, desired throughput, and the complexity of the biological context to be recapitulated. Key systems include prokaryotic models like Escherichia coli, and eukaryotic systems such as yeast (Saccharomyces cerevisiae) and mammalian cell lines.

Assay System Advantages Disadvantages Typical Applications
E. coli - Rapid growth and easy genetic manipulation.- High protein expression levels.- Cost-effective.[4]- Structural similarity between human CPS1 and E. coli CPS.[1]- Lack of post-translational modifications specific to eukaryotes.- Absence of mitochondria, the natural subcellular location of CPS1.- Potential for protein misfolding and aggregation.- High-throughput screening of mutations.- Large-scale production of mutant CPS for biochemical and structural analyses.[5]
Yeast (S. cerevisiae) - Eukaryotic system with conserved cellular processes.- Presence of mitochondria.- Well-established genetics and availability of deletion mutants.[6][7]- Can be used to assess the ability of a human gene to rescue a yeast mutant phenotype.[8]- Differences in metabolic pathways compared to mammals.- Potential for codon usage bias affecting protein expression.- Investigating the functional consequences of mutations in a eukaryotic context.- Complementation assays where a human CPS1 variant is tested for its ability to rescue a yeast strain deficient in the orthologous gene.[8]
Mammalian Cell Lines (e.g., HepG2, HEK293) - Biologically most relevant system for human CPS1.- Possess the complete and correct cellular machinery for protein folding, modification, and localization.- Allows for the study of CPS1 in the context of the urea cycle.[9]- More complex and expensive to maintain.- Lower transfection/transduction efficiencies.- Potential for off-target effects.- Detailed characterization of disease-causing mutations.- Preclinical testing of therapeutic interventions like gene therapy.[10]- Studying the interaction of CPS1 with other cellular components.
Mouse Models - In vivo system that recapitulates the complex physiology of CPS1 deficiency.[11][12]- Allows for the study of systemic effects of hyperammonemia.[13]- High cost and long breeding times.- Ethical considerations.- Studying the pathogenesis of CPS1D.- Evaluating the efficacy and safety of novel therapies in a whole-organism context.[13]

Quantitative Analysis of CPS1 Mutant Activity

Functional assays typically measure the enzymatic activity of CPS1 mutants relative to the wild-type enzyme. The data below, compiled from studies using an E. coli expression system, illustrates how different mutations can have varying impacts on enzyme function.

CPS1 Mutation (Homologous in E. coli) Specific Activity (% of Wild-Type) Effect on Enzyme Function Reference
Gln310Ala~96%Minimal impact on catalytic rate.[5]
Asn311Ala~19%Significantly reduces catalytic efficiency; likely involved in glutamine binding.[5]
Asp334Ala~36%Reduces catalytic rate; may play a role in the catalytic mechanism.[5]
Gln351Ala~23%Drastically reduces activity; key role in glutamine binding.[5]
A23F~1.7%Blocks the carbamate (B1207046) tunnel, inhibiting intermediate transport.[14]
G575F~3.8%Blocks the carbamate tunnel at a different location.[14]
Glu841Lys~0%Abolishes overall synthesis of carbamoyl phosphate.[15]

Experimental Protocols

This protocol is adapted from studies characterizing recombinant CPS mutants.[5][14]

Objective: To express mutant human CPS1 in E. coli and measure its enzymatic activity.

Workflow:

G cluster_cloning Plasmid Construction cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assay A Site-directed mutagenesis of human CPS1 cDNA B Ligate into E. coli expression vector A->B C Transform into expression host strain B->C D Induce protein expression (e.g., with IPTG) C->D E Cell lysis and crude extract preparation D->E F Purify recombinant CPS1 (e.g., Ni-NTA chromatography) E->F G Prepare reaction mixture F->G H Incubate with purified enzyme G->H I Quantify product formation (citrulline) H->I

Caption: Workflow for CPS1 mutant analysis in E. coli.

Methodology:

  • Plasmid Construction: Introduce desired mutations into the human CPS1 cDNA using site-directed mutagenesis. Ligate the wild-type and mutant CPS1 cDNAs into a suitable E. coli expression vector (e.g., pET series).

  • Protein Expression: Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3)). Grow the cultures to mid-log phase and induce protein expression with IPTG.

  • Protein Purification: Harvest the cells, lyse them, and purify the recombinant CPS1 protein using affinity chromatography (e.g., His-tag purification).

  • Enzymatic Assay: The activity of CPS is determined by measuring the formation of this compound. A common method is a coupled assay where this compound is converted to citrulline by ornithine transcarbamylase (OTC), and citrulline is then quantified colorimetrically.[16][17]

    • Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.6), 20 mM MgCl₂, 100 mM KCl, 40 mM KHCO₃, 5 mM ATP, 10 mM ornithine, 10 mM glutamine, and a surplus of OTC.[14]

    • Reaction: Initiate the reaction by adding the purified CPS1 enzyme and incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Quantification: Stop the reaction and measure the amount of citrulline produced using a colorimetric method, such as the diacetylmonoxime-thiosemicarbazide reaction.[16]

This protocol is a generalized procedure based on standard yeast genetics techniques.[6][18]

Objective: To determine if a human CPS1 variant can rescue the lethal or growth-deficient phenotype of a yeast strain lacking its endogenous CPS gene.

Workflow:

G A Yeast strain with deleted endogenous CPS gene B Transform with plasmid expressing human WT or mutant CPS1 A->B C Plate on selective medium B->C D Assess growth (complementation) C->D

Caption: Yeast complementation assay workflow.

Methodology:

  • Yeast Strain: Use a S. cerevisiae strain with a deletion in the gene encoding the large subunit of its CPS (CPA2). This strain is typically unable to grow without supplemental arginine and uracil (B121893).

  • Plasmid Construction: Clone the wild-type and mutant human CPS1 cDNAs into a yeast expression vector, often under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the yeast strain with the plasmids containing wild-type CPS1, mutant CPS1, or an empty vector control.

  • Selection and Complementation: Plate the transformed yeast on a synthetic minimal medium lacking uracil and arginine and containing galactose to induce gene expression.

  • Analysis: Assess for growth after incubation. Growth of yeast transformed with a mutant CPS1 plasmid indicates that the mutant protein is at least partially functional and can complement the loss of the yeast enzyme. The degree of complementation can be quantified by comparing the growth rates of strains expressing different mutants.

Signaling Pathway Context: The Urea Cycle

CPS1 catalyzes the first and rate-limiting step of the urea cycle, which occurs in the mitochondria of hepatocytes.[2] Understanding this pathway is crucial for interpreting the downstream consequences of CPS1 mutations.

UreaCycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3 NH₃ CPS1 CPS1 NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC OTC CP->OTC Orn Ornithine Orn->OTC Cit_mito Citrulline OTC->Cit_mito Cit_cyto Citrulline Cit_mito->Cit_cyto Transport NAG NAG NAG->CPS1 Activates ASS ASS Cit_cyto->ASS Asp Aspartate Asp->ASS ASA Argininosuccinate ASS->ASA ASL ASL ASA->ASL Arg Arginine ASL->Arg Fum Fumarate ASL->Fum ARG1 ARG1 Arg->ARG1 Urea Urea ARG1->Urea Orn_cyto Ornithine ARG1->Orn_cyto Orn_cyto->Orn Transport

Caption: The Urea Cycle pathway, highlighting the role of CPS1.

A deficiency in CPS1 leads to the accumulation of ammonia and a decrease in downstream metabolites like citrulline and arginine, which are key diagnostic markers for the disease.[19][20]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Carbamoyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of carbamoyl (B1232498) phosphate (B84403), a key reagent in various biochemical studies. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management regulations.

Carbamoyl phosphate, while not always classified as hazardous, requires careful handling due to its potential for toxicity and irritation, as well as its inherent instability in aqueous solutions.[1][2][3] The primary principle for its disposal is to adhere strictly to local, state, and federal regulations, as specific protocols can vary.

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat.[4] In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as chemical waste and dispose of it through a licensed professional waste disposal service.[5] Do not attempt to dispose of this compound down the drain.

  • Segregation and Storage :

    • Keep this compound waste in its original container, or a clearly labeled, compatible container.

    • Do not mix this compound waste with other chemical waste.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Collection :

    • Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a hazardous waste pickup request form.

    • Ensure the container is tightly sealed before collection.

  • Decontamination :

    • Decontaminate any surfaces that may have come into contact with this compound using a suitable cleaning agent and copious amounts of water.

    • Dispose of any contaminated materials (e.g., paper towels, gloves) as chemical waste along with the this compound.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and steps for the proper disposal of this compound in a laboratory setting.

G cluster_0 A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in a properly labeled, sealed container? B->C D Transfer to a suitable, labeled container. Ensure it is sealed. C->D No E Store in a designated chemical waste storage area. C->E Yes D->E G Document waste for disposal (as per institutional policy) E->G F Arrange for disposal via licensed waste management service. H Decontaminate work area and dispose of contaminated materials F->H G->F

This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only and should not replace the specific protocols and regulations of your institution or region. Always consult your institution's Environmental Health and Safety (EHS) department for detailed waste disposal procedures.

References

Personal protective equipment for handling Carbamoyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carbamoyl phosphate (B84403). Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may classify Carbamoyl phosphate as non-hazardous under specific regulations, other sources indicate potential hazards.[1] It is prudent to handle this compound with caution, assuming the more stringent hazard classifications apply. The primary hazards identified include:

  • H301: Toxic if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Required: Chemical-resistant gloves (e.g., Nitrile).Protects against skin irritation.[1]
Recommended: Double-gloving.Provides additional protection in case of tears or punctures in the outer glove.[2]
Eye & Face Protection Required: Safety glasses with side shields.[3]Protects eyes from splashes and particles.
Recommended: Chemical safety goggles or a face shield.[4][5]Offers a higher level of protection against splashes, especially during large-scale operations.
Respiratory Protection Required: Use in a well-ventilated area or chemical fume hood.[6]Minimizes inhalation of dust or aerosols.
Recommended: NIOSH-approved N95 respirator or higher if dust is generated.Protects against respiratory irritation when engineering controls are insufficient.[1]
Body Protection Required: Laboratory coat.Protects skin and personal clothing from contamination.
Recommended: Chemical-resistant lab coat or apron.[7]Provides enhanced protection when handling larger quantities or when there is a significant risk of splashing.

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan minimizes risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area. A properly operating chemical fume hood is strongly recommended.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[7]

  • Before starting, gather all necessary PPE and ensure it is in good condition.

  • Keep the amount of this compound in the work area to a minimum.

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[7]

  • Prevent the formation and inhalation of dust.

  • Do not eat, drink, or smoke in the laboratory or handling area.[6]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[3]

  • This compound should be stored in a tightly sealed container in a dry, cool place, typically at -20°C.

3. Spill Response:

  • In case of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection, before attempting cleanup.

  • Carefully sweep or scoop up the spilled solid material, avoiding dust generation.

  • Collect the spilled material in a designated, labeled, and sealed container for chemical waste.[7]

  • Clean the affected area thoroughly once the solid material has been removed.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Unused Chemical: Collect any unused this compound in a clearly labeled, sealed container designated for chemical waste.[7] Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, or paper towels, should be placed in a designated hazardous waste container.[7]

  • Waste Disposal Service: All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations.[6] Arrange for pickup by a licensed hazardous waste disposal service.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.

G prep 1. Preparation - Verify fume hood function - Assemble all required PPE - Access Safety Data Sheet (SDS) handling 2. Handling - Work within fume hood - Avoid dust generation - Use appropriate labware prep->handling storage 3. Storage - Tightly sealed container - Store at -20°C - Clearly label container handling->storage For unused material disposal 4. Disposal - Segregate waste - Use labeled, sealed containers - Follow institutional protocols handling->disposal For contaminated waste spill Spill Event handling->spill storage->handling For subsequent use end Procedure Complete disposal->end spill_response Spill Response Protocol - Evacuate and notify - Don appropriate PPE - Contain and clean up spill spill->spill_response spill_response->disposal Dispose of cleanup materials

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
Carbamoyl phosphate
Reactant of Route 2
Reactant of Route 2
Carbamoyl phosphate

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